Cargutocin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N11O12/c1-5-23(4)36-42(65)51-27(15-16-31(43)55)39(62)52-30(19-32(44)56)40(63)50-26(37(60)47-21-35(59)49-28(17-22(2)3)38(61)46-20-33(45)57)9-7-6-8-10-34(58)48-29(41(64)53-36)18-24-11-13-25(54)14-12-24/h11-14,22-23,26-30,36,54H,5-10,15-21H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,61)(H,47,60)(H,48,58)(H,49,59)(H,50,63)(H,51,65)(H,52,62)(H,53,64)/t23-,26-,27-,28-,29-,30-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKWDHMRGAMOKU-DACMYBEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
916.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33605-67-3 | |
| Record name | Cargutocin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARGUTOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RJ33Z503O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Synthesis of Carbetocin
For Researchers, Scientists, and Drug Development Professionals
Carbetocin is a long-acting synthetic nonapeptide analogue of the human hormone oxytocin, utilized primarily for the prevention of postpartum hemorrhage by inducing uterine contractions.[1][2][3] Its enhanced stability and prolonged duration of action compared to oxytocin offer significant clinical advantages, particularly in settings where cold-chain storage is unreliable.[4][5] This document provides a comprehensive overview of Carbetocin's molecular architecture and the prevalent methods for its chemical synthesis, with a focus on solid-phase peptide synthesis.
Molecular Structure of Carbetocin
Carbetocin's structure is closely related to oxytocin, with key modifications that increase its half-life and thermal stability.[4][6] It is an oligopeptide consisting of nine amino acid residues.[7] The primary structure features a cyclic component formed by a thioether bond, which replaces the disulfide bridge found in oxytocin.[4][8] This substitution of a methylene group for a sulfur atom in the disulfide bridge enhances the molecule's resistance to enzymatic degradation.[6][8]
The amino acid sequence of Carbetocin is Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2.[8] A defining feature is the sulfide bond between the N-terminal butyric acid and the cysteine residue at position 6.[8]
Table 1: Molecular Properties of Carbetocin
| Property | Value |
| Molecular Formula | C45H69N11O12S[6][8][9] |
| Molecular Weight | 988.18 g/mol [8][9] |
| CAS Registry Number | 37025-55-1[6][8] |
| Amino Acid Sequence | Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2[8] |
| One-Letter Sequence | Butyryl-Y(Me)-IQNCPLG-NH2[8] |
| Structure Type | Cyclic nonapeptide analogue[7] |
Synthesis of Carbetocin
The predominant method for Carbetocin synthesis is Solid-Phase Peptide Synthesis (SPPS) , a technique that builds the peptide chain sequentially while it is attached to an insoluble polymer support (resin).[7][10][11] This approach simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[12]
The synthesis of Carbetocin via SPPS can be conceptually broken down into several key stages, from the preparation of the resin to the final purification of the peptide.
The following protocol is a representative methodology synthesized from common practices in peptide chemistry and patent literature.[7][10][13] Specific reagents and reaction times may be optimized.
1. Resin Preparation and First Amino Acid Coupling:
-
Resin: Rink Amide resin is commonly used as the solid support.[10][13]
-
Procedure: Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF). The first amino acid, Fmoc-Gly-OH, is coupled to the resin using a condensing agent such as N,N'-Diisopropylcarbodiimide (DIC) and an activator like 1-Hydroxybenzotriazole (HOBt) in DMF.[10] The reaction is monitored for completion. The resin is then washed thoroughly with DMF and Dichloromethane (DCM).
2. Peptide Chain Elongation:
-
Deprotection: The Fmoc protecting group from the resin-bound glycine is removed using a 20% solution of piperidine in DMF.[10] This exposes the free amine for the next coupling step. The resin is washed to remove piperidine.
-
Coupling: The next Fmoc-protected amino acid (Fmoc-Leu-OH) is pre-activated with DIC/HOBt and added to the resin. The coupling reaction is allowed to proceed until completion.
-
Cycle Repetition: The deprotection and coupling steps are repeated sequentially for each amino acid in the Carbetocin sequence: Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, and Fmoc-Tyr(Me)-OH.[10] Side chains of Cys, Asn, and Gln are protected with groups like Trityl (Trt) to prevent side reactions.[10]
3. N-Terminal Modification and Cyclization:
-
N-Terminal Coupling: After the final amino acid (Fmoc-Tyr(Me)-OH) is coupled and its Fmoc group removed, a precursor for the N-terminal butyric acid moiety with a reactive group for cyclization (e.g., 4-mercaptobutyric acid or a precursor) is coupled to the N-terminus.[14]
-
On-Resin Cyclization: The protecting group on the Cys side chain is selectively removed. The thioether bond is then formed on the solid support, often mediated by a base in a solvent like DMF.[7] This intramolecular reaction links the N-terminal moiety to the cysteine side chain.
4. Cleavage and Deprotection:
-
Cleavage Cocktail: The peptide-resin is treated with a cleavage cocktail, typically containing a strong acid like Trifluoroacetic acid (TFA).[13] This cocktail cleaves the peptide from the resin and simultaneously removes the remaining side-chain protecting groups (e.g., Trt). Scavengers such as triisopropylsilane (TIS) and water are included to prevent side reactions.[13]
-
Precipitation: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, washed, and collected by centrifugation.
5. Purification and Final Preparation:
-
Purification: The crude Carbetocin peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Lyophilization: The purified fractions containing Carbetocin are pooled and lyophilized (freeze-dried) to obtain the final product as a white powder.[7]
Table 2: Common Reagents in Carbetocin Solid-Phase Synthesis
| Reagent | Function |
| Rink Amide Resin | Solid support for peptide assembly.[10][13] |
| Fmoc-Amino Acids | Building blocks with temporary N-terminal protection.[7][10] |
| Piperidine in DMF (20%) | Reagent for Fmoc group removal (deprotection).[10] |
| DIC / HOBt | Condensing agent and activator for amide bond formation.[10] |
| TFA / TIS / H2O | Cleavage cocktail to release peptide from resin and remove side-chain protecting groups.[13] |
| DMF / DCM | Solvents for swelling resin, coupling, and washing. |
Mechanism of Action and Signaling Pathway
Carbetocin functions as an agonist at oxytocin receptors, which are G-protein coupled receptors (GPCRs) located on the smooth muscle cells of the uterus (myometrium).[1][2][15] The density of these receptors increases significantly during pregnancy, peaking at the time of delivery.[15]
Binding of Carbetocin to the oxytocin receptor initiates a signaling cascade that leads to uterine contractions.
The binding of Carbetocin activates the Gq alpha subunit of the G-protein complex.[2] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. The resulting increase in cytosolic Ca²⁺ concentration leads to the contraction of the uterine smooth muscle, which helps to constrict uterine blood vessels and control postpartum bleeding.[2]
References
- 1. Facebook [cancer.gov]
- 2. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 3. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of carbetocin using photochemical cyclization conditions [morressier.com]
- 5. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101555272A - Solid phase preparation method of carbetocin - Google Patents [patents.google.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. GSRS [precision.fda.gov]
- 10. CN104592362A - Synthesis process of carbetocin - Google Patents [patents.google.com]
- 11. Separation and identification of peptide mixtures in a synthesis crude of carbetocin by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. WO2017097194A1 - Completely-solid-phase preparation method for carbetocin - Google Patents [patents.google.com]
- 14. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 15. go.drugbank.com [go.drugbank.com]
Carbetocin In Vivo: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin, a long-acting synthetic analogue of the neuropeptide hormone oxytocin, is a critical therapeutic agent in obstetrics, primarily utilized for the prevention of postpartum hemorrhage (PPH) following cesarean section.[1] Its structural modifications confer a significantly longer half-life compared to endogenous oxytocin, providing sustained uterotonic activity from a single administration.[1][2] This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and pharmacodynamics of carbetocin, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Pharmacokinetics
The pharmacokinetic profile of carbetocin has been characterized in various species, including humans, cattle, pigs, and horses, demonstrating its rapid absorption and distribution, followed by a slower elimination phase compared to oxytocin.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of carbetocin administered via intravenous (IV) and intramuscular (IM) routes across different species.
Table 1: Pharmacokinetic Parameters of Carbetocin in Humans (Nonpregnant Women)
| Parameter | 0.4 mg IV Dose (Mean ± SD) | 0.8 mg IV Dose (Mean ± SD) | IM Administration |
| Distribution Half-Life (t½α) | 5.5 ± 1.6 minutes[3][4] | 6.1 ± 1.2 minutes[3][4] | - |
| Elimination Half-Life (t½β) | 41.0 ± 11.9 minutes[3][4] | 42.7 ± 10.6 minutes[3][4] | ~40 minutes[1] |
| Time to Peak Concentration (Tmax) | - | - | < 30 minutes[3][4] |
| Bioavailability | - | - | ~80%[3][4][5] |
| Renal Elimination (Unchanged) | ~0.7%[3][4] | ~0.7%[3][4] | - |
Table 2: Pharmacokinetic Parameters of Carbetocin in Various Animal Species
| Species | Route | Dose | Half-Life (t½) | Tmax | Cmax | Bioavailability |
| Cow | IV | 350 µ g/animal | - | - | - | - |
| Cow | IM | 350 µ g/animal | Longer than IV[6] | Higher than IV[6] | ~Half of IV[6] | >80%[6][7] |
| Gilt | IV | - | - | - | - | - |
| Gilt | IM | - | Shorter than IV[6] | Similar to cow[6] | ~Half of IV[6] | ~35%[6][7] |
| Horse | IV | 0.175 mg | 17.2 minutes[8][9][10][11] | - | - | - |
Experimental Protocols
The characterization of carbetocin's pharmacokinetic and pharmacodynamic properties relies on a variety of in vivo and ex vivo experimental models.
In Vivo Pharmacokinetic Studies in Animals
Objective: To determine the pharmacokinetic profile of carbetocin following intravenous or intramuscular administration.
Experimental Workflow:
Methodology:
-
Animal Models: Studies have utilized various animal models, including cows, gilts, and horses.[6][7][8]
-
Drug Administration: A single dose of carbetocin is administered either intravenously (IV) or intramuscularly (IM).[6][11]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration via an indwelling catheter.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Quantification: Carbetocin concentrations in plasma are determined using a validated radioimmunoassay (RIA).[6][10]
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental models to calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and bioavailability.[6]
Ex Vivo Uterine Contraction Studies
Objective: To assess the dose-response relationship and efficacy of carbetocin on uterine muscle contractility.
Experimental Workflow:
Methodology:
-
Tissue Source: Myometrial tissue is obtained from humans (during cesarean section) or animals (e.g., mice, horses).[12][13]
-
Tissue Preparation: The myometrium is dissected into longitudinal or circular strips.
-
Experimental Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Drug Application: After an equilibration period, cumulative concentrations of carbetocin are added to the organ bath.[13]
-
Measurement: The isometric contractions of the myometrial strips are recorded using a force transducer.
-
Data Analysis: The strength of contraction (often measured as the area under the curve) is plotted against the carbetocin concentration to generate a dose-response curve. From this curve, the effective concentration that produces 50% of the maximum response (EC50) and the maximum effect (Emax) are calculated.[13]
Pharmacodynamics
Carbetocin exerts its primary pharmacodynamic effect by selectively binding to and activating oxytocin receptors in the myometrium, leading to a cascade of intracellular events that result in uterine muscle contraction.[1][5][14]
Mechanism of Action and Signaling Pathway
Carbetocin is an agonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[1][14] Its binding initiates a signaling cascade that increases intracellular calcium levels, leading to smooth muscle contraction.[1]
Receptor Binding and Affinity
Carbetocin exhibits high affinity for the oxytocin receptor, comparable to that of oxytocin itself.[15] However, its binding affinity for vasopressin receptors (V1a and V2) is significantly lower.[15][16] Studies have shown that carbetocin acts as a partial agonist at the oxytocin receptor, with a maximal contractile effect that is approximately 50% lower than that of oxytocin in isolated myometrial strips.[15] Interestingly, carbetocin and its metabolites can also act as antagonists to oxytocin in vitro.[15]
Table 3: Receptor Binding Affinities and Functional Activity of Carbetocin and its Metabolites
| Compound | Receptor | Binding Affinity (Ki or EC50) | Functional Activity |
| Carbetocin | Oxytocin Receptor | Ki: 7.1 nM[17], EC50: 48.0 ± 8.20 nM[15] | Partial Agonist/Antagonist[15] |
| Carbetocin | Vasopressin V1a Receptor | Ki: 7.24 ± 0.29 nM[15] | Competitive Antagonist[16] |
| Carbetocin | Vasopressin V2 Receptor | Ki: 61.3 ± 14.6 nM[15] | - |
| Carbetocin Metabolite I | Oxytocin Receptor | - | Antagonist (pA2 = 7.81)[15] |
| Carbetocin Metabolite I | Vasopressin V1a Receptor | Ki: 9.89 ± 2.80 nM[15] | - |
| Carbetocin Metabolite II | Oxytocin Receptor | - | Antagonist (pA2 = 8.01)[15] |
| Carbetocin Metabolite II | Vasopressin V1a Receptor | Ki: 33.7 ± 7.34 nM[15] | - |
Dose-Response Relationship
Clinical trials have investigated the effective dose of carbetocin for preventing PPH. Studies in women undergoing elective cesarean delivery have shown that doses ranging from 20 to 100 µg are similarly effective in producing adequate uterine tone.[18] However, a dose-finding study for intramuscular administration after vaginal delivery identified a maximum tolerated dose of 200 µg, with higher doses associated with an increased incidence of adverse events.[19]
Conclusion
Carbetocin's favorable pharmacokinetic profile, characterized by a longer half-life and sustained action compared to oxytocin, underpins its clinical utility in preventing postpartum hemorrhage. Its pharmacodynamics are primarily mediated through the activation of myometrial oxytocin receptors, leading to robust uterine contractions. The detailed understanding of its in vivo behavior, derived from a combination of animal models and human clinical trials, is essential for its safe and effective use in clinical practice and for guiding future research in the development of novel uterotonic agents.
References
- 1. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 2. What is Carbetocin used for? [synapse.patsnap.com]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, in nonpregnant women | Lunds universitet [lu.se]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetics and bioavailability of carbetocin after intravenous and intramuscular administration in cows and gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. madbarn.com [madbarn.com]
- 11. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, following intravenous administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ex vivo influence of carbetocin on equine myometrial muscles and comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbetocin - Wikipedia [en.wikipedia.org]
- 15. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Ascending dose tolerance study of intramuscular carbetocin administered after normal vaginal birth - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbetocin: A Deep Dive into Receptor Binding Affinity and Functional Selectivity
For Immediate Release
This technical guide provides a comprehensive overview of the receptor binding affinity and functional selectivity of carbetocin, a long-acting synthetic analogue of oxytocin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes critical signaling pathways to facilitate a deeper understanding of carbetocin's pharmacological profile.
Executive Summary
Carbetocin is a potent agonist of the oxytocin receptor (OTR) with a distinct pharmacological profile compared to endogenous oxytocin. It exhibits high affinity for the OTR and displays significant functional selectivity by preferentially activating the Gq signaling pathway. Notably, carbetocin shows markedly lower affinity for vasopressin (AVP) receptors (V1a, V1b, and V2) and acts as a competitive antagonist at human V1a and V1b receptors. This selectivity profile contributes to its prolonged uterotonic effects with a potentially improved side-effect profile compared to oxytocin. This guide presents the binding affinity data in a clear tabular format, provides detailed experimental protocols for key assays, and illustrates the underlying molecular mechanisms through signaling pathway and experimental workflow diagrams.
Receptor Binding Affinity and Selectivity Profile
The binding affinity of carbetocin has been characterized across various receptor subtypes. The following tables summarize the key quantitative data from published literature, providing a comparative view of its affinity (Ki), potency (EC50), and inhibitory concentration (IC50) at the oxytocin and vasopressin receptors.
Table 1: Carbetocin Receptor Binding Affinity and Potency
| Receptor | Species | Parameter | Value | Reference(s) |
| Oxytocin Receptor (OTR) | Human | Ki | 7.1 nM | [1] |
| Oxytocin Receptor (OTR) | Human | EC50 (Gq coupling) | 48.8 ± 16.09 nM | [2] |
| Oxytocin Receptor (OTR) | Rat | Ki | 1.96 nM | [2] |
| Vasopressin V1a Receptor | Human | IC50 (antagonist) | > 10000 nM | [1] |
| Vasopressin V1b Receptor | Human | EC50 (agonist) | > 10000 nM | [1] |
| Vasopressin V1a Receptor | Rat | Ki | 7.24 nM | [2][3] |
| Vasopressin V2 Receptor | Rat | Ki | 61.3 nM | [2][3] |
Key Observations:
-
Carbetocin demonstrates high affinity for the human oxytocin receptor, with a Ki value in the low nanomolar range[1].
-
It acts as a partial agonist at the human OTR with respect to Gq protein coupling[2].
-
Carbetocin exhibits significant selectivity for the OTR over vasopressin receptors. It shows weak to negligible agonist activity at human V1a and V1b receptors and can act as a competitive antagonist[1][2][4][5].
-
The binding affinity for rat vasopressin V1a and V2 receptors is considerably lower than for the rat OTR[2][3].
Signaling Pathways and Functional Selectivity
Carbetocin's interaction with the oxytocin receptor initiates a cascade of intracellular events. A key characteristic of carbetocin is its functional selectivity, meaning it preferentially activates certain signaling pathways over others.
Upon binding to the OTR, a G-protein coupled receptor (GPCR), carbetocin primarily activates the Gq alpha subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a critical step in smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which phosphorylates various cellular proteins, further contributing to the physiological response. Unlike oxytocin, carbetocin shows limited to no recruitment of β-arrestin, which is involved in receptor desensitization and internalization, potentially contributing to its prolonged duration of action[2][4].
Caption: Carbetocin-induced Gq signaling pathway at the oxytocin receptor.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the binding affinity and functional selectivity of carbetocin.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of carbetocin for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: General workflow for a radioligand competition binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human receptor of interest (e.g., OTR, V1aR, V1bR, V2R) in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]oxytocin for OTR, [³H]arginine vasopressin for V1aR and V2R) at a concentration close to its Kd.
-
Increasing concentrations of unlabeled carbetocin (typically from 10⁻¹² M to 10⁻⁵ M).
-
For determination of non-specific binding, a high concentration of unlabeled oxytocin or vasopressin is added to a set of wells.
-
Assay buffer to reach the final volume.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each carbetocin concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the carbetocin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of carbetocin that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation
This assay measures the functional coupling of the OTR to different G-protein subtypes upon stimulation by carbetocin.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293 cells.
-
Co-transfect the cells with plasmids encoding:
-
The human oxytocin receptor (OTR).
-
A Gα subunit fused to a Renilla luciferase (Rluc) variant (e.g., Rluc8). Different Gα subunits (Gαq, Gαi, Gαo, etc.) can be tested in separate experiments.
-
Gβ and Gγ subunits, with one of them fused to a fluorescent protein acceptor (e.g., Venus or GFP).
-
-
-
BRET Assay:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
24-48 hours post-transfection, replace the culture medium with a suitable assay buffer (e.g., HBSS).
-
Add the Rluc substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the baseline BRET signal using a plate reader capable of detecting both the donor and acceptor emission wavelengths.
-
Add varying concentrations of carbetocin to the wells.
-
Measure the BRET signal again after a short incubation period.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the light intensity emitted by the acceptor by the light intensity emitted by the donor.
-
A change in the BRET ratio upon addition of carbetocin indicates a conformational change in the G-protein heterotrimer, signifying activation.
-
Plot the change in BRET ratio against the logarithm of the carbetocin concentration and fit to a dose-response curve to determine the EC50 and Emax values.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of carbetocin to induce an increase in intracellular calcium concentration, a downstream effect of Gq pathway activation.
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the human OTR in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence.
-
Add varying concentrations of carbetocin to the wells using the instrument's integrated fluidics.
-
Immediately and continuously measure the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of carbetocin.
-
Plot the peak response against the logarithm of the carbetocin concentration and fit to a dose-response curve to determine the EC50 and Emax values.
-
Conclusion
Carbetocin's pharmacological profile is defined by its high affinity and selective agonism at the oxytocin receptor, coupled with a notable lack of activity and even antagonistic properties at vasopressin V1a and V1b receptors. Its functional selectivity for the Gq signaling pathway provides a molecular basis for its potent and sustained uterotonic effects. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and characterization of carbetocin and other oxytocin receptor modulators, aiding in the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Deep Dive into the Molecular Distinctions Between Carbetocin and Oxytocin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxytocin, a nonapeptide hormone, plays a crucial role in social bonding, childbirth, and lactation. Carbetocin, a synthetic analogue of oxytocin, has been developed to offer a longer duration of action, proving advantageous in clinical settings, particularly for the prevention of postpartum hemorrhage. While both molecules target the oxytocin receptor (OTR), their subtle yet significant molecular differences lead to distinct pharmacological profiles. This technical guide provides a comprehensive comparison of carbetocin and oxytocin, focusing on their molecular structure, receptor binding kinetics, and downstream signaling pathways. Quantitative data are presented in tabular format for direct comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action.
Molecular Structure: The Foundation of Functional Divergence
Oxytocin is a cyclic nonapeptide with a disulfide bridge between the cysteine residues at positions 1 and 6.[1] Carbetocin is a synthetic analogue of oxytocin that incorporates several key structural modifications to enhance its stability and prolong its half-life.[2][3][4] These modifications include:
-
Deamination at position 1: The N-terminal cysteine is deaminated, which protects the molecule from degradation by aminopeptidases.
-
Substitution of the disulfide bridge: The disulfide bond is replaced with a more stable thioether bond.[2]
-
Methylation of the tyrosine at position 2: The hydroxyl group of the tyrosine residue is methylated, which can influence receptor binding and signaling.
These alterations result in a molecule that is more resistant to enzymatic degradation, leading to a significantly longer half-life compared to oxytocin.[3][5]
Receptor Binding and Affinity: A Tale of Two Agonists
Both carbetocin and oxytocin exert their effects by binding to the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR).[1][6][7] However, their binding characteristics and functional consequences differ. While oxytocin acts as a full agonist at the OTR, carbetocin is considered a partial agonist/antagonist.[8]
The binding of these ligands to the OTR is a complex process influenced by factors such as the presence of divalent cations like Mg2+ and cholesterol, which can act as positive allosteric modulators.[9][10] The N-terminus of the OTR is a key region for agonist binding.[9]
| Ligand | Receptor | Binding Affinity (Kd/Ki) | Species | Reference |
| Oxytocin | Myometrial Oxytocin Receptor | Similar to Oxytocin | Rat | [8] |
| Carbetocin | Myometrial Oxytocin Receptor | Similar to Oxytocin | Rat | [8] |
| Carbetocin | Myometrial Vasopressin V1a Receptor | 7.24 +/- 0.29 nM | Rat | [8] |
| Carbetocin | Renal Vasopressin V2 Receptor | 61.3 +/- 14.6 nM | Rat | [8] |
Table 1: Comparative Receptor Binding Affinities
Signaling Pathways: Beyond the Canonical Gq Cascade
Upon agonist binding, the OTR primarily couples to Gq/11 proteins, activating the phospholipase C (PLC) pathway.[6][11][12] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][11] This canonical pathway is central to the physiological effects of both oxytocin and carbetocin, such as uterine muscle contraction.
However, OTR signaling is more complex than this linear pathway suggests. The receptor can also couple to Gi proteins, leading to the inhibition of adenylyl cyclase.[7][13] Furthermore, agonist-bound OTRs can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins.[14] β-arrestin binding can lead to receptor desensitization and internalization, but it can also initiate G protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway.[14][15][16]
Gq-PLC Signaling Pathway
Caption: Canonical Gq/PLC signaling pathway activated by carbetocin and oxytocin.
β-Arrestin Mediated Signaling and Desensitization
Caption: β-Arrestin mediated desensitization and signaling of the oxytocin receptor.
Pharmacokinetics and Clinical Implications
The structural modifications of carbetocin confer a significantly longer half-life (around 40 minutes) compared to oxytocin (4-10 times shorter).[3][5] This prolonged action is a key advantage in clinical practice, as a single dose of carbetocin can provide sustained uterine contraction, reducing the need for continuous infusion or repeated administration of uterotonic agents.[3][17]
| Parameter | Carbetocin | Oxytocin | Reference |
| Half-life | ~40 minutes | 4-10 times shorter than Carbetocin | [3][5] |
| Administration | Single IV dose (100 µg) | IV infusion (e.g., 30 IU over 2h) | [18] |
| Additional Uterotonics | Lower requirement | Higher requirement | [17][18][19] |
| Blood Loss | Reduced | - | [18] |
| Side Effects | Similar to Oxytocin (e.g., nausea, vomiting) | Similar to Carbetocin (e.g., nausea, vomiting) | [19][20][21][22][23] |
Table 2: Comparative Pharmacokinetics and Clinical Outcomes
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity of carbetocin and oxytocin for the OTR.[24][25][26][27]
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human OTR are prepared from a suitable cell line (e.g., HEK293 or CHO cells) through homogenization and centrifugation.
-
Assay Setup: The assay is typically performed in 96-well plates.[28] Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled OTR antagonist (e.g., [³H]-vasopressin), and varying concentrations of the unlabeled competitor ligand (carbetocin or oxytocin).
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[28]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[28] The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate competition curves, from which the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Calcium Imaging for Functional Activity
This protocol describes a calcium imaging assay to measure the functional activity of carbetocin and oxytocin by monitoring intracellular calcium mobilization.[29][30][31][32][33]
References
- 1. Crystal structure of the human oxytocin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of carbetocin using photochemical cyclization conditions [morressier.com]
- 3. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin receptors: ligand binding, signalling and cholesterol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. academic.oup.com [academic.oup.com]
- 14. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Double-blind comparison of carbetocin versus oxytocin in prevention of uterine atony after cesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of oxytocin versus carbetocin in prevention of postpartum hemorrhage after cesarean section under general anesthesia: a prospective randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Side effects of oxytocin and carbetocin for mangement at third trimester - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 26. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
- 31. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Results for "Calcium Imaging" | Springer Nature Experiments [experiments.springernature.com]
- 33. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Heat Stability of Carbetocin: A Technical Guide for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the heat stability of Carbetocin, a critical oxytocin analogue for the prevention of postpartum hemorrhage (PPH), particularly in settings where maintaining a consistent cold chain is challenging. A heat-stable formulation of Carbetocin has been developed to address the logistical hurdles associated with the storage and distribution of uterotonics in low and middle-income countries.[1][2] This document summarizes key stability data, details experimental protocols for stability assessment, and visualizes relevant biological and experimental pathways.
Quantitative Stability Data
The heat-stable formulation of Carbetocin demonstrates remarkable stability under various temperature conditions.[1][2][3] The formulation consists of 0.1 mg/mL Carbetocin in a sodium succinate buffer with mannitol and L-methionine, optimized at a pH of 5.45 (range: 5.25–5.65).[1][4] L-methionine acts as an antioxidant, minimizing degradation through oxidation.[4]
Quantitative data from long-term and accelerated stability studies are summarized below. The primary metric for stability is the maintenance of at least 95% purity of the peptide.
Table 1: Long-Term Stability of Heat-Stable Carbetocin at 30°C/75% RH [1][4]
| Time Point (Months) | Carbetocin Content (%) | Total Impurities (%) |
| 0 | 100 | Not specified |
| 3 | ≥95 | Not specified |
| 6 | ≥95 | Not specified |
| 9 | ≥95 | Not specified |
| 12 | ≥95 | Not specified |
| 18 | ≥95 | Not specified |
| 24 | ≥95 | Not specified |
| 36 | ≥95 | Not specified |
Table 2: Accelerated Stability of Heat-Stable Carbetocin [1][2][4]
| Temperature | Relative Humidity | Duration | Result |
| 40°C | 75% | 6 Months | ≥95% purity maintained |
| 50°C | Not specified | 3 Months | ≥95% purity maintained |
| 60°C | Not specified | 1 Month | ≥95% purity maintained |
Table 3: Comparative Stability of Heat-Stable Carbetocin and Oxytocin at Extreme Heat [4]
| Drug | Temperature | Time to 95% Potency |
| Heat-Stable Carbetocin | 50°C | ~17 days |
| Oxytocin | 50°C | Significantly less than Carbetocin |
| Heat-Stable Carbetocin | 60°C | ~4 days |
| Oxytocin | 60°C | Significantly less than Carbetocin |
Experimental Protocols
The stability of the heat-stable Carbetocin formulation was evaluated through a series of rigorous experimental protocols in accordance with International Council for Harmonisation (ICH) guidelines.
Formulation and Sample Preparation
The heat-stable formulation was prepared by dissolving Carbetocin to a concentration of 0.1 mg/mL in an isotonic solution containing 10 mM succinic acid, 47 mg/mL D-mannitol, and 1 mg/mL L-methionine.[4] The pH of the solution was adjusted to the optimal range of 5.25–5.65 using sodium hydroxide.[4] The final solution was filled into ampoules and vials for stability testing.
Stability-Indicating Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection at 220 nm was developed and validated to separate Carbetocin from its degradation products and other impurities.[5][6] This method is crucial for accurately quantifying the remaining active pharmaceutical ingredient (API) and monitoring the formation of impurities over time.
Long-Term Stability Study
-
Objective: To evaluate the stability of the heat-stable Carbetocin formulation under ICH climate zone IV conditions.
-
Storage Conditions: 30°C with 75% relative humidity (RH).[1][4]
-
Analysis Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[4]
-
Parameters Assessed: Carbetocin content and total impurities.
Accelerated Stability Study
-
Objective: To predict the long-term stability of the formulation by subjecting it to elevated temperatures.
-
Storage Conditions:
-
Analysis Time Points:
-
Parameters Assessed: Remaining amount of Carbetocin compared to samples stored under refrigerated conditions.
Photostability Study
The formulation was exposed to light to assess its sensitivity. The results indicated that the heat-stable Carbetocin formulation is not light-sensitive when stored in its primary container.[1][2]
Freeze-Thaw Study
To evaluate the impact of freezing and thawing, the formulation underwent freeze-thaw cycles. The study concluded that the heat-stable Carbetocin formulation is not sensitive to freezing.[1][2]
Visualizations
Experimental Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Development and stability of a heat-stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries [scite.ai]
- 4. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ghsupplychain.org [ghsupplychain.org]
Carbetocin's Effect on Intracellular Calcium Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin, a long-acting synthetic analogue of oxytocin, is a critical uterotonic agent used to prevent postpartum hemorrhage. Its therapeutic effect is intrinsically linked to its ability to modulate intracellular calcium ([Ca2+]) signaling in myometrial cells, leading to uterine contractions. This technical guide provides a comprehensive overview of the molecular mechanisms underlying carbetocin's action on intracellular calcium, detailed experimental protocols for its study, and a quantitative summary of its effects.
Core Mechanism of Action
Carbetocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Unlike the endogenous ligand oxytocin, which can couple to multiple G-proteins, carbetocin is a biased agonist, showing a strong preference for the Gq alpha subunit (Gαq) pathway. This selective activation initiates a well-defined signaling cascade that culminates in an increase in cytosolic [Ca2+].
The binding of carbetocin to the OTR triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates Phospholipase C (PLC), a key enzyme in this pathway. Evidence suggests the involvement of PLC-β1 and PLC-β3 isoforms in human myometrial cells. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store. This binding opens the IP3R channel, resulting in a rapid efflux of Ca2+ from the SR into the cytosol. This initial, transient increase in intracellular [Ca2+] is the primary driver of the initial phase of myometrial contraction.
Following the initial release from intracellular stores, the influx of extracellular calcium contributes to sustaining the elevated cytosolic [Ca2+] levels. This can occur through voltage-gated calcium channels (VGCCs) and potentially through store-operated calcium entry (SOCE), a mechanism activated by the depletion of intracellular calcium stores. The sustained elevation of intracellular calcium is crucial for maintaining uterine tone.
Quantitative Data on Carbetocin's Effects
The following tables summarize the quantitative aspects of carbetocin's effect on intracellular calcium signaling and related parameters. It is important to note that direct dose-response data for carbetocin on intracellular calcium concentration in human myometrial cells is limited in publicly available literature. The presented data is a compilation from various studies on uterine contractility and Gq protein activation, which are downstream and upstream indicators of calcium signaling, respectively.
| Parameter | Agonist | Cell/Tissue Type | EC50 | Emax (% of Oxytocin) | Reference |
| Gq Protein Activation | Carbetocin | Recombinant cells expressing human OTR | 48.8 ± 16.09 nM | ~50% | [1] |
| Oxytocin | Recombinant cells expressing human OTR | 9.7 ± 4.43 nM | 100% | [1] | |
| Uterine Contraction | Carbetocin | Mouse myometrium | ~1 nM | Not specified | |
| Oxytocin | Mouse myometrium | ~0.1 nM | Not specified | ||
| Effective Dose (ED90) for adequate uterine tone | Carbetocin | Human myometrium (in vivo, Cesarean delivery) | 121 µg (95% CI: 111-130 µg) | Not applicable |
Note: EC50 values for uterine contraction are influenced by factors beyond intracellular calcium concentration and should be interpreted as an indirect measure of signaling efficacy.
Signaling Pathways and Experimental Workflows
Carbetocin-Induced Intracellular Calcium Signaling Pathway
Caption: Carbetocin signaling cascade leading to myometrial contraction.
Experimental Workflow for Measuring Intracellular Calcium
Caption: Workflow for intracellular calcium measurement using fluorescent dyes.
Experimental Protocols
Measurement of Intracellular Calcium ([Ca2+]) using Fura-2 AM
This protocol is adapted for use with primary human myometrial cells or relevant cell lines.
Materials:
-
Primary human myometrial cells or a suitable cell line (e.g., PHM1-41)
-
Culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Carbetocin stock solution
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Preparation:
-
Culture cells on glass coverslips or in black-walled, clear-bottom 96-well plates until they reach 70-80% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing HBSS, 2-5 µM Fura-2 AM, and 0.02% Pluronic F-127. Probenecid (1-2.5 mM) can be included to improve dye retention.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for a further 15-30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.
-
-
Calcium Measurement:
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.
-
Continuously perfuse the cells with HBSS.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply carbetocin at the desired concentrations to the cells.
-
Continue recording the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular [Ca2+].
-
Determine the peak response, time to peak, and duration of the calcium transient for each carbetocin concentration.
-
Plot the peak response against the carbetocin concentration to generate a dose-response curve and calculate the EC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the production of inositol phosphates, a direct downstream product of PLC activation.
Materials:
-
Myometrial cells
-
myo-[3H]inositol
-
Culture medium
-
LiCl solution
-
Perchloric acid (PCA)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling:
-
Culture cells in a medium containing myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Stimulation:
-
Wash the cells and pre-incubate with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IP1, which is easier to measure.
-
Stimulate the cells with various concentrations of carbetocin for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold PCA.
-
Scrape the cells and centrifuge to pellet the precipitate.
-
Neutralize the supernatant containing the inositol phosphates.
-
-
Separation and Quantification:
-
Apply the neutralized supernatant to a Dowex AG1-X8 anion-exchange column.
-
Wash the column to remove unincorporated [3H]inositol.
-
Elute the total inositol phosphates with a high salt buffer.
-
Measure the radioactivity of the eluate using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity to the total radioactivity incorporated into the cells.
-
Plot the amount of [3H]inositol phosphates accumulated against the carbetocin concentration to generate a dose-response curve.
-
Conclusion
Carbetocin's selective activation of the Gq-PLC-IP3 signaling pathway provides a clear mechanism for its potent uterotonic effects. The resulting increase in intracellular calcium, initiated by release from the sarcoplasmic reticulum and sustained by extracellular influx, is the direct trigger for myometrial contraction. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuances of carbetocin's action and to explore the development of novel therapeutics targeting this critical signaling pathway. Further research is warranted to generate more precise quantitative data on the dose-dependent effects and kinetics of carbetocin-induced intracellular calcium transients in human myometrial cells.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Downstream Signaling Pathways of Carbetocin
Carbetocin, a long-acting synthetic analogue of the neuropeptide hormone oxytocin, is primarily utilized in clinical settings to prevent postpartum hemorrhage (PPH) following childbirth.[1][2] Its efficacy stems from its ability to induce powerful contractions of the uterine smooth muscle.[1][2] However, detailed molecular investigations have revealed that Carbetocin is not a simple mimic of oxytocin. It exhibits distinct signaling properties, acting as a biased agonist at the oxytocin receptor (OXTR). This functional selectivity results in the activation of a specific subset of downstream signaling cascades while avoiding others engaged by the endogenous ligand. Understanding these unique pathways is critical for elucidating its prolonged therapeutic effect and exploring its potential in other physiological contexts.
This technical guide provides a comprehensive overview of the known downstream signaling pathways of Carbetocin, presenting quantitative data, detailed experimental protocols for key assays, and visual diagrams to illustrate complex molecular interactions and workflows.
Core Signaling Pathways Activated by Carbetocin
Carbetocin's mechanism of action is initiated by its binding to the oxytocin receptor (OXTR), a member of the G-protein coupled receptor (GPCR) superfamily. Unlike oxytocin, which can couple to multiple G-protein subtypes (Gq, Gi, and Go), Carbetocin displays strong functional selectivity, preferentially activating the Gq alpha subunit pathway.[3][4] This biased agonism is a defining feature of its molecular pharmacology.
The Gαq/Phospholipase C (PLC) Pathway
The canonical signaling cascade initiated by Carbetocin binding to the OXTR is the Gαq/PLC pathway, which leads to an increase in intracellular calcium levels.
-
Receptor Activation and Gq Protein Coupling: Upon Carbetocin binding, the OXTR undergoes a conformational change, which allows it to act as a guanine nucleotide exchange factor (GEF) for the heterotrimeric Gq protein. This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit.[5]
-
Activation of Phospholipase C (PLC): The GTP-bound Gαq subunit dissociates from the Gβγ dimer and activates its primary effector enzyme, Phospholipase C-β (PLC-β).[5]
-
Generation of Second Messengers: Activated PLC-β cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum (ER).[5][6][7] This binding opens the IP3R channels, resulting in a rapid efflux of stored Ca2+ from the ER into the cytoplasm.[7][8] This surge in intracellular Ca2+ is the primary trigger for smooth muscle contraction in the uterus.[1]
-
Activation of Protein Kinase C (PKC): DAG remains in the plasma membrane and, in conjunction with the increased cytosolic Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins.[5][6]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The activation of the Gq pathway can also lead to downstream signaling through the MAPK/ERK cascade, which is involved in cell proliferation and other cellular processes.[6] Studies have shown that Carbetocin does promote MAPK activation, although to a lesser degree than oxytocin.[9] This pathway is typically initiated by PKC, a direct product of Gq signaling.
Receptor Internalization and β-Arrestin Signaling
A critical point of divergence between Carbetocin and oxytocin signaling lies in the mechanism of receptor desensitization and internalization. For many GPCRs, prolonged agonist exposure leads to phosphorylation of the receptor by GPCR kinases (GRKs), followed by the recruitment of β-arrestin proteins.[10] β-arrestin binding sterically hinders further G-protein coupling and promotes receptor internalization via clathrin-coated pits.[10][11]
Remarkably, Carbetocin promotes OXTR internalization through a pathway that is independent of β-arrestin recruitment.[3][12] This is a significant departure from oxytocin, which does induce β-arrestin recruitment.[12] Furthermore, unlike oxytocin-internalized receptors which can recycle back to the plasma membrane, Carbetocin does not promote OXTR recycling.[3][12] This unique β-arrestin-independent internalization and lack of recycling may contribute to its prolonged duration of action.
Quantitative Data Presentation
The functional selectivity of Carbetocin is evident in its binding affinity and efficacy at the OXTR and its lack of activity at related vasopressin receptors.
Table 1: Comparative Efficacy of Carbetocin vs. Oxytocin at the Human OXTR
| Ligand | Parameter | Value | Reference |
|---|---|---|---|
| Carbetocin | EC₅₀ (Gq Activation) | 48.8 ± 16.09 nM | [12] |
| BRETₘₐₓ (vs. Oxytocin) | ~45 ± 6% | [12] | |
| Oxytocin | EC₅₀ (Gq Activation) | 9.7 ± 4.43 nM | [12] |
| BRETₘₐₓ | 100% (Reference) | [12] |
EC₅₀: Half maximal effective concentration. BRETₘₐₓ: Maximum Bioluminescence Resonance Energy Transfer signal, indicating maximal G-protein activation.
Table 2: Activity of Carbetocin at Human Vasopressin Receptors (V1aR & V1bR)
| Receptor | Carbetocin Activity | Finding | Reference |
|---|---|---|---|
| V1aR | No significant activation | Acts as a competitive antagonist | [3][12] |
| V1bR | No significant activation | Acts as a competitive antagonist | [3][12] |
This lack of agonism at vasopressin receptors is another key feature distinguishing Carbetocin from oxytocin, which can activate these receptors.[12]
Experimental Protocols
Investigating the signaling pathways of Carbetocin requires a suite of cell-based assays. Below are methodologies for the key experiments cited in this guide.
Bioluminescence Resonance Energy Transfer (BRET) for G-Protein Activation
This assay quantitatively measures the interaction between the OXTR and specific G-protein subtypes in live cells.
Principle: BRET relies on the non-radiative transfer of energy between a donor luciferase (e.g., Rluc8) and an acceptor fluorophore (e.g., GFP).[12] Agonist-induced conformational changes in the G-protein heterotrimer alter the distance and/or orientation between the tagged subunits, leading to a measurable change in the BRET signal.[12]
Methodology:
-
Cell Culture & Transfection: HEK293 cells are co-transfected with plasmids encoding:
-
Human OXTR (hOXTR).
-
Gα subunit tagged with Rluc8 (e.g., Gαq-Rluc8).
-
Gβ₁ and Gγ₂ subunits, with Gγ₂ tagged with GFP10 (GFP10-Gγ₂).
-
-
Cell Plating: 48 hours post-transfection, cells are seeded into 96-well microplates.
-
Assay:
-
Cells are washed with a saline buffer.
-
The Rluc substrate (e.g., coelenterazine h) is added.
-
Baseline BRET readings are taken using a microplate reader capable of detecting both donor and acceptor emissions simultaneously.
-
Carbetocin or a control agonist (e.g., oxytocin) is added at various concentrations.
-
BRET readings are taken immediately and kinetically for several minutes.
-
-
Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. The net BRET signal is determined by subtracting the baseline ratio from the ratio post-stimulation. Dose-response curves are generated to calculate EC₅₀ and BRETₘₐₓ values.
β-Arrestin Recruitment Assay
This assay determines whether ligand binding to the OXTR induces the recruitment of β-arrestin.
Principle: A BRET-based assay is used, where the OXTR is tagged with the BRET donor (Rluc) and β-arrestin is fused to the BRET acceptor (Venus, a YFP variant).[12] Recruitment brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.
Methodology:
-
Cell Culture & Transfection: HEK293 cells are co-transfected with plasmids for hOXTR-Rluc and β-arrestin1/2-Venus.[12]
-
Cell Plating & Incubation: 48 hours post-transfection, cells are plated. Before the assay, cells are pre-incubated in serum-free medium.[12]
-
Assay:
-
The Rluc substrate is added.
-
Baseline BRET is measured.
-
Cells are treated with a saturating concentration of Carbetocin (e.g., 1 μM) or oxytocin (e.g., 100 nM).[12]
-
BRET signal is monitored kinetically.
-
-
Data Analysis: An increase in the BRET ratio over baseline indicates β-arrestin recruitment.
References
- 1. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ca2+-Mediated Signaling Pathways: A Promising Target for the Successful Generation of Mature and Functional Stem Cell-Derived Pancreatic Beta Cells In Vitro [mdpi.com]
- 8. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
- 9. Investigation of metal modulation of oxytocin structure receptor-mediated signaling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00225F [pubs.rsc.org]
- 10. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
Carbetocin's Off-Target Pharmacology: A Technical Guide to Non-Uterine Effects
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbetocin, a long-acting synthetic analogue of oxytocin, is primarily utilized in obstetric settings to prevent postpartum hemorrhage. Its enhanced stability and prolonged duration of action offer clinical advantages over the endogenous hormone. However, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation of its interactions with non-uterine tissues and receptor systems. This technical guide provides a detailed overview of the current knowledge regarding carbetocin's off-target effects, focusing on its receptor binding affinities, functional activities at non-oxytocin receptors, and the resultant physiological consequences in cardiovascular, renal, and central nervous systems. Quantitative data from key preclinical and clinical studies are summarized, detailed experimental methodologies are provided, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.
Receptor Binding Profile and Functional Activity
Carbetocin's physiological effects, both on- and off-target, are dictated by its binding affinity and functional activity at various G-protein coupled receptors, primarily the oxytocin (OTR) and vasopressin (AVPR) receptor families.
Quantitative Receptor Binding and Functional Data
The following tables summarize the key binding affinities (Ki), half-maximal effective concentrations (EC50), and antagonist potencies (pA2) of carbetocin and its primary metabolites at human and rat receptors.
| Compound | Receptor | Tissue/Cell Line | Ki (nM) | Reference |
| Carbetocin | Oxytocin | Rat Myometrium | 1.96 | [1] |
| Vasopressin V1a | Rat Myometrium | 7.24 | [1] | |
| Vasopressin V2 | Rat Kidney | 61.3 | [1] | |
| Carbetocin Metabolite I (desGlyNH2-carbetocin) | Oxytocin | Rat Myometrium | Similar to Oxytocin | [2] |
| Vasopressin V1 | Rat Myometrium | 9.89 ± 2.80 | [2] | |
| Carbetocin Metabolite II (desLeuGlyNH2-carbetocin) | Oxytocin | Rat Myometrium | Similar to Oxytocin | [2] |
| Vasopressin V1 | Rat Myometrium | 33.7 ± 7.34 | [2] |
Table 1: Receptor Binding Affinities (Ki) of Carbetocin and its Metabolites. This table provides a summary of the binding affinities of carbetocin and its metabolites for oxytocin and vasopressin receptors.
| Compound | Assay | Tissue | EC50 (nM) | Emax (relative to Oxytocin) | pA2 | Reference |
| Carbetocin | Myometrial Contraction | Isolated Rat Myometrial Strips | 48.0 ± 8.20 | ~50% | 8.21 (Antagonist activity against Oxytocin) | [2] |
| Carbetocin Metabolite I | Myometrial Contraction | Isolated Rat Myometrial Strips | No contractile activity | - | 7.81 (Antagonist activity against Oxytocin) | [2] |
| Carbetocin Metabolite II | Myometrial Contraction | Isolated Rat Myometrial Strips | No contractile activity | - | 8.01 (Antagonist activity against Oxytocin) | [2] |
Table 2: Functional Activity of Carbetocin and its Metabolites on Uterine Tissue. This table summarizes the functional effects of carbetocin and its metabolites on uterine muscle contraction.
Experimental Protocols
1.2.1. Receptor Binding Assays (Engstrom et al., 1998)
-
Objective: To determine the binding affinities of carbetocin and its metabolites for oxytocin and vasopressin receptors.
-
Tissues: Myometrium and kidneys were sourced from Wistar rats.
-
Membrane Preparation: Tissues were homogenized in a buffer solution and centrifuged to isolate the membrane fraction containing the receptors.
-
Radioligand Binding: Competition binding assays were performed using radiolabeled ligands ([³H]oxytocin for OTR, and [³H]arginine-vasopressin for AVPRs).
-
Incubation: A constant concentration of the radioligand was incubated with the membrane preparations in the presence of increasing concentrations of unlabeled carbetocin or its metabolites.
-
Separation and Counting: Bound and free radioligand were separated by filtration, and the radioactivity of the bound fraction was measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. Note: For a more detailed protocol, including specific buffer compositions, incubation times, and temperatures, the full text of Engstrom et al., 1998 should be consulted.
1.2.2. In Vitro Uterine Contraction Assays (Engstrom et al., 1998)
-
Objective: To assess the functional agonistic and antagonistic activity of carbetocin and its metabolites on uterine muscle contraction.
-
Tissue Preparation: Strips of myometrium were dissected from rats in estrus and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.
-
Isometric Tension Recording: The muscle strips were connected to isometric force transducers to record changes in tension.
-
Agonist Activity: Cumulative concentration-response curves were generated by adding increasing concentrations of carbetocin or its metabolites to the organ baths and measuring the resulting contraction force. EC50 and Emax values were calculated.
-
Antagonist Activity: To determine antagonist potency, the ability of carbetocin and its metabolites to inhibit oxytocin-induced contractions was measured. The pA2 value, representing the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to produce the same response, was calculated. Note: For a more detailed protocol, including the composition of the physiological salt solution and specific parameters of electrical stimulation, the full text of Engstrom et al., 1998 should be consulted.
Signaling Pathways in Non-Uterine Tissues
Carbetocin's interaction with receptors in non-uterine tissues initiates intracellular signaling cascades that mediate its physiological effects. A key finding is its biased agonism at the oxytocin receptor.
G-Protein Coupling
Studies utilizing Bioluminescence Resonance Energy Transfer (BRET) have revealed that while oxytocin can activate the OTR to couple with multiple G-protein subtypes (Gq, Gi, Go), carbetocin displays a strong functional selectivity, exclusively activating the Gq pathway. In contrast, at the vasopressin V1a and V1b receptors, carbetocin acts as a competitive antagonist, inhibiting their activation.
Caption: Carbetocin's G-protein coupling selectivity.
Experimental Protocol: BRET Assay for G-Protein Coupling (Passoni et al., 2016)
-
Objective: To determine the specific G-protein subtypes activated by carbetocin upon binding to the oxytocin receptor.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells were likely used, as they are a common model for studying GPCR signaling.
-
BRET Biosensors: The assay relies on the transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).
-
The OTR was likely tagged with one component of the BRET pair.
-
Different G-protein alpha subunits (Gαq, Gαi, Gαo) were tagged with the other component.
-
-
Transfection: HEK 293 cells were co-transfected with plasmids encoding the tagged receptor and G-protein subunits.
-
Ligand Stimulation: The transfected cells were stimulated with carbetocin or a control agonist.
-
BRET Signal Detection: Upon ligand binding and receptor activation, a conformational change in the G-protein brings the donor and acceptor molecules into close proximity, allowing for energy transfer. The resulting light emission from the acceptor is measured.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase or decrease in the BRET ratio, depending on the specific biosensor design, indicates activation of a specific G-protein pathway. Note: For precise details on the specific Rluc and GFP variants, linker sequences, and plasmid constructs, the full text of Passoni et al., 2016 should be consulted.
Off-Target Effects in Non-Uterine Tissues
Carbetocin's interaction with oxytocin and vasopressin receptors distributed throughout the body can lead to a range of physiological effects beyond uterine contraction.
Cardiovascular System
Clinical studies have consistently demonstrated that carbetocin administration can induce cardiovascular changes, primarily vasodilation and subsequent hypotension.
| Parameter | Effect of Carbetocin | Magnitude of Change | Reference |
| Mean Arterial Pressure | Decrease | Variable, comparable to oxytocin | [3] |
| Heart Rate | No significant change or slight increase | - | [3] |
| Cardiac Output | Increase | Not consistently quantified | [4] |
| Systemic Vascular Resistance | Decrease | Not consistently quantified | [4] |
Table 3: Cardiovascular Effects of Carbetocin. This table summarizes the observed effects of carbetocin on key cardiovascular parameters.
Experimental Protocol: Clinical Cardiovascular Monitoring
-
Study Population: Typically healthy pregnant women undergoing cesarean section.
-
Intervention: Administration of a single intravenous bolus of carbetocin (commonly 100 µg) or oxytocin.
-
Hemodynamic Monitoring: Continuous monitoring of heart rate, blood pressure (systolic, diastolic, and mean), and oxygen saturation. Some studies have employed more advanced techniques like non-invasive pulse wave analysis to assess cardiac output and systemic vascular resistance.
-
Data Collection: Measurements are typically taken at baseline and at multiple time points after drug administration.
-
Statistical Analysis: Appropriate statistical tests are used to compare the hemodynamic changes between the carbetocin and oxytocin groups.
Caption: Proposed mechanism of carbetocin's cardiovascular effects.
Renal System
Carbetocin's interaction with vasopressin receptors, particularly the V2 receptor in the renal collecting ducts, has the potential to influence water balance.
A retrospective cohort study comparing women who received either carbetocin or oxytocin during elective cesarean sections found that the carbetocin group had a significantly higher total urine output in the first 6 hours post-administration. This suggests that carbetocin may have a less pronounced antidiuretic effect compared to oxytocin.[1]
Experimental Protocol: Retrospective Analysis of Urine Output (Kayıkçı et al., 2025)
-
Study Design: Retrospective cohort study.
-
Participants: Patients who underwent elective singleton cesarean sections and received either oxytocin or carbetocin for postpartum hemorrhage prophylaxis.
-
Exclusion Criteria: Patients with medical conditions or on medications affecting urine output, those with postpartum hemorrhage, or those who required non-standard fluid administration or additional uterotonics.
-
Data Collection: Demographic data, urinary output at various time points, vital signs, and hemoglobin levels were collected from patient records.
-
Statistical Analysis: Comparison of urine output and time to reach specific urine volumes between the two groups.
Central Nervous System
Preclinical studies in animal models suggest that carbetocin can cross the blood-brain barrier and exert effects on the central nervous system, influencing behavior.
-
Anxiolytic and Antidepressant-like Effects: In rodent models, carbetocin has been shown to reduce anxiety-like behaviors and have antidepressant-like effects.
-
Social Behavior: The effects of carbetocin on social behavior are complex and appear to be context-dependent.
-
Fear Memory: Intranasal administration of carbetocin has been found to reduce the formation of fear memories in mice.[5]
-
Opioid-Seeking Behavior: Carbetocin has been shown to prevent stress-induced reinstatement of opioid-seeking behavior in morphine-abstinent mice.[6]
Experimental Protocol: Murine Behavioral Studies
-
Animal Models: Commonly used laboratory mouse and rat strains.
-
Drug Administration: Intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of carbetocin or a vehicle control.
-
Behavioral Paradigms:
-
Anxiety: Elevated plus maze, open field test.
-
Depression: Forced swim test, tail suspension test.
-
Social Behavior: Social interaction tests.
-
Fear Conditioning: Contextual and cued fear conditioning paradigms.
-
Addiction: Conditioned place preference, self-administration models.
-
-
Data Analysis: Quantification of specific behaviors (e.g., time spent in open arms of the elevated plus maze, immobility time in the forced swim test, freezing behavior in fear conditioning) and statistical comparison between treatment groups.
Caption: General workflow for preclinical CNS studies.
Discussion and Future Directions
The available evidence indicates that carbetocin possesses a distinct pharmacological profile compared to oxytocin. Its selectivity for the Gq signaling pathway at the OTR and its antagonist activity at vasopressin V1a and V1b receptors likely contribute to its unique spectrum of on-target and off-target effects.
The cardiovascular effects of carbetocin, particularly vasodilation and hypotension, are well-documented and appear to be comparable to those of oxytocin. The potential for a less pronounced antidiuretic effect compared to oxytocin warrants further investigation in prospective clinical trials, as this could be clinically advantageous in certain patient populations.
The effects of carbetocin on the central nervous system are an emerging area of research with significant therapeutic potential. Its anxiolytic, antidepressant-like, and anti-addictive properties in preclinical models suggest that carbetocin or similar OTR-selective agonists could be developed for neuropsychiatric disorders.
Future research should focus on:
-
Detailed Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling: To better correlate receptor occupancy and signaling with physiological responses in various tissues.
-
Head-to-Head Clinical Trials: Prospectively designed studies are needed to definitively compare the off-target effects of carbetocin and oxytocin, particularly concerning renal and cardiovascular outcomes.
-
Exploration of Novel Therapeutic Indications: Further preclinical and clinical investigation into the potential of carbetocin for neuropsychiatric conditions is warranted.
-
Metabolite Activity: A more in-depth characterization of the in vivo activity and receptor pharmacology of carbetocin's metabolites is necessary to fully understand its overall effect profile.
Conclusion
Carbetocin's off-target effects in non-uterine tissues are primarily mediated by its interactions with oxytocin and vasopressin receptors. Its unique signaling profile, characterized by biased agonism at the OTR and antagonism at AVPRs, results in a distinct set of physiological responses compared to oxytocin. While its cardiovascular effects are largely similar to oxytocin, emerging evidence suggests potential differences in its renal and central nervous system effects. A continued and detailed investigation into the off-target pharmacology of carbetocin is crucial for optimizing its clinical use and exploring its potential in new therapeutic areas. This technical guide provides a foundational resource for researchers and clinicians working to further elucidate the complex actions of this important synthetic hormone analogue.
References
- 1. Comparative analysis of antidiuretic effects of oxytocin and carbetocin in postpartum hemorrhage prophylaxis: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Carbetocin in Preventing Postpartum Hemorrhage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Carbetocin, a long-acting oxytocin analogue, and its critical role in the prevention of postpartum hemorrhage (PPH). It details the pharmacological properties, mechanism of action, clinical efficacy, and the experimental methodologies used to characterize this essential obstetric drug.
Introduction
Postpartum hemorrhage remains a leading cause of maternal mortality and morbidity worldwide.[1] The primary cause of PPH is uterine atony, the failure of the uterus to contract sufficiently after childbirth. Uterotonic agents are therefore a cornerstone of active management of the third stage of labor. Carbetocin, a synthetic structural analogue of oxytocin, has emerged as a promising agent in this class due to its sustained uterotonic effect from a single administration, offering advantages over the shorter-acting oxytocin.[2][3] This guide synthesizes the current scientific and clinical data on Carbetocin for an advanced technical audience.
Mechanism of Action and Receptor Binding
Carbetocin is an octapeptide analogue of oxytocin designed for enhanced stability and a prolonged duration of action.[4] Its primary mechanism involves binding to and activating oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs) densely expressed in the uterine myometrium.[5][6] The density of these receptors increases significantly during pregnancy, reaching a peak at the time of delivery, which makes the postpartum uterus highly responsive to Carbetocin.[5][7]
Upon binding, Carbetocin selectively activates the Gq protein-coupled signaling pathway.[8] This initiates a cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels lead to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent sustained contraction of the uterine smooth muscle.[2][9]
Receptor Binding Profile
Carbetocin demonstrates high affinity for the human oxytocin receptor. While its affinity is comparable to endogenous oxytocin, it acts as a partial agonist with a lower maximal contractile effect but a significantly longer duration of action.[6][9] Its affinity for vasopressin (V1a and V2) receptors is considerably lower, suggesting a more selective uterine effect with potentially fewer cardiovascular side effects compared to non-selective analogues.[9]
| Ligand | Receptor | Binding Affinity (Ki / EC50) | Reference |
| Carbetocin | Oxytocin Receptor (OTR) | Ki of 7.1 nM | [10] |
| Carbetocin | Oxytocin Receptor (OTR) | EC50 of 48.0 ± 8.20 nM | [9] |
| Oxytocin | Oxytocin Receptor (OTR) | EC50 of 5.62 ± 1.22 nM | [9] |
| Carbetocin | Vasopressin V1a Receptor | Binding Affinity of 7.24 ± 0.29 nM | [9] |
| Carbetocin | Vasopressin V2 Receptor | Binding Affinity of 61.3 ± 14.6 nM | [9] |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of Carbetocin underpins its clinical utility, providing a rapid onset and sustained effect from a single dose, which simplifies postpartum care.[2]
| Parameter | Value (Intravenous - IV) | Value (Intramuscular - IM) | Reference(s) |
| Route of Administration | 100 µg single dose | 100 µg single dose | [6] |
| Bioavailability | N/A | ~80% | [5][11] |
| Onset of Action | Within 2 minutes | Within 2 minutes | [6][7] |
| Time to Peak Plasma | N/A | < 30 minutes | [11] |
| Duration of Action | ~60 minutes | ~120 minutes | [7][12] |
| Distribution Half-life | ~5.5 - 6.1 minutes | N/A | [11] |
| Elimination Half-life | ~40 - 42 minutes | N/A | [2][11] |
Clinical Efficacy in PPH Prevention
Numerous randomized controlled trials (RCTs) and meta-analyses have established the efficacy of Carbetocin in preventing PPH, particularly in women undergoing Caesarean section. The most consistent finding is a significant reduction in the need for additional uterotonic agents compared to oxytocin.
Comparison vs. Oxytocin (Caesarean Delivery)
In the context of Caesarean delivery, Carbetocin has demonstrated superiority in reducing the need for subsequent uterotonic interventions. While the effect on the overall incidence of PPH (>500 mL or >1000 mL) is not always statistically significant, the reduced need for intervention suggests a more reliable and sustained uterine tone.[1][13]
| Outcome Measure | Carbetocin vs. Oxytocin | No. of Studies / Patients | Reference(s) |
| Need for Additional Uterotonics | RR 0.43 (95% CI: 0.30–0.59) | 3,216 women | [14][15] |
| Need for Additional Uterotonics | OR 0.47 (95% CI: 0.34–0.64) | 9 studies / 1,962 patients | [16] |
| PPH Incidence (>500 mL) | OR 0.52 (95% CI: 0.36-0.77) | 8 studies / 1,787 patients | [17] |
| Mean Blood Loss | MD -111.07 mL (95% CI: -189.34 to -32.80) | 11 studies / 2,497 patients | [17] |
| Need for Blood Transfusion | RR 0.57 (95% CI: 0.33–0.96) | 1,991 women (high-risk) | [14][15] |
| Hemoglobin Drop | MD -0.46 g/dL (95% CI: -0.79 to -0.14) | 8 studies / 1,646 patients | [17] |
Comparison vs. Oxytocin (Vaginal Delivery)
For vaginal deliveries, particularly in high-risk women, Carbetocin also reduces the need for additional uterotonic therapy compared to oxytocin.[14][15]
| Outcome Measure | Carbetocin vs. Oxytocin | No. of Patients | Reference(s) |
| Need for Additional Uterotonics | RR 0.56 (95% CI: 0.34–0.94) | 789 women (high-risk) | [14][15] |
| PPH Incidence (>500 mL) | No significant difference | - | [1][13] |
| Severe PPH Incidence (>1000 mL) | No significant difference | - | [1][13] |
Comparison vs. Syntometrine (Vaginal Delivery)
When compared with Syntometrine (a combination of oxytocin and ergometrine), Carbetocin is associated with less overall blood loss and a significantly better side-effect profile, particularly a lower incidence of nausea, vomiting, and hypertension.[1][18]
| Outcome Measure | Carbetocin vs. Syntometrine | No. of Studies / Patients | Reference(s) |
| Mean Blood Loss | MD -48.84 mL (95% CI: -94.82 to -2.85) | 4 trials / 1,030 women | [18] |
| Adverse Effects (Nausea/Vomiting) | Significantly lower with Carbetocin | - | [18][19] |
| Hypertension Post-delivery | Significantly lower with Carbetocin | - | [18] |
Experimental Protocols
The characterization and clinical validation of Carbetocin rely on standardized in vitro and in vivo methodologies.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines a typical method for determining the binding affinity (Ki) of Carbetocin for the oxytocin receptor.[20][21]
Detailed Method:
-
Membrane Preparation: Myometrial tissue from consenting patients undergoing hysterectomy is homogenized in a Tris-HCl buffer. The homogenate is centrifuged at low speed to remove debris, and the supernatant is then ultracentrifuged to pellet the membrane fraction. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined via a Bradford or BCA assay.
-
Binding Reaction: The assay is performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of a radiolabeled oxytocin antagonist (e.g., [³H]oxytocin) at or below its Kd, and varying concentrations of unlabeled Carbetocin (competitor).
-
Incubation: The plates are incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are immediately washed with ice-cold buffer to minimize dissociation.
-
Data Analysis: The radioactivity retained on the filters is quantified. Non-specific binding is determined in the presence of a saturating concentration of unlabeled oxytocin. Specific binding is calculated by subtracting non-specific from total binding. The concentration of Carbetocin that inhibits 50% of specific radioligand binding (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol: Randomized Controlled Clinical Trial
This protocol describes a representative double-blind, randomized controlled trial to compare the efficacy of Carbetocin and Oxytocin in preventing PPH, based on common trial designs.[22][23]
Detailed Method:
-
Study Population: Pregnant women scheduled for either vaginal or Caesarean delivery who meet predefined inclusion criteria (e.g., singleton pregnancy, gestational age >37 weeks) and do not meet exclusion criteria (e.g., known hypersensitivity, severe cardiovascular disease).[24]
-
Randomization and Blinding: Eligible, consenting participants are randomly assigned in a 1:1 ratio to receive either Carbetocin or Oxytocin. The allocation is concealed, and both participants and clinical staff are blinded to the treatment administered. The study drugs are prepared in identical syringes to maintain blinding.[22]
-
Intervention: Immediately following the delivery of the infant (ideally within one minute), participants receive a single dose of the assigned investigational product (e.g., 100 µg Carbetocin IM or 10 IU Oxytocin IM).[22]
-
Outcome Assessment: The primary outcome is often a composite of blood loss ≥500 mL or the need for additional uterotonic agents.[23] Blood loss is measured quantitatively using calibrated collection drapes. Secondary outcomes include severe PPH (blood loss ≥1000 mL), change in hemoglobin/hematocrit levels, need for blood transfusion, and incidence of adverse events (e.g., nausea, hypertension, headache).[25][26]
-
Statistical Analysis: The analysis is typically performed on an intention-to-treat (ITT) basis. The relative risk or odds ratio for the primary and secondary outcomes is calculated to compare the efficacy and safety of the two agents.[23]
Conclusion
Carbetocin represents a significant advancement in the prevention of postpartum hemorrhage. Its distinct pharmacological profile, characterized by a rapid onset and prolonged duration of action from a single dose, offers clear clinical advantages over traditional oxytocin infusions.[2] Extensive clinical data, particularly from women undergoing Caesarean section, confirms its efficacy in reducing the need for additional uterotonic interventions, thereby simplifying postpartum management and enhancing patient safety.[15][17] The development of a heat-stable formulation further expands its potential utility in resource-limited settings where maintaining a cold chain is challenging.[27] Continued research and cost-effectiveness analyses will further define Carbetocin's role as a first-line agent in the global effort to reduce maternal mortality from PPH.[18][28]
References
- 1. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Carbetocin: Pharmacology and Adverse Effects_Chemicalbook [chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Carbetocin - Wikipedia [en.wikipedia.org]
- 7. tga.gov.au [tga.gov.au]
- 8. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. mims.com [mims.com]
- 13. Carbetocin for preventing postpartum haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of carbetocin in the prevention of postpartum hemorrhage: a systematic review and Bayesian meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbetocin reduces the need for additional uterotonics in elective caesarean delivery: a systematic review, meta-analysis and trial sequential analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbetocin versus oxytocin in prevention of postpartum hemorrhage after cesarean delivery in high-risk women. A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbetocin for preventing postpartum haemorrhage | Cochrane [cochrane.org]
- 19. tandfonline.com [tandfonline.com]
- 20. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Room temperature stable carbetocin for the prevention of postpartum haemorrhage during the third stage of labour in women delivering vaginally: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Room temperature stable carbetocin for the prevention of postpartum haemorrhage during the third stage of labour in women delivering vaginally: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Carbetocin Versus Oxytocin for Prevention of Postcesarean Hemorrhage in Pregnancy With High Risk for PPH | MedPath [trial.medpath.com]
- 25. Carbetocin for the prevention of postpartum hemorrhage: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Efficacy of oxytocin versus carbetocin in prevention of postpartum hemorrhage after cesarean section under general anesthesia: a prospective randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocols for Administering Carbetocin in Clinical Trials: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard protocols for the administration of Carbetocin in clinical trials, based on a review of published literature. Carbetocin, a long-acting synthetic analogue of oxytocin, is primarily investigated for its efficacy in preventing postpartum hemorrhage (PPH).
Mechanism of Action
Carbetocin is an agonist for oxytocin receptors, which are predominantly found on the smooth musculature of the uterus.[1][2] The density of these receptors increases significantly during pregnancy and peaks at delivery.[2] Binding of Carbetocin to these receptors initiates a signaling cascade that results in rhythmic contractions of the uterus, an increase in the frequency of existing contractions, and elevated uterine tone.[1][2] This uterotonic effect is crucial for the prevention of PPH by compressing the blood vessels that supplied the placenta.
Signaling Pathway of Carbetocin
Caption: Signaling pathway of Carbetocin in uterine smooth muscle cells.
Clinical Trial Data Summary
The following tables summarize quantitative data from various clinical trials investigating Carbetocin for the prevention of PPH.
Table 1: Standard Dosage and Administration Routes
| Indication | Route of Administration | Standard Dose | Administration Time | Reference |
| Prevention of PPH after Cesarean Section | Intravenous (IV) Bolus | 100 mcg | Slowly over 1 minute, after delivery of the infant | [3] |
| Prevention of PPH after Vaginal Delivery | Intramuscular (IM) Injection | 100 mcg | After delivery of the infant | [3] |
| Prevention of PPH after Vaginal Delivery | Intravenous (IV) Bolus | 100 mcg | Slowly over 1 minute, after delivery of the infant | [3] |
Table 2: Comparative Efficacy of Carbetocin vs. Oxytocin in Cesarean Section
| Outcome Measure | Carbetocin (100 mcg IV) | Oxytocin (various IV regimens) | Key Finding | Reference |
| Need for additional uterotonic agents | Reduced | Higher incidence | Carbetocin significantly reduces the need for additional uterotonics.[1] | [1] |
| Need for uterine massage | Reduced | Higher incidence | Administration of Carbetocin is associated with a reduced need for uterine massage.[1] | [1] |
| Estimated Blood Loss | No significant difference | No significant difference | No statistically significant differences in the risk of PPH (>500 ml blood loss).[1] | [1] |
Experimental Protocols
Below are detailed methodologies for the administration of Carbetocin in a clinical trial setting.
Protocol 1: Intravenous (IV) Bolus Administration
Objective: To administer a single dose of Carbetocin intravenously for the prevention of PPH.
Materials:
-
Carbetocin 100 mcg/mL solution for injection
-
Sterile syringe (1 mL or 2 mL)
-
Sterile needle
-
Alcohol swabs
-
Sharps container
-
Timer or stopwatch
Procedure:
-
Patient Preparation: Ensure the patient is in a supine or semi-recumbent position. Confirm the patency of the intravenous line.
-
Drug Preparation: Visually inspect the Carbetocin vial for particulate matter and discoloration. Draw up 1 mL (100 mcg) of Carbetocin into a sterile syringe.
-
Administration:
-
Post-administration Monitoring:
-
Monitor the patient's vital signs, including heart rate and blood pressure.
-
Assess uterine tone and vaginal bleeding regularly.
-
Record any adverse events, such as transient facial flushing or tachycardia.[4]
-
Protocol 2: Intramuscular (IM) Administration
Objective: To administer a single dose of Carbetocin intramuscularly for the prevention of PPH.
Materials:
-
Carbetocin 100 mcg/mL solution for injection
-
Sterile syringe (2 mL)
-
Sterile needle (appropriate gauge and length for IM injection)
-
Alcohol swabs
-
Adhesive bandage
-
Sharps container
Procedure:
-
Patient Preparation: Identify a suitable injection site (e.g., deltoid or gluteal muscle).
-
Drug Preparation: Visually inspect the Carbetocin vial. Draw up 1 mL (100 mcg) of Carbetocin into a sterile syringe.
-
Administration:
-
Clean the injection site with an alcohol swab and allow it to air dry.
-
Insert the needle at a 90-degree angle into the muscle.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the full 1 mL of Carbetocin steadily.
-
Withdraw the needle and apply gentle pressure with a sterile swab. Apply an adhesive bandage if necessary.
-
The injection should be administered after the delivery of the infant.[3]
-
-
Post-administration Monitoring:
-
Monitor for any local site reactions.
-
Assess uterine tone and vaginal bleeding.
-
Record any systemic adverse events.
-
Protocol 3: Dose-Finding Study Workflow
Dose-finding studies are crucial to determine the minimum effective dose of a drug. A common design is the up-and-down sequential allocation method.
References
Application Notes and Protocols for In Vitro Measurement of Carbetocin Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin is a long-acting synthetic analogue of oxytocin, a hormone that plays a crucial role in uterine contraction during and after childbirth. As an oxytocin receptor (OTR) agonist, Carbetocin is primarily used for the prevention of postpartum hemorrhage. The potency of Carbetocin is a critical parameter in its development and quality control, ensuring its therapeutic efficacy. This document provides detailed protocols for three common in vitro assays used to measure the potency of Carbetocin by assessing its ability to bind to and activate the oxytocin receptor.
The oxytocin receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gq alpha subunit. This activation initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction.[1] The assays described herein measure key events in this pathway: receptor binding, second messenger production (inositol monophosphate, a stable metabolite of IP₃), and the subsequent increase in intracellular calcium.
Carbetocin Signaling Pathway
The following diagram illustrates the signaling pathway activated by Carbetocin binding to the oxytocin receptor.
Data Presentation
The following table summarizes quantitative data for Carbetocin obtained from various in vitro assays. These values can be used as a reference for comparison when performing the described protocols.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Receptor Binding | Kᵢ (nM) | 7.1 | Recombinant receptor | [2][3] |
| Receptor Binding | Affinity | ~10-fold lower than oxytocin | Recombinant receptor | [2] |
| Gq Activation (BRET) | EC₅₀ (nM) | 48.8 ± 16.09 | HEK293 cells | [4] |
| Myometrial Contraction | EC₅₀ (nM) | 48.0 ± 8.20 | Isolated rat myometrial strips | [5] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay measures the ability of Carbetocin to compete with a radiolabeled ligand (e.g., [³H]-Oxytocin) for binding to the oxytocin receptor. The potency of Carbetocin is determined by its ability to displace the radioligand, and the data are used to calculate the inhibitor constant (Kᵢ).
-
Cell line stably expressing the human oxytocin receptor (e.g., CHO-K1-hOTR, HEK293-hOTR)
-
Cell culture medium and supplements
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
[³H]-Oxytocin (specific activity ~30-60 Ci/mmol)
-
Unlabeled Oxytocin (for determination of non-specific binding)
-
Carbetocin standard
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Rapid vacuum filtration apparatus
1. Cell Membrane Preparation: a. Culture cells expressing the oxytocin receptor to confluency. b. Harvest cells by scraping and centrifuge at 500 x g for 5 minutes. c. Resuspend the cell pellet in ice-cold Membrane Preparation Buffer. d. Homogenize the cells using a Dounce or Polytron homogenizer. e. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. f. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. g. Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay). h. Aliquot and store the membrane preparations at -80°C until use.[6][7]
2. Competitive Binding Assay: a. In a 96-well plate, add 50 µL of Assay Buffer to each well. b. Add 25 µL of varying concentrations of Carbetocin (or unlabeled oxytocin for the standard curve) to the appropriate wells. c. For total binding, add 25 µL of Assay Buffer. For non-specific binding, add 25 µL of a high concentration of unlabeled oxytocin (e.g., 1 µM). d. Add 25 µL of [³H]-Oxytocin at a concentration close to its K₋d (e.g., 1-2 nM). e. Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well. f. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
3. Separation and Quantification: a. Pre-soak the glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes. b. Rapidly filter the contents of each well through the pre-soaked filters using a vacuum filtration apparatus. c. Wash each filter three times with 3 mL of ice-cold Assay Buffer. d. Transfer the filters to scintillation vials. e. Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate. f. Quantify the radioactivity in each vial using a scintillation counter.
4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the logarithm of the Carbetocin concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Carbetocin that inhibits 50% of the specific binding of the radioligand). d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.[8][9]
Inositol Phosphate (IP-One) HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, following the activation of the Gq-coupled oxytocin receptor. The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology for detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mesoscale.com [mesoscale.com]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synapse.koreamed.org [synapse.koreamed.org]
Application Notes and Protocols for the Quantification of Carbetocin using High-Performance Liquid Chromatography (HPLC)
These application notes provide detailed methodologies for the quantitative analysis of Carbetocin in pharmaceutical formulations. The protocols are intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods.
Overview of Carbetocin Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the quantification of Carbetocin and its related impurities in both bulk drug substances and finished pharmaceutical products. Reversed-phase HPLC with UV detection is the most common approach, offering high resolution and sensitivity for this peptide drug. The selection of the appropriate column, mobile phase, and chromatographic conditions is critical for achieving accurate and reproducible results. Several validated methods have been developed, each with specific advantages for different applications, such as routine quality control or stability-indicating assays.
Comparative Summary of HPLC Methods for Carbetocin Quantification
The following table summarizes the key chromatographic parameters from various published HPLC methods for the analysis of Carbetocin. This allows for a direct comparison to aid in method selection and development.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase | YMC-pack C18 | Credchrom C18 (250mm x 4.6 mm, 5µm) | C18 (125 mm x 4 mm, 5 µm)[1][2] | Waters Xbridge C18 (150 x 3.0 mm, 3.5 µm)[3] | Acquity UPLC BEH C18 (2.1mm x 10mm, 1.7µ)[4] |
| Mobile Phase A | Potassium dihydrogen phosphate buffer (pH 6.5)—acetonitrile (80:20, v/v)[5] | Phosphate Buffer | Phosphate buffer[1][2] | 0.3g ammonium acetate in 1000mL water with 380mL acetonitrile and 8mL low UV reagent, diluted to 2000mL with water[3] | 0.68 gm Potassium dihydrogen phosphate in 500 ml water, pH 6.5 with dilute NaOH[4] |
| Mobile Phase B | Potassium dihydrogen phosphate buffer (pH 6.5)—acetonitrile (72:28, v/v)[5] | Acetonitrile | Acetonitrile[1][2] | Mobile Phase A and acetonitrile (1:1, v/v)[3] | Not specified |
| Elution Mode | Gradient | Isocratic (80:20, v/v) | Isocratic (76:24, v/v)[1][2] | Gradient[3] | Not specified |
| Flow Rate | Not specified | Not specified | 1.2 mL/min[1][2] | 1.0 mL/min[3] | 0.3 ml/min[4] |
| Column Temperature | 40 °C[5] | Not specified | 60 °C[1][2][6] | 60 °C[3] | 50°C[4] |
| Detection Wavelength | 220 nm[5][7] | Not specified | 220 nm[1][2] | 220 nm[3] | 220 nm[4] |
| Injection Volume | Not specified | Not specified | Not specified | 20 µL[3] | 1.5 μl[4] |
Experimental Protocols
Stability-Indicating RP-HPLC-UV Method
This protocol is adapted from a method designed for the simultaneous analysis of Carbetocin and its impurities, making it suitable for stability studies.[5]
3.1.1. Equipment and Reagents
-
HPLC system with UV detector
-
YMC-pack C18 column
-
Potassium dihydrogen phosphate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or potassium hydroxide for pH adjustment
3.1.2. Chromatographic Conditions
-
Mobile Phase A: Prepare a solution of potassium dihydrogen phosphate buffer (pH 6.5) and acetonitrile in an 80:20 (v/v) ratio.[5]
-
Mobile Phase B: Prepare a solution of potassium dihydrogen phosphate buffer (pH 6.5) and acetonitrile in a 72:28 (v/v) ratio.[5]
-
Gradient Program: A specific gradient program should be developed to ensure the separation of Carbetocin from its degradation products.
-
Column Temperature: 40 °C[5]
-
Detection Wavelength: 220 nm[5]
3.1.3. Preparation of Solutions
-
Standard Solution: Accurately weigh a suitable amount of Carbetocin reference standard and dissolve it in water to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: For Carbetocin injection products, dilute the formulation with water to achieve a final concentration within the calibration range (e.g., 0.1 mg/mL).[3]
3.1.4. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes replicate injections of a standard solution to evaluate parameters such as peak area reproducibility, theoretical plates, and tailing factor.
3.1.5. Analysis
Inject the standard and sample solutions into the HPLC system and record the chromatograms. The quantification of Carbetocin is performed by comparing the peak area of the analyte in the sample to the peak area of the reference standard.
Isocratic RP-HPLC Method for Routine Analysis
This protocol is based on a simpler isocratic method suitable for routine quality control of Carbetocin.[1][2]
3.2.1. Equipment and Reagents
-
HPLC system with UV detector
-
Phosphate buffer
-
Acetononitrile (HPLC grade)
-
Water (HPLC grade)
3.2.2. Chromatographic Conditions
3.2.3. Preparation of Solutions
-
Standard Solution: Prepare a stock solution of Carbetocin reference standard in water. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.25-8.0 µg).[1][2]
-
Sample Solution: Dilute the Carbetocin formulation with the mobile phase to a concentration that falls within the established linear range.
3.2.4. Calibration
Inject the calibration standards and construct a calibration curve by plotting the peak area versus the concentration of Carbetocin. A linear regression analysis should be performed, and the correlation coefficient (r) should be close to 1.000.[1][2]
3.2.5. Analysis
Inject the sample solution and determine the concentration of Carbetocin from the calibration curve. The average recovery for this method has been reported to be 99.3%.[1]
Visualizations
References
- 1. HPLC analysis of carbetocin and its related impurities: Ingenta Connect [ingentaconnect.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. CN111060635A - Analysis and detection method of carbetocin - Google Patents [patents.google.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Developing Animal Models for Carbetocin Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin, a long-acting synthetic analogue of oxytocin, is a critical uterotonic agent used for the prevention of postpartum hemorrhage (PPH). Its efficacy stems from its ability to bind to oxytocin receptors in the myometrium, inducing strong and sustained uterine contractions. To facilitate the preclinical evaluation of Carbetocin and novel uterotonics, robust and reproducible animal models are essential. These models are crucial for understanding the pharmacodynamics, determining effective dose ranges, and assessing the therapeutic potential of new compounds.
This document provides detailed application notes and protocols for establishing rodent models to study the efficacy of Carbetocin. It covers both in vivo and ex vivo methodologies for assessing uterine contractility and quantifying blood loss in a simulated PPH scenario.
Carbetocin's Mechanism of Action
Carbetocin, like oxytocin, primarily exerts its effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of Carbetocin to the OTR predominantly activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels, along with DAG-mediated activation of Protein Kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Additional signaling pathways, including the MAPK and Rho kinase pathways, are also activated and contribute to the overall contractile effect.
Carbetocin Signaling Pathway
Caption: Carbetocin signaling cascade in myometrial cells.
Animal Models and Experimental Design
Rodents, particularly rats and mice, are suitable models for initial efficacy studies of Carbetocin due to their well-characterized reproductive physiology, short gestation periods, and cost-effectiveness. The following protocols are designed for these species but can be adapted for others.
Experimental Workflow for Carbetocin Efficacy Testing
Caption: Workflow for in vivo and ex vivo Carbetocin efficacy studies.
Experimental Protocols
In Vivo Model of Postpartum Hemorrhage and Uterine Atony
This protocol describes a surgical model to induce PPH in late-gestation rats, allowing for the evaluation of Carbetocin's efficacy in controlling bleeding and stimulating uterine contractions. While a universally standardized model is lacking, this approach provides a reproducible method.
Materials:
-
Pregnant Sprague-Dawley rats (gestational day 20-21)
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments
-
Carbetocin, Oxytocin, and vehicle (saline) solutions
-
Intrauterine pressure catheter and data acquisition system
-
Pre-weighed absorbent materials
-
Heparinized saline
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the pregnant rat and maintain a surgical plane of anesthesia. Place the animal on a heating pad to maintain body temperature. Perform a midline laparotomy to expose the uterine horns.
-
Induction of Uterine Atony and Hemorrhage: Gently exteriorize the uterine horns. To mimic uterine atony, a surgical approach such as clamping of the inferior mesenteric artery can be considered to reduce uterine blood flow and contractile potential. For a more direct hemorrhage model, a small, standardized incision can be made in a non-implanted section of one uterine horn.
-
Treatment Administration: Immediately following the induction of hemorrhage, administer Carbetocin, Oxytocin, or vehicle control intravenously (e.g., via the tail vein) or intramuscularly. Dosages should be determined based on dose-ranging studies, but initial studies can be guided by clinical doses, appropriately scaled.
-
Measurement of Uterine Contractility: An intrauterine pressure catheter can be inserted into the uterine lumen to continuously record changes in intrauterine pressure, providing a direct measure of uterine contractility.
-
Quantification of Blood Loss:
-
Gravimetric Method: Carefully collect all blood from the abdominal cavity and the incision site using pre-weighed absorbent materials. The weight difference before and after blood absorption provides a quantitative measure of blood loss (assuming 1g ≈ 1mL of blood).
-
Direct Collection: If feasible, a small collection drape can be placed to collect shed blood.
-
-
Data Analysis: Compare the total blood loss and the area under the curve of the intrauterine pressure recordings between the different treatment groups.
Ex Vivo Uterine Strip Contractility Assay
This assay provides a controlled environment to directly assess the effect of Carbetocin on myometrial contractility, independent of systemic physiological factors.
Materials:
-
Uterine horns from late-gestation rats or mice
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Organ bath system with force-displacement transducers
-
Carbetocin and Oxytocin solutions of varying concentrations
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Tissue Preparation: Euthanize a late-gestation rodent and immediately dissect the uterine horns, placing them in ice-cold Krebs-Henseleit solution.
-
Mounting of Uterine Strips: Cut longitudinal myometrial strips (approximately 10 mm long and 2 mm wide) and mount them in the organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: Allow the tissue strips to equilibrate for at least 60 minutes under a resting tension of approximately 1g, during which spontaneous contractions should develop.
-
Dose-Response Study: After a stable baseline of spontaneous contractions is established, add Carbetocin or Oxytocin to the organ baths in a cumulative, dose-dependent manner (e.g., from 10^-10 M to 10^-5 M).
-
Data Acquisition and Analysis: Record the isometric contractions. Analyze the frequency, amplitude, and area under the curve of the contractions for each concentration of the drugs. Construct dose-response curves to determine the EC50 (half-maximal effective concentration) for each compound.
Data Presentation
Quantitative data from these studies should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of Carbetocin in a Rat PPH Model
| Treatment Group | Dose (µg/kg) | Total Blood Loss (mL) | Intrauterine Pressure AUC (mmHg*s) | Time to Cessation of Bleeding (min) |
| Vehicle Control | - | |||
| Oxytocin | ||||
| Carbetocin | ||||
| Carbetocin |
Table 2: Ex Vivo Uterine Contractility in Response to Carbetocin and Oxytocin
| Compound | EC50 (M) | Emax (% of maximum response) |
| Oxytocin | ||
| Carbetocin |
Note: The values in these tables are placeholders and should be populated with experimental data. A study on ex vivo human myometrial strips found the EC50 for Carbetocin to be 12,090 pM, while for Oxytocin it was 5,340 pM.
Conclusion
The described animal models and protocols provide a framework for the preclinical evaluation of Carbetocin's efficacy. The in vivo PPH model allows for the assessment of the drug's ability to control hemorrhage and stimulate uterine contractions in a physiologically relevant context. The ex vivo uterine strip assay offers a controlled system for detailed pharmacodynamic characterization. Rigorous adherence to these protocols and clear data presentation will enable researchers to generate reliable and comparable data, ultimately contributing to the development of improved therapies for the prevention of postpartum hemorrhage.
Application Notes and Protocols for Assessing Uterine Contractions Following Carbetocin Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbetocin, a long-acting synthetic analogue of oxytocin, is a critical uterotonic agent used to prevent postpartum hemorrhage (PPH) by inducing uterine contractions.[1][2] Accurate assessment of its efficacy on uterine contractility is paramount for both clinical application and the development of new uterotonic drugs. These application notes provide detailed protocols for in vivo, ex vivo, and in vitro techniques to assess uterine contractions following Carbetocin administration, along with a summary of quantitative data for comparative analysis.
Mechanism of Action: Carbetocin Signaling Pathway
Carbetocin exerts its uterotonic effect by binding to oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs) located on the myometrial smooth muscle cells.[1][3] This binding primarily activates the Gαq/11 signaling pathway.[4] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with Ca2+ influx through voltage-gated channels, lead to the activation of calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[5]
Caption: Carbetocin signaling pathway in myometrial cells.
Data Presentation: Quantitative Comparison of Carbetocin and Oxytocin
The following tables summarize quantitative data from various studies comparing the effects of Carbetocin and Oxytocin on uterine contractions and related clinical outcomes.
Table 1: In Vivo Uterine Contraction Parameters
| Parameter | Carbetocin | Oxytocin | Study Reference |
| Sustained higher amplitude of contractions | Yes | No | [6] |
| Sustained higher frequency of contractions | Yes | No | [6] |
| Duration of uterotonic effect | ~3 hours | Shorter duration | [6] |
| Power Density Spectrum (PDS) Peak Frequency (2 hours post-administration) | Lower (Mdn = 0.39 Hz) | Higher (Mdn = 0.43 Hz) | [1] |
| Change in PDS Peak Frequency (from baseline to 2 hours) | Significant reduction (Mdn = -0.63 Hz) | No significant change (Mdn = 0.07 Hz) | [1] |
| Uterine Tone (qualitative) | Better at 2, 12, and 24 hours | Less effective over time | [6][7] |
Table 2: Ex Vivo/In Vitro Uterine Contraction Parameters
| Parameter | Carbetocin | Oxytocin | Study Reference |
| Motility Index (Amplitude x Frequency) | Lower | Higher | [8] |
| EC50 for Gq activation | Higher (48.8 ± 16.09 nM) | Lower (9.7 ± 4.43 nM) | [9] |
| Maximal Gq activation (BRETmax) | ~45% of Oxytocin | 100% | [9] |
Table 3: Clinical and Hemodynamic Outcomes
| Parameter | Carbetocin | Oxytocin | Study Reference |
| Need for additional uterotonics | Significantly lower | Higher | |
| Intraoperative blood loss | Lower | Higher | [6] |
| Change in Hemoglobin (Hb) | No significant difference | No significant difference | [1] |
| Systolic Blood Pressure | More stable | Significant decrease at 3 & 5 mins | [2][7] |
| Heart Rate | More stable | Higher variability | [2] |
Experimental Protocols
Ex Vivo Assessment of Uterine Contractions using Myometrial Strips
This protocol details the methodology for assessing the contractile response of uterine tissue to Carbetocin in an organ bath system.[10][11]
Workflow for Ex Vivo Uterine Strip Assay
Caption: Workflow for ex vivo uterine strip contraction assay.
Materials:
-
Fresh myometrial tissue biopsy
-
Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and bubbled with 95% O2 / 5% CO2
-
Organ bath system with force-displacement transducers
-
Data acquisition system and software
-
Carbetocin stock solution
-
Dissection tools (scissors, forceps)
-
Surgical thread
Protocol:
-
Tissue Collection and Preparation:
-
Obtain myometrial biopsies from consenting patients undergoing cesarean section.
-
Immediately place the tissue in cold PSS.
-
Under a dissecting microscope, carefully dissect longitudinal myometrial strips (approximately 10 mm in length and 2 mm in width).
-
-
Mounting and Equilibration:
-
Mount the myometrial strips in the organ baths containing PSS at 37°C, aerated with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.
-
Apply an initial tension (e.g., 1-2 grams) and allow the tissue to equilibrate for at least 2-3 hours, with regular washes every 15-20 minutes, until spontaneous, rhythmic contractions are stable.
-
-
Experimental Procedure:
-
Record a baseline period of spontaneous contractions for at least 30 minutes.
-
Prepare serial dilutions of Carbetocin.
-
Add Carbetocin to the organ bath in a cumulative or single-dose manner. For a cumulative dose-response curve, start with the lowest concentration and increase it stepwise after the response to the previous concentration has stabilized.
-
Record the contractile response for a defined period after each addition.
-
-
Data Analysis:
-
Analyze the recorded tracings to determine the amplitude (force), frequency, and duration of contractions.
-
Calculate the motility index (amplitude × frequency) and the area under the curve (AUC) to quantify the overall contractile activity.
-
Compare the effects of different concentrations of Carbetocin to the baseline activity.
-
In Vivo Assessment of Uterine Contractions using an Intrauterine Pressure Catheter (IUPC)
This protocol describes the use of an IUPC to directly measure the pressure generated by uterine contractions following Carbetocin administration in a clinical research setting.[6][12]
Workflow for In Vivo Intrauterine Pressure Measurement
Caption: Workflow for in vivo intrauterine pressure measurement.
Materials:
-
Intrauterine pressure catheter (IUPC) kit
-
Fetal monitoring system capable of measuring intrauterine pressure
-
Carbetocin for injection
-
Standard postpartum care equipment
Protocol:
-
Patient Preparation and Catheter Insertion:
-
Obtain informed consent from the patient.
-
Following delivery, the IUPC is inserted into the uterine cavity by a qualified healthcare professional, following the manufacturer's instructions.
-
-
System Setup and Baseline Measurement:
-
Connect the IUPC to the fetal monitor.
-
Zero the pressure transducer to atmospheric pressure.
-
Record baseline uterine activity for a predetermined period before drug administration.
-
-
Carbetocin Administration and Monitoring:
-
Administer a standard dose of Carbetocin (e.g., 100 µg intravenously or intramuscularly).
-
Continuously monitor and record the intrauterine pressure for several hours post-administration.
-
-
Data Analysis:
-
Analyze the pressure tracings to determine the frequency, amplitude (peak pressure minus baseline), and duration of uterine contractions.
-
Calculate Montevideo Units (MVUs) by summing the amplitudes of contractions in a 10-minute window.
-
Compare post-Carbetocin uterine activity to baseline and/or to a control group (e.g., receiving Oxytocin).
-
In Vivo Assessment of Uterine Electrical Activity using Electrohysterography (EHG)
EHG is a non-invasive technique that measures the electrical activity of the myometrium from the abdominal surface.[1][13]
Workflow for In Vivo Electrohysterography
Caption: Workflow for in vivo electrohysterography.
Materials:
-
EHG recording system with surface electrodes
-
Data acquisition and analysis software
-
Skin preparation materials (e.g., alcohol swabs)
-
Carbetocin for injection
Protocol:
-
Patient Preparation and Electrode Placement:
-
Obtain informed consent.
-
Prepare the skin on the patient's abdomen to ensure good electrode contact.
-
Place bipolar electrodes around the navel according to the EHG system's specifications.
-
-
Baseline Recording:
-
Record a baseline EHG signal for a defined period (e.g., 15 minutes) before the administration of Carbetocin.
-
-
Carbetocin Administration and Subsequent Recordings:
-
Administer Carbetocin.
-
Perform subsequent EHG recordings at specified time points (e.g., a 30-minute recording immediately after administration and another 30-minute recording 2 hours later).
-
-
Signal Processing and Analysis:
-
Process the raw EHG signals to remove artifacts (e.g., from maternal movement, ECG).
-
Analyze the EHG bursts to determine parameters such as the Power Density Spectrum (PDS) and peak frequency.
-
Compare the EHG parameters before and after Carbetocin administration.
-
Logical Relationships in Assessing Uterotonic Efficacy
The choice of technique for assessing uterine contractions after Carbetocin administration depends on the research question, available resources, and ethical considerations.
Caption: Logical relationships between assessment techniques.
-
Ex vivo myometrial strip assays are ideal for initial drug screening, dose-response studies, and investigating the molecular mechanisms of action in a highly controlled environment.
-
In vivo electrohysterography (EHG) offers a non-invasive method for monitoring the electrical activity of the uterus, making it suitable for clinical studies where invasiveness is a concern.
-
In vivo intrauterine pressure catheter (IUPC) provides the most direct and quantitative measure of uterine contraction strength and is considered a gold standard for assessing uterine activity in a clinical research setting, particularly when precise measurements of contraction force are required.
By selecting the appropriate technique or a combination thereof, researchers and drug development professionals can gain a comprehensive understanding of the effects of Carbetocin and other novel uterotonic agents on uterine contractility.
References
- 1. Comparison of Oxytocin vs. Carbetocin Uterotonic Activity after Caesarean Delivery Assessed by Electrohysterography: A Randomised Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbetocin Is More Effective in Stabilizing Hemodynamic Parameters Compared to Oxytocin During Cesarean Section [mdpi.com]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional rewiring of G protein-coupled receptor signaling in human labor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular signaling through G-protein-coupled receptors and the control of intracellular calcium in myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gynaecologyjournal.com [gynaecologyjournal.com]
- 7. academicmed.org [academicmed.org]
- 8. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. Intrauterine Pressure Catheter Placement: Background, Indications, Contraindications [emedicine.medscape.com]
- 13. Comparison of Oxytocin vs. Carbetocin Uterotonic Activity after Caesarean Delivery Assessed by Electrohysterography: A Randomised Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Carbetocin in First-Trimester Bleeding: A Review of Evidence and Future Research Directions
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. Carbetocin is contraindicated for use during pregnancy before the delivery of an infant and should not be used for the management of first-trimester bleeding in clinical practice. The discussion of potential research applications is purely hypothetical and for investigational purposes only.
Application Notes
Carbetocin, a long-acting synthetic analogue of oxytocin, is a potent uterotonic agent primarily approved for the prevention of postpartum hemorrhage (PPH) after childbirth. Its application in managing first-trimester bleeding (e.g., threatened miscarriage, incomplete abortion) is not established and is contraindicated .[1][2][3][4]
The primary reason for this contraindication lies in its mechanism of action and prolonged effects. Carbetocin induces strong (hypertonic) and prolonged (tetanic) uterine contractions that persist for several hours.[2][4] Administering such an agent during an ongoing pregnancy in the first trimester could lead to:
-
Hyperstimulation of the uterus: Potentially causing tumultuous labor, uterine rupture, and cervical or vaginal lacerations.[1][5]
-
Compromised utero-placental blood flow: Leading to fetal hypoxia, hypercapnia, or even death.[1][5]
The oxytocin receptor content of the uterus is also significantly lower in early pregnancy compared to at term, which may affect the predictability of the uterine response to oxytocin analogues.
While research into the use of uterotonics for managing bleeding after surgical procedures in the first trimester (e.g., suction curettage for missed abortion) has been conducted with oxytocin, the much shorter half-life of oxytocin allows for better control of its effects.[6][7][8] Carbetocin's prolonged action makes it unsuitable for situations where the uterine contractions may need to be stopped quickly.[4]
One pilot study has explored the use of carbetocin in the second trimester for managing placental delivery after medical termination of pregnancy, administered after fetal expulsion. This research highlights a potential, albeit narrow, avenue for investigation outside of the postpartum setting, but it does not pertain to first-trimester bleeding with a viable or potentially viable fetus.[9]
Mechanism of Action
Carbetocin functions as an agonist at oxytocin receptors, which are G-protein coupled receptors located on the smooth muscle cells (myometrium) of the uterus.[10][11] Binding of carbetocin to these receptors initiates a signaling cascade that results in myometrial contraction.
The key steps in the signaling pathway are:
-
Binding: Carbetocin binds to the oxytocin receptor on the myometrial cell surface.
-
G-Protein Activation: The receptor activates the Gq/11 G-protein.
-
PLC Activation: The activated G-protein stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores.
-
Calcium Influx: DAG activates protein kinase C (PKC), which, along with other mechanisms, promotes the influx of extracellular Ca2+ through cell membrane channels.
-
Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in the phosphorylation of myosin and subsequent uterine muscle contraction.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. d2gohj824v350l.cloudfront.net [d2gohj824v350l.cloudfront.net]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. mims.com [mims.com]
- 5. tga.gov.au [tga.gov.au]
- 6. Oxytocin: oxytocic of choice in first trimester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 8. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 9. Intravenous carbetocin shot is superior to oxytocin infusion for placental delivery in second trimester abortion: a pilot randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unfpa.org [unfpa.org]
- 11. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Myometrial Physiology with Carbetocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin, a long-acting synthetic analogue of oxytocin, is a valuable tool for investigating the physiology of the myometrium, the smooth muscle layer of the uterus. Its prolonged uterotonic activity provides a stable and sustained response, making it an excellent candidate for in vitro and ex vivo studies of uterine contractility and the underlying signaling pathways.[1][2] These application notes provide detailed protocols for utilizing Carbetocin to explore myometrial function, with a focus on its mechanism of action and its effects on uterine contractility.
Carbetocin exerts its effects by selectively binding to oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs) highly expressed in the myometrium, particularly during late pregnancy and labor.[3][4] This binding initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, ultimately resulting in the contraction of myometrial smooth muscle cells.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters of Carbetocin in comparison to the endogenous ligand, Oxytocin, providing a basis for experimental design and data interpretation.
Table 1: Receptor Binding and G-Protein Activation
| Ligand | Receptor | Binding Affinity (Ki) | Gq Protein Activation (EC50) |
| Carbetocin | Oxytocin Receptor (OTR) | ~7 nM[2] | 48.8 ± 16.09 nM[2] |
| Oxytocin | Oxytocin Receptor (OTR) | ~0.71 nM[2] | 9.7 ± 4.43 nM[2] |
Table 2: Myometrial Contractility Parameters
| Ligand | Parameter | Value |
| Carbetocin | EC50 for Contraction | 48.0 ± 8.20 nM[3] |
| Maximal Contractile Effect (Emax) | ~50% of Oxytocin's Emax[3] | |
| Oxytocin | EC50 for Contraction | 5.62 ± 1.22 nM[3] |
Signaling Pathway
Carbetocin initiates myometrial contraction through the canonical Gq-protein coupled receptor pathway. The following diagram illustrates the key steps in this signaling cascade.
Experimental Protocols
In Vitro Myometrial Strip Contractility Assay
This protocol details the methodology for assessing the contractile response of isolated myometrial tissue to Carbetocin.
Materials:
-
Fresh myometrial biopsies obtained with informed consent.
-
Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Carbetocin stock solution (e.g., 1 mM in sterile water).
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Immediately place the myometrial biopsy in ice-cold PSS.
-
Under a dissecting microscope, carefully dissect away the serosal and endometrial layers to isolate the myometrium.
-
Cut the myometrium into longitudinal strips of approximately 2 mm x 2 mm x 10 mm.[7]
-
-
Mounting the Tissue:
-
Mount the myometrial strips in the organ baths containing pre-warmed and gassed PSS.[7]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[7]
-
Apply an initial tension of approximately 1-2 g and allow the tissue to equilibrate for at least 60-90 minutes.[7] During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
-
-
Experimentation:
-
Once a stable baseline of spontaneous contractions is established, add Carbetocin to the organ bath in a cumulative, dose-dependent manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).[1][8]
-
Allow the tissue to stabilize for a defined period (e.g., 15-20 minutes) after each dose addition before recording the contractile response.
-
Record the force and frequency of contractions using the data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude (force) and frequency of contractions for each Carbetocin concentration.
-
Calculate the motility index (amplitude × frequency) as a measure of overall contractile activity.[1]
-
Plot dose-response curves and determine the EC50 value for Carbetocin.
-
Calcium Imaging in Myometrial Cells
This protocol provides a method for visualizing and quantifying changes in intracellular calcium concentration in response to Carbetocin in cultured myometrial cells.
Materials:
-
Primary human myometrial cells or a suitable cell line (e.g., PHM1-41).[9]
-
Cell culture medium and supplements.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺.
-
Carbetocin stock solution.
-
Fluorescence microscope with a live-cell imaging chamber.
Procedure:
-
Cell Preparation:
-
Culture myometrial cells on glass coverslips until they reach the desired confluency.
-
On the day of the experiment, wash the cells with serum-free medium.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) with 0.02% Pluronic F-127 in serum-free medium.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS containing Ca²⁺ and Mg²⁺ to remove excess dye and allow for de-esterification of the dye for 20-30 minutes at room temperature.[10]
-
-
Calcium Imaging:
-
Mount the coverslip in a live-cell imaging chamber on the microscope stage, bathed in HBSS with Ca²⁺ and Mg²⁺.
-
Acquire baseline fluorescence images for a few minutes to establish a stable signal.
-
Add Carbetocin to the chamber at the desired final concentration.
-
Continuously record the fluorescence intensity over time to capture the calcium response.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the intracellular calcium concentration.
-
For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F₀).
-
Analyze the characteristics of the calcium signal, such as the peak amplitude, duration, and frequency of oscillations.[9]
-
Conclusion
Carbetocin serves as a potent and specific tool for the in-depth investigation of myometrial physiology. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the molecular mechanisms of uterine contraction and for the development of novel therapeutics targeting the myometrium. The sustained action of Carbetocin offers a distinct advantage in experimental settings, allowing for the stable and reproducible study of myometrial responses.
References
- 1. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatm… [ouci.dntb.gov.ua]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Oxytocin vs. Carbetocin Uterotonic Activity after Caesarean Delivery Assessed by Electrohysterography: A Randomised Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxytocin-induced Ca2+ responses in human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
Application Notes and Protocols: Carbetocin Administration for Caesarean Section versus Vaginal Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin is a long-acting synthetic analogue of the neurohypophysial hormone oxytocin.[1][2][3] It is primarily utilized in obstetrics for the prevention of uterine atony and subsequent postpartum hemorrhage (PPH), a leading cause of maternal mortality.[1][4] Carbetocin exerts its therapeutic effect by binding to oxytocin receptors on the smooth muscle of the uterus, stimulating rhythmic contractions, and increasing uterine tone.[3][5] This document provides detailed application notes and protocols for the administration of Carbetocin in both caesarean section and vaginal delivery settings, drawing upon data from various clinical studies.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from comparative studies of Carbetocin and Oxytocin in caesarean and vaginal deliveries.
Table 1: Efficacy of Carbetocin vs. Oxytocin in Caesarean Section
| Outcome Measure | Carbetocin Group | Oxytocin Group | p-value | Source |
| Need for Additional Uterotonic Agents | 0% | 23.5% | <0.01 | [6][7] |
| Mean Estimated Blood Loss (mL) | No significant difference | No significant difference | >0.05 | [6][7] |
| Postoperative Hemoglobin Drop (g/dL) | 2.15 | 2.2 | 1.0 | [8] |
| Patients with Blood Loss ≤500 mL | 81% | 55% | 0.05 | [9] |
| Need for Uterine Massage | 38.4% | 57.7% | <0.01 | [9] |
Table 2: Efficacy of Carbetocin vs. Oxytocin in Vaginal Delivery
| Outcome Measure | Carbetocin Group | Oxytocin Group | p-value | Source |
| Incidence of Additional Uterotonic Use | 12.0% | 8.8% | 0.05 | [10][11][12] |
| Incidence of Postpartum Hemorrhage | 10.3% | 6.6% | 0.01 | [10][11][12] |
| Mean Estimated Blood Loss (mL) | 332 | 298 | 0.003 | [10] |
| Need for Blood Transfusion | 1.4% | 0.3% | 0.02 | [10][11][12] |
| Decrease in Hemoglobin Concentration (g/dL) | 1.03 ± 1.04 | 1.3 ± 0.85 | <0.001 | [13] |
Table 3: Common Side Effects of Carbetocin (Caesarean Section)
| Side Effect | Carbetocin Group Incidence | Oxytocin Group Incidence | p-value | Source |
| Nausea | 8% | 14% | >0.05 | [8] |
| Flushing | 14% | 8% | >0.05 | [8] |
| Hypotension | 37.5% (dose-dependent) | Not directly compared | - | [14] |
Signaling Pathway
Caption: Carbetocin signaling pathway in uterine smooth muscle cells.
Experimental Protocols
The following are generalized protocols synthesized from the methodologies of several clinical trials comparing Carbetocin and Oxytocin.
Protocol 1: Prophylactic Administration of Carbetocin in Elective Caesarean Section
1. Objective: To evaluate the efficacy and safety of a single intravenous dose of Carbetocin for the prevention of postpartum hemorrhage in patients undergoing elective caesarean section.
2. Materials:
-
Carbetocin (100 mcg/mL solution for injection)
-
Oxytocin (5 IU/mL solution for injection - for control group)
-
Sterile syringes and needles
-
Intravenous infusion set
-
Physiological saline solution (0.9% NaCl)
-
Blood collection tubes (for hemoglobin/hematocrit analysis)
-
Calibrated blood collection drapes
3. Patient Selection:
-
Inclusion Criteria: Term, singleton pregnancies scheduled for elective caesarean section under spinal or epidural anesthesia.
-
Exclusion Criteria: Pre-existing hypertension, cardiovascular disorders, epilepsy, hepatic or renal impairment, allergy to Carbetocin or Oxytocin.[5]
4. Procedure:
-
Obtain informed consent from the participant.
-
Record baseline vital signs (blood pressure, heart rate) and collect a baseline blood sample for hemoglobin and hematocrit measurement.
-
Proceed with caesarean section under regional anesthesia.
-
Immediately following the delivery of the infant, administer a single 100 mcg dose of Carbetocin as a slow intravenous injection over one minute.[5]
-
For the control group, administer 5 IU of Oxytocin intravenously.[8]
-
Monitor uterine tone by manual palpation of the uterine fundus at 2, 5, and 10 minutes post-administration.
-
Quantify blood loss using a calibrated collection drape.
-
Record the need for any additional uterotonic agents (e.g., Oxytocin infusion, ergometrine, prostaglandins) or uterine massage.
-
Monitor and record any adverse events such as nausea, vomiting, flushing, or significant changes in blood pressure.
-
Collect a second blood sample 24 hours postpartum for hemoglobin and hematocrit analysis.[9][15]
5. Outcome Measures:
-
Primary: Need for additional uterotonic intervention.[9]
-
Secondary:
-
Estimated blood loss.
-
Change in hemoglobin/hematocrit levels.
-
Incidence of adverse effects.
-
Assessment of uterine tone.
-
Protocol 2: Prophylactic Administration of Carbetocin in Vaginal Delivery
1. Objective: To compare the efficacy and safety of Carbetocin versus Oxytocin for the prevention of postpartum hemorrhage following vaginal delivery.
2. Materials:
-
Carbetocin (100 mcg/mL solution for injection)
-
Oxytocin (10 IU/mL solution for injection - for control group)
-
Sterile syringes and needles for intramuscular or intravenous administration
-
Blood collection tubes
-
Calibrated blood collection drapes
3. Patient Selection:
-
Inclusion Criteria: Women with singleton, term pregnancies undergoing a planned vaginal delivery. Some studies may focus on patients with at least one risk factor for PPH.[16]
-
Exclusion Criteria: Known hypersensitivity to Carbetocin or Oxytocin, serious cardiovascular, renal, or hepatic disease.
4. Procedure:
-
Obtain informed consent.
-
Collect a baseline blood sample for hemoglobin analysis.
-
Manage labor and delivery according to standard institutional protocols.
-
Immediately after the delivery of the baby, administer a single dose of 100 mcg of Carbetocin either intravenously over one minute or as an intramuscular injection.[5][12]
-
For the control group, administer a standard dose of Oxytocin (e.g., 10 IU intramuscularly or an intravenous infusion).[17][18]
-
Manage the third stage of labor (delivery of the placenta) actively.
-
Measure intrapartum blood loss using a calibrated drape.[13]
-
Assess uterine tone and the amount of vaginal bleeding at regular intervals for the first 2 hours postpartum.
-
Record the administration of any additional uterotonic drugs.
-
Record all maternal vital signs and any reported side effects.
-
Collect a follow-up blood sample for hemoglobin analysis 24-48 hours postpartum.
5. Outcome Measures:
-
Primary: Incidence of postpartum hemorrhage (defined as blood loss ≥500 mL).[7]
-
Secondary:
Experimental Workflows
Caption: Experimental workflow for a Carbetocin trial in caesarean section.
Caption: Experimental workflow for a Carbetocin trial in vaginal delivery.
References
- 1. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 2. What is Carbetocin used for? [synapse.patsnap.com]
- 3. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. mims.com [mims.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Utilization of carbetocin for prevention of postpartum hemorrhage after cesarean section: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anesthesiology.queensu.ca [anesthesiology.queensu.ca]
- 11. [PDF] Carbetocin versus oxytocin following vaginal and Cesarean delivery: a before-after study | Semantic Scholar [semanticscholar.org]
- 12. Carbetocin versus oxytocin following vaginal and Cesarean delivery: a before-after study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbetocin versus Oxytocin with or without Tranexamic Acid for Prophylactic Prevention of Postpartum Hemorrhage after a Vaginal Delivery: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. anesthesiology.queensu.ca [anesthesiology.queensu.ca]
- 15. Carbetocin Versus Oxytocin in the Prevention of Post Partum Haemorrhage (PPH) in Women Undergoing Caesarean Sections for Placenta Previa: A Randomised Controlled Trial [ctv.veeva.com]
- 16. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijrcog.org [ijrcog.org]
Application Notes and Protocols for Non-Obstetric Research of Carbetocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin, a long-acting synthetic analogue of the neuropeptide hormone oxytocin, is traditionally recognized for its vital role in preventing postpartum hemorrhage. However, a growing body of research has illuminated its therapeutic potential in a variety of non-obstetric applications. Carbetocin's improved pharmacokinetic profile, including a longer half-life and greater selectivity for the oxytocin receptor (OTR) over vasopressin receptors, makes it an attractive candidate for investigating the role of the oxytocinergic system in various physiological and pathological processes.[1][2]
These application notes provide a comprehensive overview of the emerging non-obstetric research applications of Carbetocin. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed summaries of key findings, structured quantitative data, and explicit experimental protocols to facilitate further investigation into this promising therapeutic agent.
Neuropsychiatric and Behavioral Disorders
The oxytocinergic system is critically involved in regulating social cognition, anxiety, and repetitive behaviors, making it a key target for therapeutic intervention in several neuropsychiatric disorders. Carbetocin's unique pharmacological properties have positioned it as a leading candidate in this area of research.
Prader-Willi Syndrome (PWS)
Application Note: Prader-Willi Syndrome is a genetic disorder characterized by hyperphagia (insatiable hunger), obsessive-compulsive behaviors, and social deficits.[3] Individuals with PWS have been found to have a deficiency in oxytocin-producing neurons.[2] Intranasal Carbetocin is being investigated as a potential treatment to alleviate the core symptoms of PWS. Clinical trials have shown that intranasal Carbetocin can lead to clinically meaningful improvements in hyperphagia, anxiousness, and distress behaviors in individuals with PWS.[3]
Quantitative Data Summary:
| Study Phase | Number of Participants | Age Range | Carbetocin Dosage | Route of Administration | Key Outcomes | Reference |
| Phase 3 (CARE-PWS) | 130 | 7-18 years | 3.2 mg or 9.6 mg | Intranasal (TID) | Clinically meaningful improvements in hyperphagia and anxiousness with the 3.2 mg dose. | [3] |
| Phase 3 (COMPASS PWS) | Up to 170 | 5-30 years | 3.2 mg | Intranasal (TID) | To evaluate the efficacy of Carbetocin nasal spray in treating hyperphagia. | [4] |
| Phase 2 | 37 | 10-18 years | 9.6 mg | Intranasal (TID) | Significant reduction in hyperphagic symptoms compared to placebo. | [5][6] |
Experimental Protocol: Intranasal Carbetocin Administration in PWS Clinical Trials
This protocol is a generalized representation based on publicly available clinical trial information.[3][4][7]
1. Participant Recruitment:
-
Confirm genetic diagnosis of Prader-Willi Syndrome.
-
Screen for inclusion/exclusion criteria (e.g., age, presence of hyperphagia, absence of contraindicating medical conditions).
-
Obtain informed consent from the participant and/or their legal guardian.
2. Materials:
-
Carbetocin nasal spray (e.g., 3.2 mg per actuation) or placebo.
-
Nasal spray device.
-
Participant diary for recording administration times and any adverse events.
3. Administration Procedure:
-
Administer one spray into each nostril three times daily, typically before meals.
-
Instruct the participant/caregiver on the correct administration technique to ensure consistent dosing.
-
Record the time of each administration in the participant diary.
4. Data Collection:
-
Administer standardized questionnaires at baseline and follow-up visits to assess changes in hyperphagia, obsessive-compulsive behaviors, and anxiety (e.g., Hyperphagia Questionnaire for Clinical Trials (HQ-CT), Children's Yale-Brown Obsessive-Compulsive Scale (CY-BOCS)).[2][8]
-
Conduct clinical global impression (CGI) assessments.
-
Monitor for adverse events throughout the study.
5. Follow-up:
-
Schedule regular follow-up visits to monitor safety and efficacy.
-
Collect and review participant diaries for compliance and adverse events.
Experimental Workflow for a PWS Clinical Trial
Caption: Workflow of a randomized, placebo-controlled clinical trial of intranasal Carbetocin for PWS.
Autism Spectrum Disorder (ASD)
Application Note: Autism Spectrum Disorder is characterized by deficits in social communication and interaction, as well as restricted, repetitive patterns of behavior. Given oxytocin's role in social bonding, Carbetocin has been proposed as a potential therapeutic for improving social functioning in individuals with ASD.[9] Patents for intranasal Carbetocin formulations for the treatment of ASD symptoms like social withdrawal and repetitive behaviors have been filed.[9][10]
Quantitative Data Summary:
Research in this area is in earlier stages compared to PWS, with less quantitative data available from large-scale clinical trials.
Experimental Protocol: Intranasal Carbetocin Administration in ASD Research (Proposed)
This protocol is a proposed framework based on existing research with oxytocin in ASD and the principles of Carbetocin administration.
1. Participant Selection:
-
Recruit individuals with a confirmed diagnosis of ASD based on standardized diagnostic criteria (e.g., DSM-5).
-
Characterize participants' social and behavioral phenotypes using standardized assessments (e.g., Autism Diagnostic Observation Schedule (ADOS), Social Responsiveness Scale (SRS)).
2. Materials:
-
Intranasal Carbetocin formulation.
-
Placebo nasal spray.
-
Nasal spray delivery device.
3. Study Design:
-
Employ a randomized, double-blind, placebo-controlled crossover design.
-
Administer a single dose of intranasal Carbetocin or placebo.
-
Include a washout period between treatments.
4. Outcome Measures:
-
Utilize eye-tracking technology to measure attention to social stimuli (e.g., faces).
-
Employ functional magnetic resonance imaging (fMRI) to assess changes in brain activity in response to social cues.
-
Administer behavioral tasks that measure social cognition and interaction.
5. Data Analysis:
-
Compare the effects of Carbetocin and placebo on the primary and secondary outcome measures.
-
Correlate changes in behavioral and neural measures with baseline participant characteristics.
Schizophrenia
Application Note: Schizophrenia is a severe mental disorder that affects how a person thinks, feels, and behaves. Some studies have explored the potential of oxytocin and its analogs to alleviate some symptoms of schizophrenia, particularly social cognitive deficits. However, research on Carbetocin in this area has yielded mixed results. One animal study found that unlike oxytocin, Carbetocin did not reverse deficits in prepulse inhibition, a model of sensorimotor gating deficits in schizophrenia.[11]
Quantitative Data Summary:
| Animal Model | Carbetocin Dosage | Route of Administration | Key Outcome | Reference |
| Brown Norway rats (model for low prepulse inhibition) | 0.04 - 1.0 mg/kg | Subcutaneous | No effect on prepulse inhibition levels. | [11] |
Pain Management
Application Note: The oxytocinergic system is implicated in the modulation of pain perception. Carbetocin, as an oxytocin receptor agonist, is being investigated for its potential analgesic effects, particularly in the context of postoperative pain.[12][13] Studies have suggested that Carbetocin may reduce the need for postoperative analgesics.[12][14]
Quantitative Data Summary:
| Study Population | Carbetocin Dosage | Route of Administration | Comparator | Key Outcome | Reference |
| Patients undergoing cesarean section | 100 µg | Intravenous | Oxytocin | Reduced postoperative analgesic consumption (in some studies). | [12][13] |
| Healthy male volunteers | 0.1 mg | Intravenous | Placebo | To examine the analgesic effect using sensory tests. | [14] |
Experimental Protocol: Investigating the Analgesic Effects of Intravenous Carbetocin
This protocol is based on a study in healthy volunteers.[14]
1. Participant Recruitment:
-
Recruit healthy adult male volunteers.
-
Obtain informed consent.
-
Screen for any contraindications to Carbetocin administration.
2. Baseline Pain Assessment:
-
Induce experimental pain using a standardized method (e.g., intradermal capsaicin injection).
-
Quantify the area of hyperalgesia and allodynia.
-
Assess pain thresholds to various stimuli (pressure, heat, cold, electrical).
3. Drug Administration:
-
Administer a single intravenous dose of Carbetocin (e.g., 0.1 mg) or placebo in a double-blind manner.
4. Post-administration Pain Assessment:
-
Repeat the pain assessments at specified time points after drug administration (e.g., 10, 60, and 120 minutes).
5. Blood Sampling:
-
Collect blood samples at corresponding time points to measure plasma Carbetocin levels.
6. Data Analysis:
-
Compare the changes in pain perception and thresholds between the Carbetocin and placebo groups.
-
Correlate plasma Carbetocin concentrations with analgesic effects.
Social and Behavioral Research (Animal Models)
Application Note: Animal models are invaluable for elucidating the mechanisms through which Carbetocin influences social and other behaviors. Research in this area has explored its effects on conditions such as addiction.
Ethanol Addiction
Application Note: The oxytocinergic system has been implicated in the modulation of drug-seeking behaviors. A study in mice investigated the effect of Carbetocin on behavioral sensitization to ethanol and on ethanol consumption. The results indicated that Carbetocin can prevent the expression of ethanol-induced behavioral sensitization and reduce ethanol intake, suggesting its potential as a therapeutic for alcohol use disorder.[15][16][17]
Quantitative Data Summary:
| Animal Model | Carbetocin Dosage | Route of Administration | Key Outcomes | Reference |
| Swiss mice | 0.64 mg/kg | Intraperitoneal | Prevented the expression of ethanol-induced behavioral sensitization and reduced ethanol consumption. | [15][16][18] |
Experimental Protocol: Carbetocin and Ethanol-Induced Behavioral Sensitization in Mice
This protocol is based on a published study.[15][18]
1. Animals:
-
Use adult male and female Swiss mice.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Sensitization Phase:
-
For 15 consecutive days, administer daily intraperitoneal (i.p.) injections of either ethanol (1.8 g/kg) or saline.
-
Measure locomotor activity in an open-field arena for a set duration (e.g., 5 minutes) immediately after each injection.
3. Treatment Phase:
-
Following the sensitization phase, implement a 6-day treatment period.
-
Administer daily i.p. injections of either Carbetocin (0.64 mg/kg) or saline.
4. Challenge Phase:
-
On day 22, challenge all animals with an i.p. injection of ethanol (1.8 g/kg).
-
Immediately assess locomotor activity in the open-field arena.
5. Data Analysis:
-
Compare locomotor activity between the different treatment groups to determine if Carbetocin prevented the expression of behavioral sensitization to ethanol.
Experimental Workflow for an Animal Study on Ethanol Addiction
Caption: Workflow of an animal study investigating the effect of Carbetocin on ethanol-induced behavioral sensitization.
Signaling Pathways
Carbetocin exerts its effects primarily through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[19][20] The binding of Carbetocin to the OTR initiates a cascade of intracellular signaling events. Notably, Carbetocin has been shown to be a Gq-biased agonist, selectively activating the Gq pathway.[21][22][23] This is in contrast to oxytocin, which can couple to both Gq and Gi proteins.[1][24] This biased agonism may underlie some of the distinct behavioral and physiological effects of Carbetocin compared to oxytocin.
Carbetocin/Oxytocin Receptor Signaling Pathway
Caption: Simplified signaling pathway of Carbetocin acting as a Gq-biased agonist at the oxytocin receptor.
References
- 1. The Oxytocin Receptor: From Intracellular Signaling to Behavior [ouci.dntb.gov.ua]
- 2. fpwr.org [fpwr.org]
- 3. Intranasal Carbetocin Reduces Hyperphagia, Anxiousness, and Distress in Prader-Willi Syndrome: CARE-PWS Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. JCI Insight - Intranasal carbetocin reduces hyperphagia in individuals with Prader-Willi syndrome [insight.jci.org]
- 6. Intranasal carbetocin reduces hyperphagia in individuals with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fpwr.org [fpwr.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Intranasal carbetocin formulations and methods for the treatment of autism - Patent US-2010311655-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Effects of Oxytocin and its Analog, Carbetocin, on Genetic Deficits in Sensorimotor Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Effects of Carbetocin and Oxytocin Used in Cesarean Sections on Postoperative Pain | Clinical Research Trial Listing [centerwatch.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 20. Oxytocin Receptor Signaling in Vascular Function and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Oxytocin Receptor: From Intracellular Signaling to Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Carbetocin Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Carbetocin solution stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Carbetocin solution appears cloudy or has visible particulates. What is the cause and how can I resolve this?
Answer: Cloudiness or precipitation in your Carbetocin solution can be attributed to several factors, primarily aggregation, especially at high concentrations.[1][2] Shaking stress can also induce the formation of visible particles.[1]
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your solution is within the optimal range of 5.25-5.65.[3][4] The stability of Carbetocin is highly pH-dependent.[5]
-
Excipient Selection: For high-concentration formulations, consider the addition of excipients that can interact with hydrophobic groups in Carbetocin. However, be aware that some excipients can alter aggregation behavior, and their selection requires careful consideration.[1] For instance, while sodium dodecyl sulfate (SDS) can prevent shaking-induced aggregation in the absence of a headspace, it may accelerate it otherwise.[1]
-
Minimize Mechanical Stress: Avoid vigorous shaking or agitation of the solution.[1][2] Gentle swirling is recommended for dissolution.
-
Temperature Control: While a heat-stable formulation exists, high temperatures can still increase the rate of aggregation.[2] Store solutions according to recommended conditions.
2. I am observing a loss of Carbetocin potency in my solution over time. What are the likely degradation pathways?
Answer: Carbetocin is susceptible to several degradation pathways, including deamidation, oxidation, and racemization.[3][5]
-
Deamidation: This involves the hydrolysis of the amide side-chains of asparagine and glutamine residues, as well as the C-terminal glycine amide. This process is favored at low pH (acid-catalyzed) and to some extent at high pH (base-catalyzed).[5]
-
Oxidation: The thioether linkage in the molecule is sensitive to oxidation, a process that is accelerated by increasing pH.[5]
-
Racemization: The conversion of L-asparagine to D-asparagine can occur, particularly at a pH above 6.[5]
Below is a diagram illustrating the main degradation pathways of Carbetocin.
3. How can I formulate a heat-stable Carbetocin solution for my experiments?
Answer: A well-established heat-stable formulation of Carbetocin has been developed.[3][4] The key components and their functions are outlined in the table below.
| Component | Function | Typical Concentration |
| Carbetocin | Active Ingredient | 0.1 mg/mL |
| Sodium Succinate Buffer | Buffer Agent | 10 mM |
| D-Mannitol | Isotonicity Agent | 47 mg/mL |
| L-Methionine | Antioxidant | 1 mg/mL |
| Sodium Hydroxide | pH Adjustment | To achieve pH 5.25-5.65 |
| Water for Injection | Solvent | q.s. |
This formulation has been shown to maintain at least 95% purity for a minimum of 3 years at 30°C.[3][4]
4. What are the optimal storage conditions for Carbetocin solutions to ensure stability?
Answer: For the heat-stable formulation, storage at temperatures up to 30°C is acceptable.[5][6] It is also recommended to protect the solution from light by storing it in its original package.[5] The formulation is not sensitive to freezing.[3][4] For non-heat-stable formulations, refrigeration at 2-8°C is required.[6]
The following table summarizes the stability of the heat-stable Carbetocin formulation at various temperatures.[3][4][7]
| Temperature | Duration of Stability (≥95% Purity) |
| 30°C | ≥ 3 years |
| 40°C | 6 months |
| 50°C | 3 months |
| 60°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of Heat-Stable Carbetocin Solution (100 µg/mL)
Materials:
-
Carbetocin active pharmaceutical ingredient (API)
-
Succinic acid
-
D-Mannitol
-
L-Methionine
-
Sodium hydroxide (e.g., 1 M solution)
-
Water for Injection (WFI)
Procedure:
-
In a suitable vessel, dissolve succinic acid, D-mannitol, and L-methionine in approximately 80% of the final volume of WFI with gentle stirring.
-
Adjust the pH of the solution to the target range of 5.25-5.65 using a sodium hydroxide solution.
-
Accurately weigh the required amount of Carbetocin API and add it to the solution. Continue stirring gently until fully dissolved.
-
Bring the solution to the final volume with WFI.
-
Verify the final pH and adjust if necessary.
-
Filter the solution through a sterile 0.22 µm filter into sterile vials.
Protocol 2: Stability Indicating RP-HPLC Method for Carbetocin
This protocol provides a general framework for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Specific parameters may need to be optimized based on the available instrumentation and column.
Chromatographic Conditions:
-
Column: XBridge C18, 3 x 150 mm, 3.5 µm (or equivalent)[3]
-
Mobile Phase A: 0.30 g of ammonium acetate in 380 mL of acetonitrile, diluted with water.[3]
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is typically used to ensure the separation of Carbetocin from its degradation products. The specific gradient program should be developed to achieve adequate resolution.
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 60°C[8]
-
Injection Volume: 20 µL[8]
Workflow for Stability Testing:
The following diagram outlines a typical workflow for assessing the stability of a Carbetocin solution.
Signaling Pathway
Mechanism of Action of Carbetocin
Carbetocin is a synthetic analogue of oxytocin and exerts its effects by binding to oxytocin receptors located on the smooth muscle cells of the uterus.[10][11] This interaction initiates a signaling cascade that leads to uterine contractions, which is crucial for preventing postpartum hemorrhage.[10]
The diagram below illustrates the simplified signaling pathway of Carbetocin.
References
- 1. Manipulating Aggregation Behavior of the Uncharged Peptide Carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and stability of a heat-stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ghsupplychain.org [ghsupplychain.org]
- 6. internationalmidwives.org [internationalmidwives.org]
- 7. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries [scite.ai]
- 8. CN111060635A - Analysis and detection method of carbetocin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Carbetocin Dosage for In Vitro Organ Bath Experiments
Welcome to the technical support center for optimizing Carbetocin dosage in your in vitro organ bath experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during these assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Carbetocin in an in vitro organ bath experiment with uterine tissue?
A1: Based on published studies, a common starting concentration range for Carbetocin in in vitro organ bath experiments with myometrial strips is from 10⁻¹⁰ M to 10⁻⁵ M.[1][2] It is advisable to perform a cumulative concentration-response curve to determine the optimal effective concentration (EC50) for your specific tissue type and experimental conditions.
Q2: How does the potency of Carbetocin compare to Oxytocin in in vitro uterine contraction studies?
A2: Carbetocin is a long-acting analogue of oxytocin.[3][4][5][6] However, some in vitro studies on human myometrium have shown that Oxytocin can produce stronger contractions than Carbetocin at equimolar concentrations.[1][2] One study found the EC50 for Carbetocin to be approximately ten times higher than that of Oxytocin (48.0 +/- 8.20 nM for Carbetocin compared to 5.62 +/- 1.22 nM for Oxytocin).[7]
Q3: What is the mechanism of action of Carbetocin?
A3: Carbetocin is a selective agonist for the oxytocin receptor (OXTR).[3][6][8][9] Upon binding to the OXTR on uterine smooth muscle cells, it primarily activates the Gq protein signaling pathway.[3][8] This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction.[7]
Q4: Can Carbetocin cause desensitization of the oxytocin receptor?
A4: Yes, prolonged exposure to oxytocin agonists, including Carbetocin, can lead to receptor desensitization. Studies have shown that pretreatment with oxytocin can attenuate the contractile response to subsequent doses of both oxytocin and Carbetocin in vitro.[1][2] It is important to consider this in your experimental design, particularly for longer experiments.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No response or weak response to Carbetocin | Tissue Viability: The tissue may have been damaged during preparation or is not viable. | Ensure proper and gentle handling of the tissue during dissection and mounting. Maintain the physiological salt solution (PSS) at 37°C and continuously bubble with carbogen (95% O2, 5% CO2).[10][11][12] |
| Receptor Desensitization: Previous exposure to oxytocin or other agonists may have desensitized the receptors. | Allow for a sufficient equilibration period (e.g., 60-120 minutes) with regular washing of the tissue before adding Carbetocin.[2][11] If studying the effects of desensitization, a controlled pre-treatment protocol should be followed. | |
| Incorrect Drug Concentration: Errors in stock solution preparation or dilution. | Double-check all calculations for stock solution and serial dilutions.[10] Prepare fresh solutions for each experiment. | |
| High variability between tissue preparations | Biological Variation: Tissues from different animals or even different regions of the same uterus can have inherent variability in receptor expression and contractility. | Use tissues from a consistent source and anatomical location. Increase the number of replicates (n) to account for biological variability.[13] Normalize responses to a standard contractile agent (e.g., potassium chloride) to compare relative effects.[10] |
| Inconsistent Tissue Preparation: Differences in the size and orientation of the myometrial strips. | Prepare tissue strips of a standardized size and mount them consistently in the organ bath. | |
| Tachyphylaxis (rapidly diminishing response) | Receptor Internalization: Carbetocin promotes OXTR internalization.[3][8] | This is an inherent pharmacological property. Design experiments to capture the initial response. For longer-term studies, be aware that the response may diminish over time. |
| Unexpected contractile patterns | Metabolism of Carbetocin: While Carbetocin has a longer half-life than oxytocin, it can be metabolized. Some metabolites may act as antagonists.[7] | Be aware of the potential for metabolite effects in prolonged experiments. The primary focus of in vitro organ bath studies is typically the direct and immediate effect of the parent compound. |
| Activation of other receptors: While highly selective for the oxytocin receptor, at very high concentrations, off-target effects are a remote possibility. | Stick to a concentration range that is relevant to the known affinity of Carbetocin for the oxytocin receptor. |
Quantitative Data Summary
Table 1: Receptor Binding and Potency of Carbetocin and Oxytocin
| Compound | Receptor | Binding Affinity (Ki) | EC50 (Uterine Contraction) | Maximal Effect (Emax) |
| Carbetocin | Oxytocin Receptor (human myometrial) | 7.1 nM[9] | 48.0 ± 8.20 nM[7] | ~50% of Oxytocin's maximal effect[7] |
| Oxytocin | Oxytocin Receptor (human myometrial) | - | 5.62 ± 1.22 nM[7] | 5.22 ± 0.26 g tension[7] |
Note: Binding affinities and EC50 values can vary depending on the experimental conditions and tissue source.
Experimental Protocols
Protocol 1: Preparation of Isolated Uterine Tissue for Organ Bath Experiments
-
Tissue Acquisition: Obtain uterine tissue from the selected animal model in accordance with ethical guidelines. Immediately place the tissue in cold, oxygenated Physiological Salt Solution (PSS).
-
Dissection: Under a dissecting microscope, carefully remove adipose and connective tissue. Isolate longitudinal or circular smooth muscle strips of a consistent size (e.g., 10 mm long and 2 mm wide).
-
Mounting: Tie one end of the tissue strip to a fixed hook at the bottom of the organ bath chamber and the other end to an isometric force transducer.
-
Equilibration: Submerge the mounted tissue in the organ bath chamber containing PSS maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. Allow the tissue to equilibrate for at least 60-120 minutes under a resting tension (e.g., 1-2 g), washing the tissue with fresh PSS every 15-20 minutes.[2][11]
Protocol 2: Generating a Cumulative Concentration-Response Curve for Carbetocin
-
Baseline Recording: After equilibration, record a stable baseline of spontaneous contractions for 10-20 minutes.
-
Cumulative Drug Addition: Prepare serial dilutions of Carbetocin. Add the lowest concentration of Carbetocin to the organ bath and record the contractile response until it reaches a plateau.
-
Without washing out the previous concentration, add the next higher concentration of Carbetocin.
-
Continue this cumulative addition until the maximum response is achieved or the highest concentration is tested.
-
Data Analysis: Measure the amplitude and frequency of contractions at each concentration. Plot the contractile response against the logarithm of the Carbetocin concentration to determine the EC50.
Visualizations
Caption: Carbetocin signaling pathway in uterine smooth muscle cells.
Caption: Experimental workflow for in vitro organ bath studies with Carbetocin.
References
- 1. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatm… [ouci.dntb.gov.ua]
- 2. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. unfpa.org [unfpa.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. dmt.dk [dmt.dk]
- 11. Development of an organ bath technique for isolated rat pancreas preparations to assess the effect of 1,5-AG on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Carbetocin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Carbetocin bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Carbetocin?
Carbetocin is a long-acting synthetic analogue of oxytocin. It selectively binds to and activates the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR). The OTR is primarily coupled to the Gq alpha subunit.[1][2] Upon activation, a signaling cascade is initiated that leads to an increase in intracellular calcium levels, ultimately resulting in smooth muscle contraction.[1][2]
Q2: Which cell lines are suitable for Carbetocin bioassays?
Several cell lines have been used for studying the oxytocin receptor and can be adapted for Carbetocin bioassays. Commonly used cell lines include:
-
Chinese Hamster Ovary (CHO) cells: These cells are often used for recombinant expression of GPCRs, including the oxytocin receptor, as they provide a low background of endogenous receptor expression.
-
Human Embryonic Kidney (HEK293) cells: Similar to CHO cells, HEK293 cells are a versatile platform for expressing recombinant receptors and are widely used in GPCR functional assays.
-
Human myometrial cell lines (hTERT-C3, M11): These cell lines endogenously express the oxytocin receptor and provide a more physiologically relevant model for studying uterine contractions.[3]
-
Human small cell lung carcinoma cell lines (DMS79, H146, H345): These cell lines have also been shown to express functional oxytocin receptors.[4][5]
Q3: What are the expected EC50 and Ki values for Carbetocin in in vitro assays?
The EC50 and Ki values for Carbetocin can vary depending on the assay type, cell line, and experimental conditions. This variability is a key factor to consider when troubleshooting inconsistent results. See the data tables below for a summary of reported values from different studies.
Troubleshooting Inconsistent Results
Issue 1: High variability between replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding: Uneven cell distribution across the microplate. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care to dispense equal volumes into each well. Visually inspect the plate after seeding to confirm a uniform monolayer. |
| Cell Passage Number: High passage numbers can lead to genetic drift and altered receptor expression or signaling. | Use cells within a consistent and low passage number range for all experiments. Regularly thaw a fresh vial of low-passage cells to maintain consistency. |
| Reagent Preparation and Handling: Inconsistent agonist/antagonist concentrations, or degradation of reagents. | Prepare fresh dilutions of Carbetocin and other reagents for each experiment from a concentrated stock solution. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure all reagents are properly stored. |
| Assay Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics and cellular responses. | Use a calibrated incubator and allow plates to equilibrate to the correct temperature before adding reagents. Ensure consistent timing for all incubation steps. |
| Edge Effects: Evaporation from wells on the outer edges of the microplate can concentrate reagents and affect cell viability. | Avoid using the outer wells of the microplate for experimental data. Fill the perimeter wells with sterile water or PBS to create a humidity barrier. |
Issue 2: Low or no signal response to Carbetocin.
| Potential Cause | Recommended Solution |
| Low Receptor Expression: The cell line may not express a sufficient number of oxytocin receptors. | Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding assays. If using a recombinant cell line, optimize transfection or selection conditions to ensure high receptor expression. |
| Incorrect Agonist Concentration Range: The concentrations of Carbetocin used may be too low to elicit a response. | Perform a dose-response curve with a wide range of Carbetocin concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) to determine the optimal concentration range for your specific cell line and assay. |
| Cell Health Issues: Cells may be unhealthy or stressed, leading to a blunted response. | Ensure proper cell culture conditions, including media, supplements, and CO₂ levels. Regularly check for mycoplasma contamination. Avoid over-confluency when seeding cells for the assay. |
| Inappropriate Assay Buffer: The composition of the assay buffer may interfere with the cellular response. | Use a Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer. Ensure the buffer is at the correct pH and temperature. |
| Signal Quenching or Interference: Components in the assay medium or the compound itself may interfere with the detection method (e.g., fluorescence). | Run appropriate controls, including a no-cell control and a vehicle control, to assess background signal and potential interference. |
Issue 3: High background signal.
| Potential Cause | Recommended Solution |
| Autofluorescence of Cells or Compounds: Cells or the test compounds may exhibit natural fluorescence at the assay wavelengths. | Measure the fluorescence of unstained cells and cells treated with vehicle to determine the background. If using fluorescent compounds, run a separate plate without cells to quantify compound fluorescence. |
| Constitutive Receptor Activity: The oxytocin receptor may have some level of basal activity in the absence of an agonist. | Use an inverse agonist or antagonist to determine the level of constitutive activity. Subtract the baseline signal from all experimental wells. |
| Serum in Assay Medium: Phenol red and other components in serum can contribute to high background fluorescence. | Use serum-free and phenol red-free medium for the final assay steps, particularly during dye loading and signal detection in fluorescence-based assays. |
| Incomplete Washing (if applicable): Residual unbound dye in fluorescence-based assays. | Follow the washing steps in the protocol carefully to remove all unbound dye before reading the plate. |
Quantitative Data Summary
Table 1: Reported EC50 and Ki Values for Carbetocin
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC50 | 48.0 ± 8.20 nM | Isolated rat myometrial strips | Contraction assay | [6] |
| EC50 | 48.8 ± 16.09 nM | HEK293 cells | BRET-based Gq activation assay | [1] |
| pEC50 | 8.0 | HEK293FT cells | Beta-arrestin recruitment assay | [7] |
| Ki | 7.0 nM | Not specified | Radioligand binding assay | [1] |
Table 2: Comparison of Carbetocin and Oxytocin Activity
| Parameter | Carbetocin | Oxytocin | Cell Line/System | Assay Type | Reference |
| Maximal Contractile Effect | ~50% of Oxytocin | 100% | Isolated rat myometrial strips | Contraction assay | [6] |
| EC50 (Contraction) | 48.0 ± 8.20 nM | 5.62 ± 1.22 nM | Isolated rat myometrial strips | Contraction assay | [6] |
| EC50 (Gq Activation) | 48.8 ± 16.09 nM | 9.7 ± 4.43 nM | HEK293 cells | BRET-based Gq activation assay | [1] |
| Ki | 7.0 nM | 0.71 nM | Not specified | Radioligand binding assay | [1] |
Experimental Protocols
Detailed Protocol: In Vitro Calcium Flux Assay for Carbetocin
This protocol is designed for a 96-well plate format using a fluorescent calcium indicator.
1. Materials and Reagents:
-
CHO or HEK293 cells stably expressing the human oxytocin receptor.
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free.
-
Trypsin-EDTA.
-
Black, clear-bottom 96-well microplates.
-
Carbetocin stock solution (e.g., 1 mM in DMSO).
-
Fluorescent calcium indicator dye kit (e.g., Fluo-8 AM).
-
Probenecid (if recommended by the dye manufacturer to prevent dye leakage).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Plate reader with fluorescence detection capabilities and automated injection.
2. Cell Culture and Seeding:
-
Culture the oxytocin receptor-expressing cells in a T-75 flask until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
3. Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in HBSS with HEPES. If required, add probenecid to the loading buffer.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
After incubation, gently wash the cells twice with 100 µL of HBSS with HEPES to remove any extracellular dye.
-
Add 100 µL of HBSS with HEPES to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.
4. Compound Preparation:
-
Prepare a dilution series of Carbetocin in HBSS with HEPES. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Prepare a vehicle control (e.g., HBSS with the highest concentration of DMSO used in the Carbetocin dilutions).
-
Prepare a positive control, such as a known agonist for the oxytocin receptor or a calcium ionophore like ionomycin.
5. Measurement of Calcium Flux:
-
Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument's automated injector should then add 20-50 µL of the Carbetocin dilutions, vehicle, or positive control to the respective wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
6. Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response by expressing it as a percentage of the maximal response obtained with a saturating concentration of a reference agonist or as a fold change over the baseline.
-
Plot the normalized response against the logarithm of the Carbetocin concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: Carbetocin Signaling Pathway
Caption: Troubleshooting Workflow
Caption: Experimental Workflow
References
- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Oxytocin Synthesis and Oxytocin Receptor Expression by Cell Lines of Human Small Cell Carcinoma of the Lung Stimulate Tumor Growth through Autocrine/Paracrine Signaling1 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Oxytocin synthesis and oxytocin receptor expression by cell lines of human small cell carcinoma of the lung stimulate tumor growth through autocrine/paracrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. carbetocin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Addressing Carbetocin degradation during experimental procedures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Carbetocin. Our aim is to help you address potential degradation issues and ensure the integrity of your experimental results.
Troubleshooting Guide: Investigating Carbetocin Degradation
Unexpected or inconsistent results in experiments involving Carbetocin can often be attributed to its degradation. This guide provides a systematic approach to troubleshooting potential stability issues.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced biological activity or potency | Degradation of Carbetocin due to improper storage or handling. | 1. Verify Storage Conditions: Ensure Carbetocin is stored at the recommended temperature (typically 2-8°C for standard formulation, though a heat-stable formulation can be stored below 30°C) and protected from light.[1][2] 2. Review Solution Preparation: Assess the pH of your experimental buffer. The optimal pH for Carbetocin stability is around 5.45.[3][4][5] Deviations, especially to alkaline conditions, can accelerate degradation.[6] 3. Perform Stability-Indicating Analysis: Use a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the remaining intact Carbetocin and identify potential degradation products.[7][8] |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks. Common degradation pathways include deamidation, oxidation, and racemization.[3][6] 2. Conduct Forced Degradation Studies: Intentionally stress Carbetocin under various conditions (acidic, alkaline, oxidative, thermal, photolytic) to generate and identify potential degradation products. This can help in confirming the identity of the unknown peaks in your experimental samples.[6][7] |
| Inconsistent results between experimental batches | Variability in Carbetocin stock solution stability or handling procedures. | 1. Standardize Solution Preparation: Prepare fresh Carbetocin solutions for each experiment whenever possible. If storing solutions, validate their stability under your specific storage conditions. 2. Use a Stabilized Formulation for long-term studies: For extended experiments, consider using a heat-stable formulation of Carbetocin which contains stabilizers like methionine to prevent oxidation.[3][4][5] 3. Ensure Consistent pH: Use a buffered solution to maintain the optimal pH throughout the experiment.[3][4][5] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for Carbetocin?
A1: The storage conditions depend on the formulation. The standard formulation of Carbetocin should be stored in a refrigerator at 2°C to 8°C and protected from light.[1] Do not freeze the solution.[2] A heat-stable formulation has been developed that is stable for extended periods at higher temperatures, for instance, for a minimum of 3 years at 30°C.[3][4]
Q2: How should I prepare Carbetocin solutions for my experiments?
A2: Carbetocin should be dissolved in a suitable buffer, ideally with a pH around 5.45 to ensure optimal stability.[3][4][5] For a heat-stable formulation, a sodium succinate buffer with mannitol and methionine has been shown to be effective.[3][4]
Q3: For how long can I store Carbetocin solutions after preparation?
A3: It is highly recommended to use freshly prepared solutions for each experiment. If storage is necessary, the stability of the solution in your specific buffer and storage conditions should be validated. A heat-stable formulation of Carbetocin has demonstrated stability for at least 3 years at 30°C.[3][4]
Degradation Pathways and Prevention
Q4: What are the primary degradation pathways for Carbetocin?
A4: The main degradation routes for Carbetocin are deamidation, oxidation, and racemization.[3] Acidic conditions can promote l-proline⁵ racemization, while alkaline conditions can lead to l-serine⁴ racemization.[6] C-terminal deamidation can occur under both acidic and alkaline conditions.[6]
Q5: How can I minimize Carbetocin degradation during my experiments?
A5: To minimize degradation, you should:
-
Maintain the pH of your experimental solution around 5.45.[3][4][5]
-
Avoid high temperatures unless using a validated heat-stable formulation.
-
For formulations susceptible to oxidation, the addition of an antioxidant like methionine can be beneficial.[5]
-
Use freshly prepared solutions whenever possible.
Analytical Considerations
Q6: What analytical methods are suitable for assessing Carbetocin stability?
A6: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection (typically at 220 nm) is commonly used to separate Carbetocin from its degradation products and quantify its purity.[7][8] Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study of Carbetocin
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Objective: To generate Carbetocin degradation products under various stress conditions.
Materials:
-
Carbetocin reference standard
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
Incubator/water bath
-
Photostability chamber
-
Validated RP-HPLC system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Carbetocin in a suitable solvent (e.g., water or a specific buffer) at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution with NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Incubate at a specific temperature for a defined period. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating RP-HPLC method.[7][8]
Visualizations
References
- 1. Prescribing Information – getreadymedicines [getreadymedicines.co.uk]
- 2. mims.com [mims.com]
- 3. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ghsupplychain.org [ghsupplychain.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Carbetocin and Oxytocin Receptor Desensitization
Welcome to the technical support center for researchers investigating the long-term effects of Carbetocin. This resource provides in-depth guidance on understanding, identifying, and managing oxytocin receptor (OTR) desensitization in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is G-protein coupled receptor (GPCR) desensitization?
A1: GPCR desensitization is a fundamental regulatory process that protects cells from overstimulation. When a receptor is continuously exposed to an agonist, like Carbetocin, the cell's response diminishes over time.[1][2] This process occurs in several phases:
-
Short-term (seconds to minutes): Involves the uncoupling of the G-protein from the receptor, primarily through receptor phosphorylation by G-protein coupled receptor kinases (GRKs) and the subsequent binding of β-arrestin proteins.[1][3][4]
-
Long-term (hours to days): Characterized by a reduction in the total number of receptors on the cell surface (downregulation), which can occur through receptor internalization and degradation in lysosomes, or decreased synthesis of new receptors.[5][6]
Q2: How does Carbetocin's mechanism of action relate to receptor desensitization?
A2: Carbetocin is a long-acting synthetic analogue of oxytocin that binds to and activates oxytocin receptors, which are Gq/11-coupled GPCRs.[7][8] This activation stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and uterine contractions.[5] Its prolonged duration of action, with a half-life 4-10 times longer than oxytocin, means it can maintain receptor occupancy for an extended period, making receptor desensitization a critical factor in long-term studies.[8][9]
Q3: How does Carbetocin-induced desensitization differ from that caused by oxytocin?
A3: While both Carbetocin and oxytocin activate the OTR, they exhibit different molecular pharmacology profiles that affect desensitization. Studies indicate that oxytocin promotes OTR internalization through the canonical β-arrestin-dependent pathway.[10][11] In contrast, Carbetocin has been shown to promote OTR internalization via a β-arrestin-independent pathway and, importantly, does not appear to induce receptor recycling back to the plasma membrane.[12] This suggests that long-term exposure to Carbetocin could lead to a more sustained loss of surface receptors compared to oxytocin.
Q4: What are the primary molecular steps in OTR desensitization?
A4: The process is initiated by agonist binding, which triggers a cascade of events:
-
Phosphorylation: GRKs phosphorylate the intracellular tail of the activated OTR.[11][13]
-
β-Arrestin Recruitment: β-arrestin proteins are recruited from the cytosol to the phosphorylated receptor.[10]
-
G-Protein Uncoupling: The binding of β-arrestin sterically hinders the receptor's interaction with its G-protein, attenuating the downstream signal.[11]
-
Internalization: β-arrestin acts as an adaptor protein, linking the receptor to the endocytic machinery (e.g., clathrin and AP-2), leading to the formation of endocytic vesicles that internalize the receptor.[3][13]
-
Trafficking: Once internalized, receptors can either be recycled back to the cell surface (resensitization) or targeted to lysosomes for degradation (downregulation).[4] Prolonged agonist exposure often favors the degradation pathway and can also lead to a decrease in the receptor's mRNA levels.[5][14]
Troubleshooting Guide
Q: My cultured cells show a progressively weaker calcium response to Carbetocin in my long-term experiment. How do I confirm this is receptor desensitization?
A: This is a classic sign of desensitization. To confirm, you should perform a desensitization assay.
-
Hypothesis: Pre-exposure to Carbetocin causes a dose- and time-dependent decrease in the cell's ability to respond to a subsequent Carbetocin challenge.
-
Troubleshooting Steps:
-
Time-Course Experiment: Treat cells with a fixed concentration of Carbetocin for varying durations (e.g., 30 min, 2h, 6h, 12h, 24h). After each pre-treatment period, wash the cells thoroughly and then challenge them with a standard EC80 concentration of Carbetocin, measuring the peak intracellular calcium response. A response that diminishes with longer pre-treatment times indicates desensitization.[15]
-
Dose-Response Experiment: Pre-treat cells with increasing concentrations of Carbetocin for a fixed time (e.g., 6 hours). Wash the cells and then measure the response to a standard Carbetocin challenge. This will show if the desensitization effect is dose-dependent.[16]
-
Control for Post-Receptor Pathway Integrity: After the pre-treatment period with Carbetocin, challenge a subset of cells with a different agonist that acts through a separate GPCR but elicits the same downstream response (e.g., a prostaglandin F2α agonist if using myometrial cells). If the cells still respond robustly to the alternative agonist, it confirms that the signaling machinery downstream of the receptor is intact and that the desensitization is specific to the OTR.[15]
-
Q: I suspect receptor internalization is occurring. How can I measure the loss of surface receptors?
A: Quantifying the number of receptors on the plasma membrane is a direct way to measure internalization and downregulation.
-
Hypothesis: Long-term Carbetocin exposure leads to a decrease in the number of OTRs on the cell surface.
-
Troubleshooting Steps:
-
Flow Cytometry: This is a high-throughput method. Treat cells with Carbetocin for the desired time. Then, without permeabilizing the cells, label the surface receptors using a fluorescently-conjugated antibody that targets an extracellular epitope of the OTR. The mean fluorescence intensity, as measured by a flow cytometer, will be proportional to the number of surface receptors.[16]
-
Cell Surface ELISA: Plate cells in a multi-well plate and treat them with Carbetocin. After treatment, fix the cells gently (without permeabilization) and follow a standard ELISA protocol using a primary antibody against an extracellular OTR domain and a secondary HRP-conjugated antibody. The colorimetric or chemiluminescent signal will correlate with the amount of surface receptor.
-
Receptor Binding Assay: Perform a saturation binding assay on intact cells using a radiolabeled OTR antagonist. After long-term incubation with Carbetocin, the maximum number of binding sites (Bmax) will be reduced if internalization and/or downregulation has occurred.[5]
-
Q: How can I design my long-term experiments to minimize or account for receptor desensitization?
A: While desensitization is a physiological response, you can adapt your experimental design.
-
Strategy: Modify the agonist delivery method or experimental timeline.
-
Mitigation/Accounting Steps:
-
Pulsatile Dosing: Instead of continuous exposure, apply Carbetocin in pulses (e.g., 15 minutes on, 2 hours off). This can mimic the natural pulsatile release of oxytocin and may allow for some degree of receptor resensitization between doses, potentially preserving the cellular response over a longer period.[13]
-
Use Minimal Effective Concentration: Determine the lowest concentration of Carbetocin that elicits the desired physiological effect in your model and use this for long-term studies to reduce the driving force for desensitization.
-
Characterize the Desensitization Profile: Before initiating long-term functional studies, perform a thorough time-course experiment (as described above) to understand the kinetics of desensitization in your specific cell type or tissue. This will allow you to define a time window where the response is relatively stable or to use the desensitization data as a variable in your analysis.
-
Consider Biased Agonists: If available, investigate biased agonists of the OTR. These are ligands that preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), which may lead to different desensitization profiles.
-
Quantitative Data
Table 1: Comparison of Carbetocin and Oxytocin Receptor Binding and Activity
| Parameter | Carbetocin | Oxytocin | Reference(s) |
| Receptor Binding Affinity | Similar magnitude to oxytocin | Baseline | [17] |
| Maximal Contractile Effect | ~50% lower than oxytocin | Baseline | [17] |
| EC50 (Uterine Contraction) | ~10x higher than oxytocin (48.0 nM vs 5.62 nM) | 5.62 ± 1.22 nM | [17] |
| Half-life | ~40 minutes | 4-10 minutes | [9][18] |
Table 2: Effect of Oxytocin Pre-treatment (Desensitization) on Myometrial Contractions
| Treatment Group | Subsequent Agonist | Motility Index (√g·contractions/10 min) | Outcome | Reference(s) |
| Control (No Pre-treatment) | Oxytocin | Higher | Baseline Response | [19] |
| Control (No Pre-treatment) | Carbetocin | Lower than Oxytocin | Carbetocin is less potent | [19] |
| Oxytocin Pre-treated | Oxytocin | Significantly Lower than Control | Homologous Desensitization | [19] |
| Oxytocin Pre-treated | Carbetocin | Significantly Lower than Control | Cross-Desensitization | [19] |
Visualizations
Caption: OTR signaling and key desensitization pathways.
References
- 1. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untangling Ligand Induced Activation and Desensitization of G-Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 4. Video: GPCR Desensitization [jove.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 9. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. Oxytocin-induced desensitization of the oxytocin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for Carbetocin's antidiuretic effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbetocin, focusing on how to control for its potential antidiuretic effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind Carbetocin's antidiuretic effect?
A1: Carbetocin is a long-acting analogue of oxytocin. Its primary therapeutic effect, uterine contraction, is mediated through high-affinity binding to oxytocin receptors.[1][2] However, Carbetocin can also bind to vasopressin V2 receptors in the kidneys, though with a much lower affinity.[3][4] The activation of these V2 receptors is responsible for its antidiuretic effect, which promotes water reabsorption in the kidneys.[5] Studies have shown that Carbetocin has a very low binding affinity for the renal vasopressin V2 receptor (Ki of 61.3 +/- 14.6 nM).[3][6]
Q2: How does the antidiuretic effect of Carbetocin compare to that of Oxytocin?
A2: Carbetocin is generally considered to have a less pronounced antidiuretic effect than oxytocin.[7][8][9] Clinical studies have shown that patients treated with Carbetocin may have a higher urine output compared to those treated with oxytocin.[7][8][10][11] This is attributed to Carbetocin's lower affinity for the vasopressin V2 receptor compared to oxytocin.
Q3: When should I be concerned about Carbetocin's antidiuretic effects in my experiments?
A3: While the antidiuretic effect of Carbetocin is minor, it may be a confounding factor in experiments that are highly sensitive to fluid balance, renal function, or electrolyte concentrations. You should consider controlling for this effect if your research involves:
-
Precise measurements of urine volume and osmolality.
-
Models of disease that affect renal function or fluid homeostasis.
-
Long-term administration of Carbetocin, where even a minor antidiuretic effect could accumulate.
-
Co-administration of other drugs that affect fluid balance.
Troubleshooting Guides
Issue 1: Unexpected decrease in urine output observed after Carbetocin administration.
Possible Cause: This is likely due to the antidiuretic effect of Carbetocin, mediated by the activation of vasopressin V2 receptors in the kidneys.
Troubleshooting Steps:
-
Quantify the Effect: First, confirm that the decrease in urine output is statistically significant compared to a vehicle-treated control group. See the experimental protocols section for details on measuring urine output.
-
Dose-Response Analysis: Determine if the antidiuretic effect is dose-dependent. A clear dose-response relationship will help in understanding the potency of this side effect in your experimental model.
-
Pharmacological Blockade: Co-administer a selective vasopressin V2 receptor antagonist. This is the most direct way to control for the antidiuretic effect. See the experimental protocols section for more details.
-
Fluid Balance Management: In some experimental designs, particularly with rodents, you can manage fluid intake to compensate for the antidiuretic effect. This involves providing a controlled amount of fluid to maintain normal hydration.
Issue 2: How to differentiate between Carbetocin's primary effects and its secondary antidiuretic effects in my experimental results?
Possible Cause: Overlapping physiological responses can make it difficult to attribute an observed effect solely to the primary target of Carbetocin (oxytocin receptor) or its off-target antidiuretic effect.
Troubleshooting Steps:
-
Use a V2 Receptor Antagonist: The most effective method is to run a parallel experiment where animals are pre-treated with a selective V2 receptor antagonist before Carbetocin administration. If the experimental outcome is still observed, it is likely mediated by the oxytocin receptor. If the outcome is abolished, it was likely a consequence of the antidiuretic effect.
-
Control with a Non-Antidiuretic Oxytocin Analogue: If available, use an oxytocin analogue with no reported V2 receptor affinity as a negative control.
-
Measure Relevant Biomarkers: Concurrently measure markers of renal function and fluid balance (e.g., urine osmolality, serum sodium, hematocrit) alongside your primary experimental endpoints. This will help correlate any observed effects with changes in hydration status.
Experimental Protocols
Protocol 1: Quantification of Antidiuretic Effect in Rodents
Objective: To measure the change in urine output and osmolality in response to Carbetocin administration.
Methodology:
-
Acclimatization: House rodents in metabolic cages for at least 3 days to acclimate. These cages are designed to separate urine and feces for accurate collection.
-
Baseline Measurement: For 24 hours prior to the experiment, measure baseline food and water intake, as well as urine output and body weight.
-
Water Loading (Optional but Recommended): To ensure a consistent and measurable diuretic rate, animals can be water-loaded. An oral gavage of warm water (e.g., 2.5% of body weight) can be administered 30-60 minutes before drug administration.
-
Drug Administration: Administer Carbetocin (or vehicle control) via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous).
-
Urine Collection: Collect urine at timed intervals (e.g., every 30 or 60 minutes) for a period of 2-4 hours, or for a longer duration depending on the experimental design.
-
Analysis:
-
Measure the volume of urine collected at each time point. Normal daily urine output is estimated at 1ml/kg/hr.[2]
-
Measure urine osmolality or specific gravity using a refractometer or osmometer.[12][13]
-
Analyze the data to compare the urine output and concentration between Carbetocin-treated and control groups.
-
Protocol 2: Pharmacological Control of Antidiuresis with a V2 Receptor Antagonist
Objective: To block the antidiuretic effects of Carbetocin using a selective vasopressin V2 receptor antagonist.
Methodology:
-
Antagonist Selection: Choose a selective V2 receptor antagonist. Several non-peptide antagonists have been developed, such as Tolvaptan, Lixivaptan, or Satavaptan.[1][11][14] The choice of antagonist may depend on the animal model and experimental goals.
-
Pre-treatment: Administer the V2 receptor antagonist at a dose known to be effective in your animal model. The pre-treatment time will depend on the pharmacokinetic profile of the chosen antagonist but is typically 30-60 minutes before Carbetocin administration.
-
Carbetocin Administration: Administer Carbetocin at the desired dose.
-
Experimental Procedure: Proceed with your primary experimental protocol while also monitoring urine output and osmolality as described in Protocol 1 to confirm the blockade of the antidiuretic effect.
-
Control Groups: Include the following control groups in your experimental design:
-
Vehicle only
-
Carbetocin only
-
V2 antagonist only
-
V2 antagonist + Carbetocin
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of Carbetocin
| Receptor | Binding Affinity (Ki) in nM | Reference |
| Oxytocin Receptor | 7.1 | [15] |
| Vasopressin V1a Receptor | 7.24 ± 0.29 | [6] |
| Vasopressin V2 Receptor | 61.3 ± 14.6 | [3][6] |
Table 2: Comparative Diuresis in Clinical Studies
| Study Comparison | Carbetocin Group | Oxytocin Group | p-value | Reference |
| Diuresis at 12 hours post-caesarean section | 1300 ml ± 450 ml | 1100 ml ± 250 ml | p=0.01 | [10] |
| Total urine output in the first 6 hours post-caesarean section | Significantly higher | Lower | p=0.037 | [7][8][9] |
Visualizations
Signaling Pathways
Below are diagrams illustrating the primary signaling pathway of Carbetocin via the oxytocin receptor and the secondary, off-target pathway leading to its antidiuretic effect via the vasopressin V2 receptor.
Caption: Carbetocin's primary signaling pathway via the Gq-coupled oxytocin receptor.
Caption: Carbetocin's antidiuretic effect pathway and its pharmacological blockade.
Experimental Workflow
Caption: Logical workflow for addressing Carbetocin's antidiuretic effects.
References
- 1. esmed.org [esmed.org]
- 2. Physical examination of urine — Vet Nursing Education [vetnursing.ie]
- 3. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. Vasopressin V2-receptor antagonists in patients with cirrhosis, ascites and hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 13. Urine S.G. — Vet Nursing Education [vetnursing.ie]
- 14. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Mitigating the impact of inhalation anesthetics on Carbetocin's effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between inhalation anesthetics and the uterotonic effects of Carbetocin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which inhalation anesthetics interfere with Carbetocin's uterotonic effect?
A1: Inhalation anesthetics, such as sevoflurane, isoflurane, and desflurane, exert a dose-dependent inhibitory effect on uterine smooth muscle (myometrium) contractility.[1][2] The primary mechanism is believed to be a reduction in the intracellular concentration of free calcium ions ([Ca²⁺]i) within myometrial cells.[3][4] This reduction in available calcium blunts the final steps of the muscle contraction cascade that Carbetocin initiates. Some volatile agents may also modulate potassium channels, which can further contribute to uterine relaxation.[1][2]
Q2: How do different inhalation anesthetics (e.g., Sevoflurane, Desflurane, Isoflurane) compare in their impact on Carbetocin-induced uterine contractions?
A2: All commonly used volatile anesthetics inhibit uterine contractions in a concentration-dependent manner.[1] Studies comparing their potency show some differences. For instance, at 1 Minimum Alveolar Concentration (MAC), desflurane has been shown to inhibit the amplitude of oxytocin-induced contractions less than sevoflurane.[5] However, generally, their inhibitory effects are comparable, and the choice of agent should be weighed against the need to minimize its concentration.[2][3] It is prudent to use the lowest possible concentration of any volatile agent when uterine contractility is critical.[1]
Q3: What is the signaling pathway for Carbetocin, and at what point do inhalation anesthetics likely interfere?
A3: Carbetocin, an analogue of oxytocin, binds to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) on the surface of myometrial cells.[6][7] This binding activates the Gq alpha subunit of the G-protein. The activated G-protein then stimulates the enzyme Phospholipase C (PLC).[6][8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium into the cytoplasm.[6][10][11] This rise in intracellular calcium is the primary point of interference for volatile anesthetics, which are thought to inhibit voltage-dependent calcium channels and decrease overall calcium availability.[3][4]
Carbetocin/Oxytocin Signaling Pathway
Caption: Carbetocin signaling cascade and the point of anesthetic interference.
Q4: Are there recommended adjustments to Carbetocin dosage when used concurrently with volatile anesthetics?
A4: Currently, there are no universally established guidelines for adjusting Carbetocin dosage in the presence of inhalation anesthetics. The standard prophylactic dose is typically 100 µg.[12] However, research suggests that the effective dose of Carbetocin to produce adequate uterine tone may be much lower than 100 µg in elective Cesarean deliveries without general anesthesia.[13][14] When uterine atony is observed in the presence of volatile agents, the primary strategy is to reduce the anesthetic concentration to the minimum required for patient safety and analgesia, rather than solely increasing the Carbetocin dose.[1] If uterine atony persists, the use of additional or alternative uterotonic agents should be considered.
Q5: What are the alternative anesthetic techniques to minimize interference with Carbetocin's effects?
A5: Regional anesthesia, such as a subarachnoid block (SAB) or epidural, is the preferred method for elective Cesarean sections to avoid the uterine-relaxing effects of volatile agents.[15] Studies comparing Carbetocin's effectiveness under general anesthesia (GA) versus SAB show that uterine tone is achieved faster and intraoperative blood loss is significantly lower in patients receiving SAB.[15] If GA is necessary, a total intravenous anesthesia (TIVA) technique, for example using propofol, can be an alternative to minimize the impact on uterine contractility, as propofol has a lesser inhibitory effect compared to volatile anesthetics.[16]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Troubleshooting Steps |
| Reduced or absent uterine contraction in response to Carbetocin under general anesthesia. | High concentration of volatile anesthetic agent (e.g., >1.0 MAC). | 1. Communicate with the anesthesiologist: Request to reduce the end-tidal concentration of the volatile agent to the lowest effective level.[1]2. Confirm Carbetocin administration: Ensure the correct dose (100 µg) was administered intravenously.[12]3. Manual Uterine Massage: Initiate uterine massage to provide a physical stimulus for contraction.[17]4. Consider additional uterotonics: If atony persists, administer a different class of uterotonic agent as per institutional protocol. |
| Increased intraoperative blood loss despite Carbetocin administration with an inhalation anesthetic. | Dose-dependent uterine relaxation caused by the anesthetic, leading to uterine atony.[1][15] | 1. Minimize Anesthetic Concentration: Immediately reduce the concentration of the inhaled agent.[1]2. Rule out other causes: The obstetrician should quickly assess for other causes of hemorrhage, such as retained placental fragments or lacerations.3. Fluid and Blood Product Resuscitation: Begin resuscitation as indicated by the patient's hemodynamic status.4. Switch Anesthetic Technique: If the procedure is ongoing and feasible, consider converting to a total intravenous anesthesia (TIVA) technique. |
| Difficulty achieving adequate uterine tone during Cesarean section under general anesthesia. | The inherent uterine-relaxing properties of volatile anesthetics are counteracting the effect of Carbetocin.[4][15] | 1. Prophylactic Measures: For high-risk patients requiring general anesthesia, discuss the potential for this issue with the team beforehand.2. Rapid Anesthetic Adjustment: At the time of delivery, ensure the anesthesiologist is prepared to lower the volatile agent concentration promptly after the baby is delivered.3. Prompt Carbetocin Administration: Administer Carbetocin immediately after the delivery of the infant to maximize its effect as the anesthetic concentration is being reduced.[15]4. Evaluate Regional vs. General Anesthesia: For future cases, strongly consider regional anesthesia (SAB) as it is associated with significantly better uterine tone and less blood loss when using Carbetocin.[15] |
Quantitative Data Summary
Table 1: Impact of Anesthetic Technique on Carbetocin Efficacy Summary of a comparative study between Subarachnoid Block (SAB) and General Anesthesia (GA) during elective Cesarean section.
| Parameter | Subarachnoid Block (SAB) Group | General Anesthesia (GA) Group | P-value | Citation |
| Uterine Tone at 1 min | Firm | Fairly Firm | - | [15] |
| Uterine Tone at 2 min | Strong | Firm | - | [15] |
| Uterine Tone at 5 min | Strong | Strong | - | [15] |
| Mean Estimated Blood Loss | 250.44 ± 50.59 ml | 470.89 ± 35.70 ml | < 0.000001 | [15] |
| Mean Ephedrine Consumption | 6.25 ± 2.05 mg | 11.25 ± 2.49 mg | < 0.000001 | [15] |
Table 2: Inhibitory Effects of Volatile Anesthetics on Oxytocin-Induced Contractions Data from in-vitro studies on isolated human myometrium.
| Anesthetic Agent | Concentration (MAC) | Inhibition of Contraction Amplitude | Inhibition of Contraction Frequency | Citation |
| Desflurane | 0.5 | Significant Decrease | Significant Decrease | [5] |
| 1.0 | Significant Decrease | Significant Decrease | [5] | |
| 2.0 | Significant Decrease | Significant Decrease | [5] | |
| Sevoflurane | 0.5 | Significant Decrease | Significant Decrease | [5] |
| 1.0 | Significant Decrease (greater than Desflurane) | Significant Decrease | [5] | |
| 2.0 | Significant Decrease | Significant Decrease | [5] | |
| Isoflurane | ED₅₀: 2.35 MAC | 50% Inhibition | - | [2] |
| Halothane | ED₅₀: 1.66 MAC | 50% Inhibition | - | [2] |
Note: ED₅₀ represents the concentration causing 50% inhibition of the contractile amplitude.
Experimental Protocols
Protocol: Ex Vivo Measurement of Myometrial Contractility Using an Organ Bath
This protocol is designed to assess the effects of inhalation anesthetics on Carbetocin-induced contractions in isolated myometrial tissue strips.
1. Tissue Preparation:
-
Obtain human myometrial biopsies from consenting patients undergoing Cesarean section.[18]
-
Immediately place the tissue in cold, oxygenated physiological saline solution (PSS) or Krebs-Ringer solution.[18][19]
-
Dissect fine, longitudinal strips of myometrium (e.g., 5 mm x 3 mm).[19]
2. Mounting and Equilibration:
-
Mount each tissue strip in a 10 ml organ bath chamber containing Krebs-Ringer solution maintained at 37°C and continuously oxygenated (95% O₂, 5% CO₂).[19][20]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[20][21]
-
Apply a resting tension of approximately 5 mN.[19]
-
Allow the strips to equilibrate for at least 60-120 minutes, or until stable, spontaneous contractions are observed.[18][19]
3. Experimental Procedure:
-
Baseline Recording: Record the spontaneous contractile activity (amplitude, frequency, duration) for a baseline period (e.g., 60 minutes).[5][19]
-
Carbetocin/Oxytocin Stimulation: Introduce Carbetocin or Oxytocin (e.g., 0.5 nM) into the bath to stimulate stable, phasic contractions. Record for a stabilization period (e.g., 45 minutes).[18]
-
Anesthetic Administration: Introduce the desired volatile anesthetic (e.g., Sevoflurane) into the oxygenating gas mixture at a specific concentration (e.g., 0.5, 1.0, and 2.0 MAC) for a set duration (e.g., 15 minutes per concentration).[5]
-
Data Recording: Continuously record the contractile force using a data acquisition system (e.g., PowerChart).[19]
-
Washout: After anesthetic exposure, perform a washout by perfusing the bath with fresh, anesthetic-free Krebs-Ringer solution to observe any recovery of contractility.[5]
4. Data Analysis:
-
Measure the amplitude (mN), frequency (contractions/10 min), and duration of contractions for each experimental condition.[19]
-
Normalize the data from the anesthetic exposure period to the pre-anesthetic (Carbetocin-stimulated) baseline.
-
Use appropriate statistical tests to determine the significance of any observed changes in contractility parameters.
Workflow for Ex Vivo Myometrial Contractility Assay
Caption: Standard workflow for assessing drug effects on uterine tissue.
References
- 1. Effects of Anesthesia on Uterine Activity, Progress in Labor and Outcomes | Anesthesia Key [aneskey.com]
- 2. researchgate.net [researchgate.net]
- 3. Sevoflurane inhibits contraction of uterine smooth muscle from pregnant rats similarly to halothane and isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of desflurane and sevoflurane on oxytocin-induced contractions of isolated pregnant human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Near fatal bronchospasm and bradycardia after carbetocin administration | Medicina Intensiva [medintensiva.org]
- 8. Phospholipase C-delta1 and oxytocin receptor signalling: evidence of its role as an effector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospholipase C-delta1 and oxytocin receptor signalling: evidence of its role as an effector. | Semantic Scholar [semanticscholar.org]
- 10. Role of the Phospholipase C Pathway and Calcium Mobilization in Oxytocin-Induced Contraction of Lacrimal Gland Myoepithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium-Activated Chloride Channels in Myometrial and Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. anesthesiology.queensu.ca [anesthesiology.queensu.ca]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Carbetocin on Uterine Tone during Cesarean Section: A Comparison between Subarachnoid Block and General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of anesthetic agents on contractions of the pregnant rat myometrium in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbetocin for preventing postpartum haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Human Myometrial Contractility Assays. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Head-to-Head Comparison of Carbetocin and Other Uterotonic Agents for the Prevention of Postpartum Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality and morbidity worldwide, making the efficacy and safety of uterotonic agents a critical area of research.[1][2] This guide provides a detailed, evidence-based comparison of Carbetocin, a long-acting oxytocin analogue, with other commonly used uterotonic agents, including Oxytocin, Misoprostol, and Ergometrine/Syntometrine. The information is compiled from numerous head-to-head clinical trials and systematic reviews to support informed decisions in research and drug development.
Executive Summary
Carbetocin has emerged as a potent uterotonic agent for the prevention of PPH, demonstrating comparable or superior efficacy to other agents in many clinical scenarios. Its longer half-life offers a significant advantage over the shorter-acting oxytocin, often reducing the need for additional uterotonic interventions, particularly following cesarean delivery.[3][4][5][6] When compared to Misoprostol and Ergometrine-containing agents, Carbetocin generally exhibits a more favorable side-effect profile, with a lower incidence of adverse effects such as shivering, fever, nausea, and vomiting.[7][8][9]
Comparative Efficacy and Safety: A Data-Driven Analysis
The following tables summarize quantitative data from key head-to-head studies, providing a clear comparison of Carbetocin's performance against other uterotonics in preventing postpartum hemorrhage.
Carbetocin vs. Oxytocin
Delivery Method: Cesarean Section
| Outcome Measure | Carbetocin | Oxytocin | Relative Risk (RR) / Mean Difference (MD) | 95% Confidence Interval (CI) | Key Findings | Citations |
| Need for Additional Uterotonics | Lower Incidence | Higher Incidence | RR: 0.43 - 0.68 | 0.30 - 0.84 | Carbetocin significantly reduces the need for additional uterotonics. | [3][4][5][6] |
| Postpartum Blood Loss | Lower Volume | Higher Volume | MD: -47.71 mL | -69.16 to -26.27 | Carbetocin is associated with a significant reduction in blood loss. | [10] |
| Blood Transfusion | Lower Incidence | Higher Incidence | RR: 0.57 | 0.33 - 0.96 | Reduced risk of requiring a blood transfusion with Carbetocin in high-risk women. | [4] |
| Adverse Effects | Similar Incidence | Similar Incidence | - | - | The safety profiles of Carbetocin and Oxytocin are comparable. | [3][5][6] |
Delivery Method: Vaginal Delivery
| Outcome Measure | Carbetocin | Oxytocin | Relative Risk (RR) | 95% Confidence Interval (CI) | Key Findings | Citations |
| Blood Loss ≥500 ml | Similar Incidence | Similar Incidence | RR: 0.52 | 0.24 - 1.15 | No significant difference in the incidence of PPH. | [11][12][13] |
| Need for Additional Uterotonics | Similar Incidence | Similar Incidence | - | - | No significant difference in the need for further uterotonic intervention. | [11][12][13] |
| Adverse Effects | Similar Incidence | Similar Incidence | - | - | Both drugs are well-tolerated with a similar incidence of side effects. | [11][12][13] |
Carbetocin vs. Misoprostol
| Outcome Measure | Carbetocin | Misoprostol | P-value / Odds Ratio (OR) | Key Findings | Citations |
| Blood Loss | Significantly Less | Significantly More | P < 0.001 | Carbetocin is superior in reducing postpartum blood loss. | [7][8][9] |
| Need for Additional Uterotonics | Significantly Less | Significantly More | P = 0.013 | Less need for additional uterotonic drugs with Carbetocin. | [8] |
| Adverse Effects (Shivering, Fever, Metallic Taste) | Significantly Lower Incidence | Significantly Higher Incidence | P < 0.001 | Misoprostol is associated with a higher incidence of adverse effects. | [7][8][9] |
Carbetocin vs. Syntometrine (Oxytocin-Ergometrine) / Ergometrine
| Outcome Measure | Carbetocin | Syntometrine / Ergometrine | P-value / Key Findings | Citations |
| Postpartum Blood Loss | Less | More | Statistically significant difference, with higher blood loss in the syntometrine group. | [12] |
| Need for Additional Uterotonics | Less | More | Significantly more women in the oxytocin and ergometrine group required additional uterotonics (42% vs 14%). | [12] |
| Adverse Effects (Nausea, Vomiting, Hypertension) | Significantly Lower Incidence | Significantly Higher Incidence | The risk of adverse effects is significantly lower in the Carbetocin group. | [1][3][7] |
Experimental Protocols of Cited Studies
Understanding the methodologies behind the data is crucial for interpretation. Below are detailed experimental protocols from representative head-to-head studies.
Carbetocin vs. Oxytocin for Cesarean Section
-
Study Design: A systematic review and meta-analysis of six randomized controlled trials (RCTs) including a total of 3,048 patients.[10]
-
Patient Population: Women undergoing elective cesarean delivery.[10]
-
Intervention:
-
Carbetocin Group: A single intravenous (IV) dose of 100 µg of Carbetocin administered after the delivery of the infant.
-
Oxytocin Group: An intravenous infusion of Oxytocin (dosages varied across studies, a common regimen being an initial bolus followed by an infusion).
-
-
Primary Outcome Measures:
-
Postpartum blood loss volume.
-
Need for additional uterotonic agents.
-
-
Secondary Outcome Measures:
-
Postpartum hemoglobin levels.
-
Incidence of adverse effects.
-
Carbetocin vs. Misoprostol for Vaginal Delivery
-
Study Design: A randomized controlled trial of 150 pregnant women with a low risk of PPH.[8]
-
Patient Population: Women admitted for vaginal delivery.[8]
-
Intervention:
-
Primary Outcome Measure: Need for additional uterotonic drugs.[8]
-
Secondary Outcome Measures:
-
Blood loss.
-
Duration of the third stage of labor.
-
Need for uterine massage.
-
Hemodynamic safety and hemoglobin levels.
-
Incidence of adverse effects.[8]
-
Carbetocin vs. Syntometrine for Vaginal Delivery
-
Study Design: A randomized controlled trial.
-
Patient Population: Women undergoing vaginal delivery.
-
Intervention:
-
Carbetocin Group: A single intramuscular (IM) injection of 100 µg of Carbetocin.
-
Syntometrine Group: A single intramuscular (IM) injection of Syntometrine (5 IU Oxytocin and 0.5 mg Ergometrine).
-
-
Primary Outcome Measures:
-
Incidence of postpartum hemorrhage.
-
Need for additional uterotonic agents.
-
-
Secondary Outcome Measures:
-
Mean estimated blood loss.
-
Incidence of adverse effects (e.g., nausea, vomiting, hypertension).[3]
-
Signaling Pathways of Uterotonic Agents
The therapeutic effects of these agents are mediated through distinct signaling pathways, leading to uterine muscle contraction.
Carbetocin and Oxytocin Signaling Pathway
Carbetocin, as a synthetic analogue of oxytocin, acts on the same oxytocin receptors.[2] These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to myometrial contraction.
Caption: Carbetocin and Oxytocin activate the Gq-PLC pathway, increasing intracellular calcium and causing uterine contraction.
Misoprostol Signaling Pathway
Misoprostol is a synthetic analogue of prostaglandin E1 (PGE1) and exerts its uterotonic effect by binding to prostaglandin E receptors (EP receptors) on myometrial cells.[4]
Caption: Misoprostol activates the Gs-cAMP pathway, leading to increased calcium influx and uterine contraction.
Ergometrine Signaling Pathway
Ergometrine has a more complex mechanism, acting on multiple receptor types, including serotonin (5-HT), dopamine (D2), and alpha-adrenergic receptors, to induce powerful and sustained uterine contractions.[10]
Caption: Ergometrine acts on multiple receptors, primarily via the Gq-PLC pathway, to cause strong uterine contractions.
Experimental Workflow: A Typical Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing Carbetocin to another uterotonic agent for the prevention of PPH.
References
- 1. A randomised trial of carbetocin versus syntometrine in the management of the third stage of labour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Prostaglandin E1 and its analog misoprostol inhibit human CML stem cell self-renewal via EP4 receptor activation and repression of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Misoprostol? [synapse.patsnap.com]
- 5. Dopaminergic and serotonergic effects of ergometrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Prostaglandin E1 and Its Analog Misoprostol Inhibit Human CML Stem Cell Self-Renewal via EP4 Receptor Activation and Repression of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ergometrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. What is the mechanism of Ergometrine Maleate? [synapse.patsnap.com]
- 11. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Heat-Stable Carbetocin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of heat-stable Carbetocin formulations against the standard uterotonic agent, oxytocin, for the prevention of postpartum hemorrhage (PPH). The information presented is supported by a synthesis of data from clinical trials and laboratory-based experimental studies.
Executive Summary
Postpartum hemorrhage remains a leading cause of maternal mortality worldwide, primarily due to uterine atony. Oxytocin, the standard of care for PPH prevention, is a thermosensitive peptide that requires a continuous cold chain to maintain its potency, a significant challenge in resource-limited settings. Heat-stable Carbetocin, a long-acting analogue of oxytocin, has been developed to overcome this limitation. Clinical evidence demonstrates that heat-stable Carbetocin is non-inferior to oxytocin in preventing excessive bleeding after vaginal birth and is a viable alternative for preventing PPH after cesarean delivery.[1][2][3] This guide delves into the comparative efficacy, stability, and underlying pharmacology of heat-stable Carbetocin, supported by detailed experimental methodologies.
Comparative Efficacy: Clinical Outcomes
A substantial body of clinical research, including large-scale, randomized controlled trials and meta-analyses, has compared the efficacy of heat-stable Carbetocin with oxytocin for the prevention of PPH. The primary outcomes measured in these studies typically include the incidence of blood loss ≥500 mL and ≥1000 mL, and the need for additional uterotonic agents.
A major randomized controlled trial, the CHAMPION trial, involving nearly 30,000 women, found that heat-stable carbetocin was non-inferior to oxytocin for the prevention of blood loss of at least 500 ml or the use of additional uterotonic agents.[3][4] The frequency of this outcome was 14.5% in the carbetocin group and 14.4% in the oxytocin group.[3] For the outcome of blood loss of at least 1000 ml, non-inferiority was not demonstrated, primarily due to the low event rates which reduced the statistical power of the trial.[3]
Meta-analyses of multiple randomized controlled trials have shown no significant difference between carbetocin and oxytocin in the prevention of blood loss ≥500 ml or ≥1000 ml in women undergoing vaginal delivery.[5][6] Some studies have indicated a trend favoring carbetocin in reducing the need for additional uterotonic interventions and uterine massage, particularly after cesarean section.[5][7]
Table 1: Comparison of Clinical Efficacy in PPH Prevention (Vaginal Delivery)
| Outcome Measure | Heat-Stable Carbetocin | Oxytocin | Relative Risk (95% CI) | Key Findings |
| Blood Loss ≥500 mL or Use of Additional Uterotonics | 14.5% | 14.4% | 1.01 (0.95 to 1.06) | Non-inferiority of Carbetocin to Oxytocin demonstrated.[3] |
| Blood Loss ≥1000 mL | 1.51% | 1.45% | 1.04 (0.87 to 1.25) | Non-inferiority not shown due to low event rates.[3] |
| Need for Additional Uterotonic Agents | No significant difference | No significant difference | 0.63 (0.37 to 1.07) | No statistically significant difference observed in a meta-analysis.[5] |
| Blood Transfusion | No significant difference | No significant difference | 1.13 (0.94 to 1.37) | No statistically significant difference observed in a meta-analysis.[5] |
Table 2: Comparison of Clinical Efficacy in PPH Prevention (Cesarean Delivery)
| Outcome Measure | Carbetocin | Oxytocin | Key Findings |
| Postpartum Blood Loss Volume | Significantly Lower | Higher | A meta-analysis of six RCTs showed a significant difference in postpartum blood loss volume in favor of carbetocin.[1] |
| Need for Additional Uterotonics | Reduced | Higher | Carbetocin was associated with a reduced need for additional uterotonic agents compared to oxytocin. |
| Postpartum Hemoglobin Level | No significant difference | No significant difference | No significant difference was found between the two groups.[1] |
Stability Under Thermal Stress
The primary advantage of the heat-stable formulation of Carbetocin lies in its ability to withstand elevated temperatures, eliminating the need for a stringent cold chain. This is a critical factor in improving access to effective PPH prevention in regions where refrigeration is unreliable.
Heat-stable carbetocin has been shown to maintain its potency for at least three years at 30°C and for six months at 40°C.[4][8] In contrast, the quality and efficacy of oxytocin can be compromised by exposure to heat, with studies showing significant degradation of oxytocin samples in low- and middle-income countries.[5]
Table 3: Stability of Heat-Stable Carbetocin vs. Oxytocin
| Condition | Heat-Stable Carbetocin | Oxytocin |
| Storage at 30°C / 75% RH | Maintains ≥95% purity for a minimum of 3 years. | Requires refrigeration (2-8°C) for long-term stability. Significant degradation can occur at higher temperatures. |
| Storage at 40°C / 75% RH | Maintains ≥95% purity for a minimum of 6 months. | Prone to rapid degradation. |
| Storage at 50°C | Maintains ≥95% potency for 3 months. | Potency drops below 90% after approximately 17 days. |
| Storage at 60°C | Maintains ≥95% potency for 1 month. | Potency drops below 90% after approximately 4 days. |
Pharmacological Profile: Receptor Binding and Uterine Contraction
Carbetocin exerts its uterotonic effect by binding to oxytocin receptors in the myometrium, initiating a cascade of events that leads to uterine contractions.
Oxytocin Receptor Signaling Pathway
The binding of an agonist like oxytocin or carbetocin to the oxytocin receptor (OTR), a G-protein coupled receptor, activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentrations and leading to smooth muscle contraction.
Caption: Oxytocin receptor signaling pathway leading to uterine contraction.
Receptor Binding Affinity
Studies have shown that carbetocin and its metabolites display binding affinities to the myometrial oxytocin receptor of a similar magnitude to oxytocin. However, carbetocin acts as a partial agonist/antagonist at the oxytocin receptor, with a maximal contractile effect that is approximately 50% lower than that of oxytocin in isolated myometrial strips.
Table 4: Oxytocin Receptor Binding Affinity
| Compound | Binding Affinity (EC50/Ki) | Receptor Type |
| Carbetocin | EC50: 48.0 +/- 8.20 nM | Myometrial Oxytocin Receptor |
| Oxytocin | EC50: 5.62 +/- 1.22 nM | Myometrial Oxytocin Receptor |
| Carbetocin Metabolite I | Similar affinity to oxytocin | Myometrial Oxytocin Receptor |
| Carbetocin Metabolite II | Similar affinity to oxytocin | Myometrial Oxytocin Receptor |
Data from in vitro studies on isolated myometrial strips.
Experimental Protocols
Stability Testing of Carbetocin Formulations (HPLC Method)
The stability of heat-stable Carbetocin formulations is assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, following the International Council for Harmonisation (ICH) guidelines.
Objective: To quantify the concentration of Carbetocin and its degradation products over time under various temperature and humidity conditions.
Methodology:
-
Sample Preparation: Vials of heat-stable Carbetocin and a reference standard of oxytocin are placed in stability chambers maintained at controlled temperatures and humidity (e.g., 30°C/75% RH, 40°C/75% RH, 50°C, 60°C).
-
Chromatographic System: A reverse-phase HPLC system equipped with a UV detector is used.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Procedure: At specified time points, samples are withdrawn from the stability chambers, diluted appropriately, and injected into the HPLC system.
-
Data Analysis: The peak areas of Carbetocin and any degradation products are recorded. The concentration of Carbetocin is calculated by comparing its peak area to that of a known concentration of a reference standard. The percentage of remaining Carbetocin is then determined.
Caption: Experimental workflow for HPLC-based stability testing.
Oxytocin Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the affinity of Carbetocin for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of Carbetocin for the oxytocin receptor.
Methodology:
-
Membrane Preparation: Membranes containing the oxytocin receptor are prepared from a suitable source, such as recombinant cell lines expressing the human oxytocin receptor or myometrial tissue.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is prepared.
-
Radioligand: A radiolabeled oxytocin receptor antagonist (e.g., [³H]-vasopressin or a specific labeled oxytocin antagonist) is used.
-
Competition Assay:
-
A constant concentration of the radioligand is incubated with the receptor-containing membranes.
-
Increasing concentrations of unlabeled Carbetocin (the competitor) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
In Vitro Uterine Contraction Assay
This assay measures the ability of Carbetocin and oxytocin to induce contractions in isolated uterine tissue.
Objective: To compare the potency and efficacy of Carbetocin and oxytocin in inducing myometrial contractions.
Methodology:
-
Tissue Preparation: Strips of myometrial tissue are obtained from biopsies (e.g., from women undergoing cesarean section) and mounted in an organ bath containing a physiological salt solution at 37°C.
-
Tension Measurement: The tissue strips are connected to a force transducer to record isometric contractions.
-
Drug Administration: After a period of equilibration and stabilization of spontaneous contractions, cumulative concentration-response curves are generated by adding increasing concentrations of Carbetocin or oxytocin to the organ bath.
-
Data Recording: The amplitude and frequency of uterine contractions are recorded continuously.
-
Data Analysis: The contractile response (e.g., increase in force or frequency) is plotted against the logarithm of the drug concentration. The EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximal response) are determined for both compounds.
Conclusion
Heat-stable Carbetocin represents a significant advancement in the prevention of postpartum hemorrhage, offering a practical and effective alternative to oxytocin, particularly in settings with limited access to refrigeration. Clinical data robustly supports its non-inferiority to oxytocin in key efficacy outcomes for vaginal births and suggests potential benefits in the context of cesarean sections. Its enhanced thermal stability addresses a critical logistical barrier to effective PPH prevention globally. While its in vitro potency at the oxytocin receptor is lower than that of oxytocin, its longer half-life contributes to its sustained clinical effect. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of uterotonic agents.
References
- 1. ChemiScreen™ Recombinant Human OT Oxytocin Receptor Membrane Preparation | HTS090M [merckmillipore.com]
- 2. Oxytocin Receptor (OXTR) Cell Line – Cells Online [cells-online.com]
- 3. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
A Cross-Species Comparative Guide to the Uterotonic Effects of Carbetocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the uterotonic effects of Carbetocin across various species, contrasting its performance with the endogenous hormone oxytocin. The information presented is supported by experimental data from in vitro and in vivo studies, offering valuable insights for researchers in reproductive biology and pharmacology.
Executive Summary
Carbetocin, a long-acting synthetic analogue of oxytocin, is a potent uterotonic agent used to prevent postpartum hemorrhage. Its enhanced stability and prolonged duration of action compared to oxytocin make it a subject of significant interest in both clinical and veterinary medicine. This guide synthesizes available data on Carbetocin's efficacy, potency, and mechanism of action across different species, highlighting key differences and similarities to inform future research and drug development.
Data Presentation: Quantitative Comparison of Uterotonic Effects
The following tables summarize the quantitative data on the uterotonic effects of Carbetocin and Oxytocin in various species. It is important to note that direct comparative studies across a wide range of species are limited, and experimental conditions may vary between studies.
Table 1: In Vitro Uterotonic Potency and Efficacy
| Species | Agonist | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of Oxytocin) | Reference |
| Human | Carbetocin | ~12,090 | Partial Agonist | [1] |
| Oxytocin | ~5,340 | 100% | [1] | |
| Rat | Carbetocin | 48.0 ± 8.20 | ~52% | [2] |
| Oxytocin | 5.62 ± 1.22 | 100% | [2] | |
| Pig | Carbetocin | Data Not Available | Data Not Available | |
| Oxytocin | Data Not Available | Data Not Available | ||
| Cow | Carbetocin | Data Not Available | Data Not Available | |
| Oxytocin | Data Not Available | Data Not Available | ||
| Non-human Primate | Carbetocin | Data Not Available | Data Not Available | |
| Oxytocin | Data Not Available | Data Not Available |
Table 2: In Vivo Duration of Uterotonic Action
| Species | Agonist | Dose | Route of Administration | Duration of Action | Reference |
| Human | Carbetocin | 100 µg | Intravenous | Rhythmic contractions for ~60 minutes | [3] |
| Carbetocin | 100 µg | Intramuscular | Rhythmic contractions for ~120 minutes | [3] | |
| Oxytocin | 5 IU | Intravenous | Shorter-acting than Carbetocin | [1] | |
| Cow | Carbetocin | 0.7 mg/kg | Intramuscular | 60 minutes (dioestrus), 75 minutes (oestrus) | [4][5] |
| Oxytocin | 0.2 IU/kg | Intramuscular | 15 minutes (oestrus only) | [4][5] | |
| Pig | Carbetocin | 0.07 mg | Intramuscular | Prolonged action compared to Oxytocin | [6] |
| Oxytocin | 10 IU | Intramuscular | Shorter-acting than Carbetocin | [6] | |
| Horse | Carbetocin | 0.175 mg | Intravenous | Half-life of 17.2 minutes | [7] |
| Oxytocin | - | - | Half-life of 6.8 minutes | [7] |
Table 3: Oxytocin Receptor Binding Affinity (Ki, nM)
| Species | Agonist | Receptor Binding Affinity (Ki, nM) | Reference |
| Human | Carbetocin | 7 | [4] |
| Oxytocin | 0.71 | [4] | |
| Rat | Carbetocin | 1.96 | [4] |
| Oxytocin | Data Not Available | ||
| Pig | Carbetocin | Data Not Available | |
| Oxytocin | Data Not Available | ||
| Cow | Carbetocin | Data Not Available | |
| Oxytocin | Data Not Available | ||
| Non-human Primate (Marmoset) | Pro⁸-OT (native) | High Affinity | [8] |
| Leu⁸-OT (ancestral) | Lower Affinity | [8] |
Experimental Protocols
In Vitro Uterine Contractility Assay (Organ Bath)
This protocol describes a standard method for assessing the contractile response of isolated uterine tissue to uterotonic agents.
1. Tissue Preparation:
-
Myometrial tissue strips (typically 2-3 mm in width and 5-10 mm in length) are dissected from the uterus of the selected species.
-
Strips are mounted vertically in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Ringer buffer) maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.[9]
-
The composition of the Krebs-Ringer solution is typically (in mM): NaCl 120.3, KCl 5.9, CaCl₂ 2.5, MgCl₂ 1.2, NaHCO₃ 15.5, and glucose 11.5.[9]
2. Experimental Setup:
-
One end of the tissue strip is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1-2 g). During this time, the bathing solution is changed every 15-20 minutes.
3. Data Acquisition:
-
Spontaneous contractions are recorded. Once a stable baseline of spontaneous activity is achieved, cumulative concentration-response curves are generated by adding the agonist (Carbetocin or Oxytocin) to the organ bath in increasing concentrations.
-
The contractile response (force and frequency of contractions) is recorded using a data acquisition system.
4. Data Analysis:
-
The amplitude and frequency of contractions are measured.
-
Dose-response curves are plotted, and the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximum contractile response) are calculated to determine the potency and efficacy of the agonist.
In Vivo Intrauterine Pressure Measurement
This protocol outlines a common method for measuring the in vivo uterotonic effects of Carbetocin.
1. Animal Preparation:
-
The selected animal model (e.g., rat, sow, cow) is anesthetized.
-
For larger animals like cows, a transcervical approach is often used. For smaller animals like rats, a laparotomy may be performed to expose the uterus.
2. Catheter Placement:
-
A fluid-filled intrauterine pressure catheter (IUPC) or a solid-state pressure-tip catheter is inserted into the uterine lumen.
-
In cows, the catheter can be guided through the cervix and placed in the uterine body or horn.[5]
-
In rats, a small incision is made in the uterine horn, and the catheter is inserted and secured with a purse-string suture.
3. Data Acquisition:
-
The catheter is connected to a pressure transducer and a data acquisition system.
-
A baseline recording of intrauterine pressure is obtained.
-
Carbetocin or Oxytocin is administered (e.g., intravenously or intramuscularly), and the changes in intrauterine pressure (amplitude and frequency of contractions) are continuously recorded.
4. Data Analysis:
-
The duration of the uterotonic effect is determined by measuring the time it takes for the intrauterine pressure to return to baseline levels.
-
The mean amplitude and frequency of contractions are calculated for the period of drug activity.
Mandatory Visualization: Signaling Pathway of Carbetocin
Carbetocin, like oxytocin, exerts its uterotonic effect by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of the Gq alpha subunit.
Pathway Description:
-
Binding: Carbetocin binds to the oxytocin receptor on the surface of myometrial cells.
-
G-protein Activation: This binding activates the associated Gq protein.[4]
-
PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).[10]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10]
-
Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[10]
-
Contraction: The increase in intracellular Ca²⁺ levels leads to the activation of calmodulin and myosin light-chain kinase, ultimately resulting in the contraction of the myometrial smooth muscle.
Conclusion
This comparative guide demonstrates that while Carbetocin and oxytocin share a common mechanism of action, there are significant species-specific differences in their potency, efficacy, and duration of action. Carbetocin consistently exhibits a longer duration of uterotonic activity across the studied species, which is its primary clinical advantage. However, its potency and efficacy relative to oxytocin can vary. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to design and interpret studies aimed at further elucidating the cross-species pharmacology of Carbetocin. Further research, particularly in pigs and non-human primates, is warranted to generate more comprehensive quantitative data and refine our understanding of Carbetocin's uterotonic profile.
References
- 1. Hemodynamic and Uterotonic Effects of Carbetocin Versus Oxytocin in a Cesarean Section With a High Risk of Postpartum Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of carbetocin, oxytocin and prostaglandin E2 and F2α on intrauterine pressure in cows in dioestrus and oestrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of oxytocin and carbetocin on farrowing performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding Characteristics of Two Oxytocin Variants and Vasopressin at Oxytocin Receptors from Four Primate Species with Different Social Behavior Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-effectiveness analysis of Carbetocin versus standard uterotonics
A Comparative Guide for Researchers and Drug Development Professionals
Postpartum hemorrhage (PPH) remains a leading cause of maternal morbidity and mortality worldwide. Uterotonic agents are essential for preventing and treating PPH by promoting uterine contractions. For decades, oxytocin has been the standard of care. However, the introduction of Carbetocin, a long-acting oxytocin analogue, has prompted extensive research into its comparative efficacy, safety, and cost-effectiveness. This guide provides an objective comparison of Carbetocin and standard uterotonics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
The cost-effectiveness of Carbetocin compared to standard uterotonics, primarily oxytocin, has been evaluated in various healthcare settings. The following tables summarize the key quantitative data from these analyses.
Table 1: Cost-Effectiveness of Carbetocin vs. Oxytocin in Vaginal Delivery
| Country/Region | Incremental Cost per Patient | Incremental QALYs Gained per Patient | Incremental Cost-Effectiveness Ratio (ICER) | Key Findings |
| United Kingdom | -£55 (Cost Saving)[1][2] | 0.0001[1][3] | Carbetocin is dominant (less costly and more effective)[1] | Carbetocin utilization leads to lower treatment costs and fewer PPH events.[1][2] |
| Colombia | Col$ 85,259 (Increased Cost)[4][5] | 0.0001[4][5] | Above the cost-effectiveness threshold for Colombia[4][5] | Carbetocin is more effective but not cost-effective for vaginal delivery in this setting.[5] |
| Philippines | US$17.49 (Increased Cost)[6] | 0.000405[6] | US$43,164 per QALY gained[6] | Carbetocin is not considered cost-effective for vaginal delivery.[6][7] |
QALY: Quality-Adjusted Life Year
Table 2: Cost-Effectiveness of Carbetocin vs. Oxytocin in Cesarean Section
| Country/Region | Incremental Cost per Patient | Incremental QALYs Gained per Patient | Incremental Cost-Effectiveness Ratio (ICER) | Key Findings |
| Hong Kong | -US$29 (Cost Saving)[8][9] | 0.00059[8][9] | Carbetocin is dominant (less costly and more effective)[8] | Carbetocin was accepted as cost-effective in >99.7% of simulations at a willingness-to-pay of zero USD/QALY.[8][9] |
| Colombia | -Col$ 20,116 (Cost Saving)[4][5] | 0.0033[4][5] | Carbetocin is dominant (less costly and more effective)[4][5] | Carbetocin is a dominant alternative for the prevention of PPH in high-risk patients undergoing cesarean section.[5] |
| Ecuador | US$16.26 (Increased Cost)[10] | 0.0067 DALYs averted | US$2,432.89 per DALY averted | Carbetocin is highly cost-effective for the primary prevention of hemorrhage during cesarean delivery.[10] |
| Philippines | US$13.19 (Increased Cost)[6] | 0.001[6] | US$13,187 per QALY gained[6] | Carbetocin is not considered cost-effective for cesarean section at its current price.[6][7] |
| United Kingdom | Not explicitly stated, but cost-effective[1] | Not explicitly stated, but cost-effective[1] | Cost-effective at a threshold of £20,000 per QALY in 70.5% of scenarios.[1] | Carbetocin was reported to be cost-saving versus oxytocin for the prevention of PPH following caesarean section.[1] |
QALY: Quality-Adjusted Life Year; DALY: Disability-Adjusted Life Year
Experimental Protocols
The clinical evidence comparing Carbetocin and standard uterotonics is primarily derived from randomized controlled trials (RCTs). The methodologies of these trials share common elements, which are outlined below.
Patient Population
Participants are typically pregnant women at term, undergoing either vaginal delivery or cesarean section. Many studies focus on patients with at least one risk factor for PPH, such as multiple pregnancy, placenta previa, or a history of PPH.[11]
Intervention and Comparator
-
Intervention Group: Receives a single dose of Carbetocin, typically 100 µg, administered intravenously (IV) or intramuscularly (IM) immediately after the delivery of the baby.[7][9][12]
-
Comparator Group: Receives a standard uterotonic, most commonly oxytocin. Oxytocin administration protocols vary significantly between trials, ranging from a 5 IU IV bolus to a 30 IU infusion over several hours.[7][13][14]
Outcome Measures
The primary outcomes in these trials are typically the incidence of PPH, often defined as blood loss ≥500 mL or ≥1000 mL, and the need for additional uterotonic agents.[2][10] Secondary outcomes often include:
-
Mean estimated blood loss
-
Changes in hemoglobin and hematocrit levels[15]
-
The need for blood transfusion[16]
-
The need for uterine massage[17]
-
Incidence of adverse effects such as nausea, vomiting, and changes in blood pressure.[12]
Measurement of Blood Loss
Accurate measurement of blood loss is crucial. Methods used in clinical trials include:
-
Gravimetric method: Weighing of all blood-soaked materials (swabs, drapes).[8]
-
Calibrated collection drapes: Using drapes with markings to quantify blood volume.[15]
-
Visual estimation: While common in clinical practice, it is considered less accurate for research purposes.[18]
Signaling Pathways and Experimental Workflow
Signaling Pathway of Uterotonics
Carbetocin, as a synthetic analogue of oxytocin, exerts its effect through the same signaling pathway. Both molecules bind to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) located on the smooth muscle cells of the uterus.[19][20][21] This binding initiates a cascade of intracellular events, primarily through the Gq/PLC/IP3 pathway, leading to an increase in intracellular calcium concentration and subsequent myometrial contraction.[18]
References
- 1. conceptfoundation.org [conceptfoundation.org]
- 2. Room temperature stable carbetocin for the prevention of postpartum haemorrhage during the third stage of labour in women delivering vaginally: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Standardized Oxytocin Administration Protocol After Delivery to Reduce the Treatment of Postpartum Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implementing Heat-Stable Carbetocin for Postpartum Haemorrhage Prevention in Low-Resource Settings: A Rapid Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of assessing postpartum blood loss for the detection of postpartum haemorrhage: evidence-to-decision framework - WHO recommendations on the assessment of postpartum blood loss and use of a treatment bundle for postpartum haemorrhage - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Carbetocin Versus Oxytocin in the Prevention of Post Partum Haemorrhage (PPH) in Women Undergoing Caesarean Sections for Placenta Previa: A Randomised Controlled Trial [ctv.veeva.com]
- 8. Measurement of blood loss during postpartum haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijrcog.org [ijrcog.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Carbetocin versus Oxytocin with or without Tranexamic Acid for Prophylactic Prevention of Postpartum Hemorrhage after a Vaginal Delivery: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of blood loss for the diagnosis of postpartum hemorrhage: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mcascientificevents.eu [mcascientificevents.eu]
- 20. Utilization of carbetocin for prevention of postpartum hemorrhage after cesarean section: a randomized clinical trial - ProQuest [proquest.com]
- 21. Carbetocin vs Oxytocin for Postpartum Hemorrhage · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
A Comparative Analysis of Carbetocin for Postpartum Hemorrhage Prophylaxis
A comprehensive review of meta-analyses of clinical trials reveals Carbetocin as a viable alternative to standard uterotonic agents for the prevention of postpartum hemorrhage (PPH), with a comparable efficacy and safety profile to Oxytocin and potential advantages over Misoprostol, particularly in cesarean sections. This guide synthesizes quantitative data from multiple meta-analyses, outlines common experimental protocols, and illustrates the key signaling pathway involved in Carbetocin's mechanism of action to inform researchers, scientists, and drug development professionals.
Efficacy and Safety: A Quantitative Comparison
The following tables summarize the comparative efficacy and safety of Carbetocin versus Oxytocin and Misoprostol in the prevention of PPH, based on data from several meta-analyses of randomized controlled trials (RCTs).
Carbetocin vs. Oxytocin
Delivery Method: Cesarean Section
| Outcome Measure | Relative Risk/Odds Ratio (95% CI) | Key Findings | Citations |
| Incidence of PPH (Blood Loss ≥500 mL) | RR 0.79 (0.66 to 0.94) | Carbetocin is associated with a significant reduction in the incidence of PPH. | [1] |
| Need for Additional Uterotonics | RR 0.57 (0.49 to 0.65) | Carbetocin significantly reduces the need for additional uterotonic agents. | [1][2] |
| Need for Blood Transfusion | RR 0.31 (0.15 to 0.64) | A significant reduction in the need for blood transfusion is observed with Carbetocin. | [1][2] |
| Postpartum Blood Loss Volume | RR -47.71 (-69.16 to -26.27) | Carbetocin significantly reduces postpartum blood loss volume. | [3] |
Delivery Method: Vaginal Delivery
| Outcome Measure | Relative Risk/Odds Ratio (95% CI) | Key Findings | Citations |
| Incidence of PPH (Blood Loss ≥500 mL) | RR 0.52 (0.24 to 1.15) | No significant difference was found between Carbetocin and Oxytocin in preventing PPH. | [4][5] |
| Incidence of PPH (Blood Loss ≥1000 mL) | RR 1.04 (0.86 to 1.26) | No significant difference was observed for severe PPH. | [5] |
| Need for Additional Uterotonics | RR 0.63 (0.37 to 1.07) | No significant difference in the need for additional uterotonics. | [5] |
| Need for Blood Transfusion | --- | No significant differences were found. | [4][5] |
Adverse Effects (Cesarean and Vaginal Delivery)
| Adverse Effect | Relative Risk/Odds Ratio (95% CI) | Key Findings | Citations |
| Vomiting | 0.51 (0.32 to 0.81) (Cesarean) | Carbetocin is associated with a lower risk of vomiting in cesarean births. | [6][7][8] |
| Diarrhea | 8.00 (1.02 to 62.79) | A slightly higher risk of diarrhea is associated with Carbetocin compared to Oxytocin. | [6][7] |
| Other Side Effects (Flushing, nausea, dizziness, headache, etc.) | --- | No significant differences were found for most other side effects. | [4][5][9] |
Carbetocin vs. Misoprostol
Delivery Method: Cesarean Section
| Outcome Measure | p-value | Key Findings | Citations |
| Intraoperative Blood Loss | <0.001 | Carbetocin significantly decreases intraoperative blood loss. | [10][11] |
| Need for Blood Transfusion | p=0.002 | Carbetocin significantly reduces the need for blood transfusion. | [10][11] |
| Need for Additional Surgical Interventions | p=0.003 | The need for additional surgical interventions is significantly lower with Carbetocin. | [10][11] |
| Need for Additional Uterotonic Agents | p=0.08 | No substantial variation was found for the need for additional uterotonics. | [10][11] |
Adverse Effects (Cesarean Section)
| Adverse Effect | p-value | Key Findings | Citations |
| Fever | p=0.002 | Carbetocin administration is associated with a lower incidence of fever. | [10][11] |
| Heat Sensation | p=0.007 | A lower incidence of heat sensation is observed with Carbetocin. | [10][11] |
| Metallic Taste | p=0.01 | Carbetocin is associated with a lower incidence of metallic taste. | [10][11] |
| Shivering | p=0.0002 | A significantly lower incidence of shivering is observed with Carbetocin. | [10][11] |
| Headache | p=0.34 | No substantial variation in the incidence of headache. | [10][11] |
| Palpitation | p=0.11 | No substantial variation in the incidence of palpitation. | [10][11] |
Experimental Protocols
The meta-analyses reviewed randomized controlled trials (RCTs) with the following typical methodologies:
-
Study Design: Double-blind, active-controlled, randomized clinical trials were the standard.
-
Participants: Pregnant women undergoing either elective or emergency cesarean section, or vaginal delivery. Inclusion and exclusion criteria were defined to ensure a homogenous study population.
-
Intervention:
-
Carbetocin: Typically administered as a single intravenous (IV) or intramuscular (IM) injection of 100 µg immediately after the delivery of the infant.
-
Oxytocin: Administered intravenously, often as a bolus of 5 IU followed by an infusion of 10-20 IU over several hours.
-
Misoprostol: Administered orally or rectally at varying dosages.
-
-
Randomization and Blinding: Participants were randomly assigned to treatment groups. Both participants and investigators were blinded to the treatment allocation to prevent bias.
-
Outcome Measures:
-
Primary Outcomes: Incidence of PPH (defined as blood loss ≥500 mL or ≥1000 mL), and the need for additional uterotonic agents.
-
Secondary Outcomes: Estimated blood loss, need for blood transfusion, changes in hemoglobin/hematocrit levels, and incidence of adverse effects.
-
-
Data Collection: Blood loss was measured using various methods, including gravimetric techniques (weighing of surgical swabs and drapes) and volumetric collection. Adverse events were systematically recorded.
-
Statistical Analysis: Standard statistical methods for meta-analysis were used, including the calculation of relative risks (RR) or odds ratios (OR) with 95% confidence intervals (CI).
Signaling Pathway of Carbetocin
Carbetocin, an analogue of oxytocin, exerts its uterotonic effect by binding to and activating oxytocin receptors in the myometrium. This interaction initiates a signaling cascade that leads to uterine muscle contraction. The diagram below illustrates this pathway.
Caption: Carbetocin signaling pathway leading to myometrial contraction.
Conclusion
The evidence from numerous meta-analyses suggests that Carbetocin is an effective and safe alternative for the prevention of postpartum hemorrhage. In cesarean deliveries, Carbetocin demonstrates superiority over Oxytocin in reducing the incidence of PPH, the need for additional uterotonics, and blood transfusions. In vaginal deliveries, its efficacy is comparable to that of Oxytocin. When compared with Misoprostol in cesarean sections, Carbetocin shows a more favorable profile in terms of reducing blood loss and the incidence of adverse effects. The choice of uterotonic agent will likely depend on the mode of delivery, risk factors for PPH, and cost-effectiveness analyses. The distinct signaling pathway of Carbetocin, leading to robust myometrial contractions, underpins its clinical efficacy. Further research may continue to refine the optimal use of Carbetocin in various clinical scenarios.
References
- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cargutocin
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like Cargutocin are paramount to ensuring laboratory safety and environmental protection. This compound, a long-acting oxytocin analogue, requires adherence to specific disposal procedures due to its pharmacological activity and potential hazards. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with general principles of pharmaceutical waste management and specific safety data for its active ingredient, Carbetocin.
Hazard Profile of Carbetocin
Understanding the potential hazards of Carbetocin is the first step in its safe management. Safety Data Sheets (SDS) provide critical information for risk assessment.
| Hazard Statement | Classification | Precautionary Measures |
| Harmful in contact with skin or if inhaled.[1][2] | Acute Toxicity (Dermal/Inhalation), Category 4 | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in well-ventilated areas. Wear protective gloves and clothing.[1][2] |
| May cause an allergic skin reaction.[2] | Skin Sensitization, Category 1 | Wear protective gloves. If on skin, wash with plenty of water.[2] |
| Suspected of damaging the unborn child.[2] | Reproductive Toxicity, Category 2 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2] |
General Handling and Storage of Peptide Drugs
This compound, being a peptide-based drug, requires specific handling and storage conditions to maintain its stability and integrity. Lyophilized peptides should be stored at -20°C or colder, away from bright light.[3][4] Before use, the vial should be allowed to warm to room temperature in a desiccator to prevent moisture absorption.[4][5] When handling the lyophilized powder, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn.[1]
Peptide solutions have limited shelf-life and are susceptible to degradation.[3] If storage in solution is necessary, use sterile buffers at pH 5-6 and store aliquots at -20°C to avoid repeated freeze-thaw cycles.[3][4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must comply with local, state, and federal regulations for pharmaceutical waste.[6][7][8] The following protocol provides a general framework for its proper disposal.
1. Waste Classification:
-
Determine if the this compound waste is classified as hazardous or non-hazardous according to regulations from agencies like the Environmental Protection Agency (EPA) in the United States.[6][7][9] Pharmaceutical waste is generally considered hazardous if it is specifically listed as such or if it exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[7]
-
Based on the available Safety Data Sheets, Carbetocin is classified as harmful and a suspected reproductive toxin, which may lead to its classification as hazardous waste in some jurisdictions.
2. Segregation:
-
Segregate this compound waste from other laboratory waste at the point of generation.
-
Use designated, clearly labeled, and sealed waste containers.[8][10] Depending on the facility's waste management system, this may be a black container for hazardous pharmaceutical waste or a blue container for non-hazardous pharmaceutical waste.[11]
3. Unused or Expired Vials (Lyophilized Powder):
-
Option 1: Hazardous Waste Disposal:
-
Place the intact vial into a designated hazardous pharmaceutical waste container.
-
Ensure the container is properly sealed and labeled.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Incineration at a permitted facility is a common treatment method for hazardous pharmaceutical waste.[6][7]
-
-
Option 2: Non-Hazardous Waste Disposal (if permitted by local regulations):
-
Remove the lyophilized powder from its original container.
-
Mix the powder with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules if applicable.[12]
-
Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[12]
-
Dispose of the sealed container in the municipal solid waste (trash).[12]
-
Before discarding the empty vial, remove or scratch out all personal and prescription information.[12]
-
4. Contaminated Materials (e.g., syringes, gloves, labware):
-
Sharps: Any needles or syringes used to handle this compound must be disposed of in an approved, puncture-resistant sharps container.[10]
-
Other Contaminated Materials: Gloves, empty vials, and other labware contaminated with this compound should be placed in the designated pharmaceutical waste container (hazardous or non-hazardous as determined above).
5. Aqueous Solutions:
-
Do not flush this compound solutions down the drain unless specifically permitted by local regulations, which is highly unlikely for a pharmacologically active substance.[6] The EPA's Subpart P rule for healthcare facilities explicitly prohibits the sewering of hazardous waste pharmaceuticals.[6]
-
Small spills can be absorbed with an inert material and disposed of as hazardous waste.[1]
-
Larger volumes of aqueous waste should be collected in a sealed, labeled container for disposal by a licensed waste management service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. polypeptide.com [polypeptide.com]
- 3. genscript.com [genscript.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 11. health.uconn.edu [health.uconn.edu]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
